Product packaging for Empagliflozin(Cat. No.:CAS No. 864070-44-0)

Empagliflozin

Numéro de catalogue: B1684318
Numéro CAS: 864070-44-0
Poids moléculaire: 450.9 g/mol
Clé InChI: OBWASQILIWPZMG-QZMOQZSNSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Empagliflozin (CAS Number: 864070-44-0) is a potent and selective sodium-glucose cotransporter 2 (SGLT2) inhibitor used extensively in biomedical research . Its primary mechanism of action involves blocking the SGLT2 protein in the proximal tubules of the kidney, thereby reducing renal reabsorption of glucose and promoting urinary glucose excretion . This insulin-independent mechanism makes it a valuable tool for studying glucose metabolism and metabolic diseases. Research with this compound extends beyond glycemic control. It has demonstrated significant cardioprotective effects, reducing cardiovascular death and hospitalization for heart failure in model systems, making it a key compound for cardiovascular disease research . Furthermore, its renal protective effects, including slowing the progression of chronic kidney disease and showing protective outcomes after acute myocardial infarction, are key areas of investigation . Studies also utilize this compound to explore its effects on weight management and its impact on lipid and energy metabolism pathways, such as the PPARα signaling pathway . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H27ClO7 B1684318 Empagliflozin CAS No. 864070-44-0

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(2S,3R,4R,5S,6R)-2-[4-chloro-3-[[4-[(3S)-oxolan-3-yl]oxyphenyl]methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27ClO7/c24-18-6-3-14(23-22(28)21(27)20(26)19(11-25)31-23)10-15(18)9-13-1-4-16(5-2-13)30-17-7-8-29-12-17/h1-6,10,17,19-23,25-28H,7-9,11-12H2/t17-,19+,20+,21-,22+,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBWASQILIWPZMG-QZMOQZSNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)C4C(C(C(C(O4)CO)O)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@H]1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27ClO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601026093
Record name Empagliflozin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601026093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

450.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864070-44-0
Record name Empagliflozin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=864070-44-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Empagliflozin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0864070440
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Empagliflozin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09038
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Empagliflozin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601026093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S,3R,4R,5S,6R)-2-(4-chloro-3-(4-((S)-tetrahydrofuran-3-yloxy)benzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name EMPAGLIFLOZIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HDC1R2M35U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Empagliflozin mechanism of action on a cellular level

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Cellular Mechanism of Action of Empagliflozin

Introduction

This compound is a potent and highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a protein primarily located in the proximal convoluted tubules of the kidneys.[1][2] Initially developed as an oral hypoglycemic agent for the management of type 2 diabetes mellitus, its clinical benefits have been shown to extend significantly to cardiovascular and renal protection, independent of its glucose-lowering effects.[2][3][4] This guide provides a detailed examination of the cellular and molecular mechanisms underpinning the pleiotropic effects of this compound, targeting an audience of researchers, scientists, and drug development professionals.

Core Mechanism: Selective SGLT2 Inhibition in the Renal Proximal Tubule

The primary mechanism of action of this compound is the competitive and reversible inhibition of SGLT2 in the S1 and S2 segments of the renal proximal tubule.[1][3] SGLT2 is responsible for approximately 90% of glucose reabsorption from the glomerular filtrate back into circulation.[1][2][5]

Structural Basis of Inhibition

Cryogenic electron microscopy has revealed the structural basis for this compound's inhibitory action.[6][7][8] this compound binds to the human SGLT2-MAP17 complex, occupying both the sugar-substrate binding site and the external vestibule.[6][7][9] This binding locks the transporter in an outward-open conformation, thereby preventing the conformational changes necessary for the transport of sodium and glucose across the apical membrane of the proximal tubule cells.[6][7][8] The interaction involves the glucoside group of this compound, which likely mimics the binding of glucose, and its hydrophobic aglycone tail, which contributes to its high affinity and selectivity.[9]

Binding Kinetics and Selectivity

This compound is a potent inhibitor of human SGLT2 (hSGLT-2) and exhibits high selectivity over other SGLT isoforms. This selectivity is crucial for minimizing off-target effects, such as gastrointestinal side effects associated with SGLT1 inhibition in the gut. The binding to SGLT2 is competitive with glucose and has a half-life of approximately one hour.[10][11]

Parameter Value Target Reference
IC₅₀ 3.1 nMhSGLT-2[10][11]
Selectivity >2000-foldhSGLT-2 vs. hSGLT-1[12]

Table 1: this compound Binding Affinity and Selectivity. This table summarizes key quantitative data on this compound's interaction with human SGLT transporters. IC₅₀ represents the half-maximal inhibitory concentration.

Downstream Effects in Proximal Tubule Cells

By inhibiting SGLT2, this compound reduces the reabsorption of glucose and sodium, leading to increased urinary excretion of both.[1][2] This has several downstream consequences at the cellular level within the proximal tubules:

  • Reduced Glycotoxicity: By preventing excessive glucose entry, this compound mitigates high glucose-induced cellular stress. In in-vitro models using human kidney proximal tubule cells (HK2), this compound was shown to attenuate the high glucose-induced expression of inflammatory and fibrotic markers such as Toll-like receptor-4, NF-κB, activator protein 1, and collagen IV.[13]

  • Metabolic Reprogramming: The reduction in glucose uptake forces a metabolic shift. Studies suggest this compound normalizes aberrant glycolysis, characterized by the accumulation of HIF-1α, in diabetic kidneys.[14][15] This helps restore normal cellular metabolism and reduces the accumulation of harmful glycolysis byproducts.[14]

  • Modulation of Ion Transporters: SGLT2 inhibition has been shown to indirectly affect the activity of other ion transporters in the proximal tubule, most notably the Na+/H+ exchanger 3 (NHE3).[16][17][18] The natriuretic effect of this compound is partly mediated by the suppression of NHE3 activity, which contributes to the reduction in overall sodium reabsorption.[16][19]

SGLT2_Inhibition cluster_membrane Apical Membrane cluster_cell Proximal Tubule Cell cluster_lumen Tubular Lumen SGLT2 SGLT2 Transporter Na_in Na+ SGLT2->Na_in Gluc_in Glucose SGLT2->Gluc_in Na_out Na+ Na_out->SGLT2 Co-transport Gluc_out Glucose Gluc_out->SGLT2 Empa This compound Empa->SGLT2 Inhibition Cardiac_Signaling cluster_membrane Cardiomyocyte Membrane cluster_cell Cardiomyocyte Empa This compound NHE1 NHE1 Empa->NHE1 Inhibition AMPK AMPK Activation Empa->AMPK STAT3 STAT3 Activation Empa->STAT3 Mito Mitochondria Empa->Mito Direct Effect? Na_c Cytosolic Na+ ↓ NHE1->Na_c Ca_c Cytosolic Ca2+ ↓ Na_c->Ca_c via NCX AMPK->Mito Regulates Metabolism Inflammation ↓ Inflammation (TNFα, iNOS) AMPK->Inflammation Energy ↑ ATP Production ↓ ROS Mito->Energy Experimental_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Cell_Culture Culture HEK293 cells over-expressing hSGLT2 Seeding Seed cells in 96-well plates Cell_Culture->Seeding Preincubation Pre-incubate cells with This compound (various conc.) Seeding->Preincubation Uptake Add [14C]-AMG (radiolabeled substrate) Preincubation->Uptake Incubation Incubate for 1-2 hours at 37°C Uptake->Incubation Stop_Wash Stop reaction and wash with ice-cold buffer Incubation->Stop_Wash Lysis Lyse cells Stop_Wash->Lysis Counting Measure intracellular radioactivity (Scintillation Counter) Lysis->Counting Analysis Plot dose-response curve and calculate IC50 Counting->Analysis

References

A Technical Guide to the Preclinical Pharmacokinetics and Pharmacodynamics of Empagliflozin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides an in-depth overview of the preclinical pharmacokinetic (PK) and pharmacodynamic (PD) properties of empagliflozin, a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2). The data presented is compiled from various in vitro and in vivo studies in key preclinical animal models, offering a foundational understanding for drug development and research applications.

Pharmacodynamics: Mechanism and Effects

This compound exerts its glucose-lowering effect through a novel, insulin-independent mechanism by inhibiting SGLT2 in the kidneys.[1] SGLT2 is the primary transporter responsible for reabsorbing the majority of glucose filtered by the glomeruli back into circulation.[2][3] By selectively blocking this transporter, this compound promotes the excretion of excess glucose in the urine, thereby reducing blood glucose levels.[4][5]

In Vitro Activity

Early in vitro studies using cell lines over-expressing human SGLT proteins established this compound as a potent and highly selective SGLT2 inhibitor. These assays are crucial for determining the intrinsic activity and specificity of the compound.

Table 1: In Vitro and In Vivo Pharmacodynamic Properties of this compound

Parameter Value Species/Model Reference
IC₅₀ (hSGLT2) 3.1 nM Human SGLT2 expressing cell line [6]
Selectivity >2,500-fold vs. hSGLT1 Human SGLT1/2 expressing cell lines [6]

| ED₅₀ (Blood Glucose Lowering) | 0.6 mg/kg | Diabetic Zucker rats |[7] |

In Vivo Pharmacological Effects

Preclinical studies in various animal models of diabetes and obesity have consistently demonstrated the efficacy of this compound in improving glycemic control and other metabolic parameters.

  • Urinary Glucose Excretion (UGE): Across multiple species, including mice, rats, and dogs, oral administration of this compound leads to a dose-dependent increase in UGE.[4][7] This is the primary pharmacodynamic effect and the direct result of SGLT2 inhibition.

  • Blood Glucose Reduction: In diabetic rodent models, such as Zucker rats, this compound significantly lowers blood glucose levels.[7] A single 3 mg/kg oral dose in Zucker rats resulted in a maximum blood glucose reduction of -11.4 mM about 3 hours post-administration.[7]

  • Glycated Hemoglobin (HbA1c): Chronic treatment with this compound leads to clinically relevant reductions in HbA1c in diabetic animal models.[6] A five-week treatment in diabetic rodents reduced HbA1c levels by up to 1.1% (at 3 mg/kg) compared to a 1.1% increase in vehicle-treated animals.[6]

  • Body Weight: Unlike many anti-diabetic agents, this compound treatment is associated with a reduction in body weight in obese animal models, which is attributed to the caloric loss from urinary glucose excretion.[4][7]

Mechanism_of_Action cluster_kidney Renal Proximal Tubule cluster_cell Tubular Epithelial Cell cluster_outcomes Pharmacodynamic Outcomes SGLT2 SGLT2 Transporter Glucose_Na_in Glucose & Na+ Reabsorption SGLT2->Glucose_Na_in Mediates UGE Increased Urinary Glucose Excretion SGLT2->UGE Inhibition leads to Bloodstream Bloodstream Glucose_Na_in->Bloodstream Returns to circulation Urine Tubular Lumen (Urine) This compound This compound This compound->SGLT2 Inhibits Blood_Glucose Reduced Blood Glucose PK_Workflow start Start: Acclimatize Male Wistar Rats fasting Fast Animals Overnight (Water ad libitum) start->fasting dosing Administer this compound (e.g., 5 mg/kg) via Oral Gavage fasting->dosing sampling Collect Serial Blood Samples (e.g., 0.25, 0.5, 1, 2, 4, 8, 24h) into K3EDTA tubes dosing->sampling processing Centrifuge Blood to Separate Plasma sampling->processing storage Store Plasma at -80°C Pending Analysis processing->storage analysis Quantify this compound Concentration using LC-MS/MS storage->analysis pk_calc Calculate PK Parameters (Cmax, Tmax, AUC, t1/2) using Non-Compartmental Analysis analysis->pk_calc end End: Report Data pk_calc->end Cardiac_Signaling cluster_stress Cardiomyocyte Stress (e.g., from Diabetes) cluster_mapk MAPK Signaling Cascade cluster_pathology Pathological Outcomes Stress Cellular Stressors ERK ERK Stress->ERK Activates JNK JNK Stress->JNK Activates p38 p38 Stress->p38 Activates Hypertrophy Cardiac Hypertrophy & Heart Failure ERK->Hypertrophy Promotes JNK->Hypertrophy Promotes p38->Hypertrophy Promotes This compound This compound This compound->ERK Blunts Activation This compound->JNK Blunts Activation This compound->p38 Blunts Activation

References

The Core Molecular Signaling Pathways Modulated by Empagliflozin Treatment: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Empagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor, has demonstrated significant cardiovascular and renal benefits beyond its glucose-lowering effects. A growing body of evidence indicates that these protective effects are mediated through the modulation of several key intracellular signaling pathways. This technical guide provides a comprehensive overview of the core molecular pathways affected by this compound, presenting quantitative data from preclinical and clinical studies, detailed experimental protocols for key assays, and visual representations of the signaling cascades.

AMPK/mTOR Signaling Pathway: A Central Hub for Cellular Energy Sensing

The AMP-activated protein kinase (AMPK) is a crucial sensor of cellular energy status, activated under conditions of low ATP. Once activated, AMPK orchestrates a switch from anabolic to catabolic processes to restore energy homeostasis. A key downstream target of AMPK is the mammalian target of rapamycin (mTOR), a central regulator of cell growth, proliferation, and autophagy. This compound has been shown to activate AMPK, leading to the subsequent inhibition of the mTOR pathway.[1][2] This modulation is believed to contribute to the cardioprotective effects of the drug.

Quantitative Data: this compound's Effect on AMPK/mTOR Signaling
Target ProteinModel SystemTreatmentFold Change/EffectReference
p-AMPKDiabetic miceThis compound2.79-fold increase[3]
p-AMPKHigh glucose-treated cardiomyocytesThis compoundIncreased phosphorylation[2]
p-mTORDiabetic miceThis compoundDecreased phosphorylation[4]
p-ULK1Diabetic miceThis compoundDecreased phosphorylation (indicative of autophagy activation)[4]

Signaling Pathway Diagram: AMPK/mTOR

AMPK_mTOR This compound This compound AMPK AMPK This compound->AMPK Activates mTOR mTOR AMPK->mTOR Inhibits ULK1 ULK1 mTOR->ULK1 Inhibits CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Promotes Autophagy Autophagy ULK1->Autophagy Initiates

Caption: this compound activates AMPK, which in turn inhibits mTOR signaling.

SIRT1 Signaling Pathway: Linking Metabolism and Longevity

Sirtuin 1 (SIRT1) is an NAD+-dependent deacetylase that plays a critical role in regulating metabolism, inflammation, and cellular stress responses. It is a key mediator of the beneficial effects of caloric restriction. This compound has been shown to upregulate SIRT1 expression and activity, which is implicated in its protective effects against mitochondrial dysfunction and apoptosis.

Quantitative Data: this compound's Effect on SIRT1 Signaling
Target Protein/ProcessModel SystemTreatmentFold Change/EffectReference
SIRT1 expressionEthanol-induced cardiomyocyte injuryThis compoundIncreased expression[5]
p-AktEthanol-induced cardiomyocyte injuryThis compoundIncreased phosphorylation[5]
p-STAT3Wounded skin of diabetic ratsOral this compound (20mg/kg)~39% increase[6]

Signaling Pathway Diagram: SIRT1

SIRT1 This compound This compound SIRT1 SIRT1 This compound->SIRT1 Activates Akt Akt SIRT1->Akt Activates Mitochondrial_Function Mitochondrial Function SIRT1->Mitochondrial_Function Improves Apoptosis Apoptosis Akt->Apoptosis Inhibits

Caption: this compound activates SIRT1, leading to downstream pro-survival effects.

NF-κB Signaling Pathway: The Inflammatory Response

Nuclear factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory cytokines and chemokines. Chronic activation of NF-κB is implicated in a variety of inflammatory diseases. This compound has been demonstrated to inhibit the NF-κB pathway, contributing to its anti-inflammatory properties.

Quantitative Data: this compound's Effect on NF-κB Signaling
Target ProteinModel SystemTreatmentFold Change/EffectReference
p65 NF-κBNASH rat modelThis compound (30 mg/kg)Significant decrease vs. NASH group (P<0.001)[7]
Nuclear p65High glucose-treated astrocytesThis compoundReduced nuclear translocation[8]

Signaling Pathway Diagram: NF-κB

NFkB This compound This compound NFkB NF-κB (p65) This compound->NFkB Inhibits Nuclear Translocation Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes Promotes

Caption: this compound inhibits the nuclear translocation of NF-κB.

JAK-STAT Signaling Pathway: Cytokine Signaling and Cellular Responses

The Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathway is a principal signaling mechanism for a wide array of cytokines and growth factors, regulating processes such as cell growth, survival, and differentiation. Dysregulation of this pathway is associated with various diseases, including inflammatory conditions and cancer. This compound has been shown to activate the JAK2/STAT3 signaling pathway, which is implicated in its cardioprotective effects.[9][10]

Quantitative Data: this compound's Effect on JAK-STAT Signaling
Target ProteinModel SystemTreatmentEffectReference
JAK-2Patients with Type 2 Cardiorenal SyndromeThis compoundIncreased levels[11]
STAT-3Patients with Type 2 Cardiorenal SyndromeThis compoundIncreased levels[11]
IL-6Patients with Type 2 Cardiorenal SyndromeThis compoundDecreased levels[11]

Signaling Pathway Diagram: JAK-STAT

JAK_STAT This compound This compound JAK2 JAK2 This compound->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates & Activates Cardioprotection Cardioprotection STAT3->Cardioprotection Promotes

Caption: this compound activates the JAK2/STAT3 signaling pathway.

Oxidative Stress and Apoptosis

This compound has been shown to mitigate oxidative stress and reduce apoptosis in various cell types and animal models. This is achieved through the modulation of antioxidant enzyme activity and the expression of apoptosis-related proteins.

Quantitative Data: this compound's Effect on Oxidative Stress and Apoptosis
MarkerModel SystemTreatmentEffectReference
Oxidative Stress
SOD activityHereditary hypertriglyceridemic rats (kidney cortex)This compound0.067 ± 0.01 to 0.088 ± 0.01 U/mg[12]
GSH-Px activityHereditary hypertriglyceridemic rats (kidney cortex)This compound128 ± 12 to 186 ± 15 µM NADPH/min/mg [12]
TBARSHereditary hypertriglyceridemic rats (kidney cortex)This compound0.681 ± 0.02 to 0.560 ± 0.03 nM/mg[12]
ROS generationHigh glucose-treated peritoneal mesothelial cellsThis compoundSignificantly inhibited increase[13]
Apoptosis
TUNEL positive β-cellsType 1 diabetic miceThis compound (3mg/kg)Significant decrease vs. vehicle (P<0.05)[14]
Caspase-3 expressionHigh glucose-treated H9C2 cellsThis compound (1 and 5 μM)Rescued HG-induced increase (P<0.05)[15]
Caspase-3 activityDoxorubicin-treated mice (heart tissue)This compoundReduced activity[16]
TUNEL positive cellsHigh glucose-treated HK-2 cellsThis compoundMarkedly reduced apoptosis[17]
NLRP3/caspase-1/GSDMDDiabetic pancreatic tissueThis compoundReduced expression[18]
P<0.05, ** P<0.01

Detailed Experimental Protocols

Western Blot for Phosphorylated Proteins (e.g., p-AMPK)

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-AMPK, anti-total-AMPK)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: Homogenize cells or tissues in RIPA buffer. Centrifuge to pellet debris and collect the supernatant.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load 20-50 µg of protein per lane on an SDS-PAGE gel and run at 100-120V until the dye front reaches the bottom.

  • Protein Transfer: Transfer proteins to a PVDF membrane at 100V for 1-2 hours.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (typically 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibody (typically 1:5000 dilution in blocking buffer) for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Apply ECL reagent and visualize the bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensity using densitometry software and normalize the phosphorylated protein signal to the total protein signal.

SIRT1 Activity Assay (Fluorometric)

Materials:

  • SIRT1 activity assay kit (containing SIRT1 substrate, NAD+, developer, and stop solution)

  • Cell or tissue lysates

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Sample Preparation: Prepare cell or tissue lysates according to the kit's instructions.

  • Reaction Setup: In a 96-well plate, add assay buffer, NAD+, and the SIRT1 substrate.

  • Enzyme Addition: Add the cell lysate containing SIRT1 to initiate the reaction. Include a no-enzyme control.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Development: Add the developer solution to each well and incubate for 15-30 minutes at 37°C.

  • Stop Reaction: Add the stop solution to each well.

  • Fluorescence Measurement: Read the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).

  • Data Analysis: Calculate SIRT1 activity by subtracting the background fluorescence (no-enzyme control) from the sample fluorescence.

NF-κB p65 Nuclear Translocation Assay (Immunofluorescence)

Materials:

  • Cells grown on coverslips

  • Paraformaldehyde (4%) for fixation

  • Triton X-100 (0.1%) for permeabilization

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody (anti-NF-κB p65)

  • Fluorescently-labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Plate cells on coverslips and treat with this compound and/or a stimulant of NF-κB activation.

  • Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Blocking: Block with 5% BSA in PBS for 1 hour.

  • Primary Antibody Incubation: Incubate with anti-NF-κB p65 antibody (typically 1:200 dilution in blocking solution) overnight at 4°C.

  • Washing: Wash three times with PBS.

  • Secondary Antibody Incubation: Incubate with a fluorescently-labeled secondary antibody (typically 1:500 dilution in blocking solution) for 1 hour at room temperature in the dark.

  • Washing: Wash three times with PBS.

  • Nuclear Staining: Incubate with DAPI for 5 minutes.

  • Mounting: Mount the coverslips on microscope slides with mounting medium.

  • Imaging and Analysis: Visualize the cells using a fluorescence microscope and quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm.

Measurement of Reactive Oxygen Species (ROS)

Materials:

  • Cell-permeable fluorescent probe (e.g., DCFDA)

  • Cell culture medium

  • Fluorescence plate reader or flow cytometer

Procedure:

  • Cell Culture and Treatment: Culture cells and treat with this compound and/or an ROS inducer.

  • Probe Loading: Incubate the cells with the fluorescent probe (e.g., 10 µM DCFDA) for 30-60 minutes at 37°C.

  • Washing: Wash the cells with PBS to remove excess probe.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader or flow cytometer at the appropriate excitation and emission wavelengths.

  • Data Analysis: Normalize the fluorescence intensity to the number of cells or protein concentration.

TUNEL Assay for Apoptosis

Materials:

  • TUNEL assay kit (containing TdT enzyme, labeled dUTPs, and reaction buffer)

  • Paraformaldehyde (4%) for fixation

  • Permeabilization solution (e.g., Triton X-100)

  • Fluorescence microscope

Procedure:

  • Sample Preparation: Prepare fixed and permeabilized cells or tissue sections.

  • TUNEL Reaction: Incubate the samples with the TUNEL reaction mixture (TdT enzyme and labeled dUTPs) at 37°C for 1 hour in a humidified chamber.

  • Washing: Wash the samples with PBS.

  • Detection: If using a biotin-labeled dUTP, incubate with a fluorescently-labeled streptavidin conjugate.

  • Nuclear Counterstaining: Stain the nuclei with a fluorescent dye like DAPI.

  • Imaging and Analysis: Visualize the samples under a fluorescence microscope and quantify the percentage of TUNEL-positive (apoptotic) cells.

Conclusion

This compound exerts its beneficial effects through a complex interplay of multiple molecular signaling pathways. Its ability to activate AMPK and SIRT1, while inhibiting mTOR and NF-κB, positions it as a multifaceted therapeutic agent. Furthermore, its modulation of the JAK-STAT pathway and its capacity to reduce oxidative stress and apoptosis contribute significantly to its cardioprotective and renoprotective properties. This guide provides a foundational understanding of these mechanisms, offering valuable insights for researchers and drug development professionals in the field. Further investigation into the intricate crosstalk between these pathways will continue to elucidate the full spectrum of this compound's therapeutic actions.

References

Empagliflozin and its impact on mitochondrial function and biogenesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted impact of empagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor, on mitochondrial function and biogenesis. Beyond its established role in glycemic control, this compound exerts profound effects on cellular energy metabolism, positioning it as a molecule of significant interest in cardiovascular and metabolic research. This document provides a comprehensive overview of the core signaling pathways, quantitative effects on mitochondrial bioenergetics, and detailed experimental methodologies.

Core Signaling Pathways Modulated by this compound

This compound orchestrates a cascade of signaling events that converge on the enhancement of mitochondrial function and the promotion of mitochondrial biogenesis. The principal pathway implicated is the AMPK/SIRT1/PGC-1α axis, a master regulatory network governing cellular energy homeostasis.

Activation of AMP-activated protein kinase (AMPK) is a key initiating event.[1][2] this compound has been shown to increase the phosphorylation of AMPK, leading to its activation.[3] Activated AMPK, in turn, influences two major downstream effectors: sirtuin-1 (SIRT1) and peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α).[1][4]

SIRT1, a NAD+-dependent deacetylase, is activated by the altered energy status induced by this compound.[1] SIRT1 activation further potentiates the activity of PGC-1α through deacetylation. PGC-1α is a master regulator of mitochondrial biogenesis.[2][5] Its activation leads to the increased expression of nuclear respiratory factor 1 (NRF-1) and mitochondrial transcription factor A (TFAM), key transcription factors that drive the replication of mitochondrial DNA and the synthesis of mitochondrial proteins.[6]

The culmination of this signaling cascade is an increase in the number and functional capacity of mitochondria, leading to enhanced cellular respiration and ATP production.

Empagliflozin_Signaling_Pathway cluster_0 Cellular Environment cluster_1 Signaling Cascade cluster_2 Mitochondrial Biogenesis This compound This compound AMPK AMPK This compound->AMPK Activates pAMPK p-AMPK (Active) SIRT1 SIRT1 pAMPK->SIRT1 Activates PGC1a PGC-1α pAMPK->PGC1a Activates SIRT1->PGC1a Deacetylates & Activates NRF1 NRF-1 PGC1a->NRF1 Increases Expression TFAM TFAM PGC1a->TFAM Increases Expression MitoBiogenesis Mitochondrial Biogenesis NRF1->MitoBiogenesis TFAM->MitoBiogenesis

This compound-mediated activation of the AMPK/SIRT1/PGC-1α signaling pathway.

Quantitative Impact on Mitochondrial Function

This compound's influence on mitochondrial bioenergetics is quantifiable through several key parameters, including mitochondrial respiration, ATP production, and the expression of key regulatory proteins.

Mitochondrial Respiration

Studies have consistently demonstrated that this compound enhances mitochondrial respiratory capacity.[7][8][9] High-resolution respirometry analyses have revealed improvements in both Complex I- and Complex II-linked respiration, indicating a broad enhancement of the electron transport chain's function.[10]

ParameterModel SystemTreatmentChange from ControlReference
Oxidative Phosphorylation Capacity Failing murine heartsThis compound (10 mg/kg)Significantly improved[7]
Complex I-II Respiration Skeletal muscle mitochondria (sedentary mice)This compound (10mg/kg diet)-17%[10]
Complex I-II Respiration Skeletal muscle mitochondria (exercise-trained mice)This compound (10mg/kg diet)No significant change[10]
State 3 Respiration (Complex I) H9c2 cellsThis compoundIncreased[3]
Mitochondrial Respiration PAH Microvascular Endothelial CellsThis compoundEnhanced[11]
ATP Production

A critical outcome of improved mitochondrial respiration is the enhanced production of ATP. This compound has been shown to increase both cytosolic and mitochondrial ATP levels, contributing to an improved cellular energy status.[12][13]

ParameterModel SystemTreatmentChange from ControlReference
Overall Cardiac ATP Production db/db mouse heartsThis compound+31%[12]
Cytosolic ATP Levels db/db mouse heartsThis compoundSignificantly increased[13]
Mitochondrial ATP Levels db/db mouse heartsThis compoundSignificantly increased[13][14]
ATP Generation Doxorubicin-treated ratsThis compound (30 mg/kg)Improved[4]
ATP Generation High glucose-treated HK-2 cellsThis compound (500 nM)Ameliorated decrease[15]
Mitochondrial Dynamics

This compound also modulates mitochondrial dynamics, the balance between mitochondrial fission and fusion, which is crucial for maintaining a healthy mitochondrial network.[16][17] The drug has been observed to inhibit excessive mitochondrial fission and promote fusion, thereby preserving mitochondrial integrity.[18]

ParameterModel SystemTreatmentEffectReference
Mitochondrial Fission High glucose-treated H9C2 cellsThis compoundReduced[6][18]
Mitochondrial Fusion Proteins (Mfn1, Opa1) High glucose-treated H9C2 cellsThis compoundIncreased expression[18]
Mitochondrial Fission Protein (Drp1) High glucose-treated H9C2 cellsThis compoundDecreased expression[18]
Mitochondrial Size Diabetic hearts after myocardial infarctionThis compoundNormalized[19]

Experimental Protocols

The following section details the methodologies for key experiments cited in the literature to assess the impact of this compound on mitochondrial function.

High-Resolution Respirometry

This technique is used to measure the oxygen consumption rate of isolated mitochondria or permeabilized cells, providing a detailed analysis of electron transport chain function.

Protocol Outline:

  • Sample Preparation: Isolate mitochondria from tissues (e.g., cardiac muscle, skeletal muscle) via differential centrifugation or permeabilize cultured cells using digitonin.[3][10]

  • Respirometer Setup: Utilize a high-resolution respirometer (e.g., Oroboros Oxygraph-2k).[7][20] Calibrate the oxygen sensors and add the appropriate respiration medium (e.g., MiR05).

  • Substrate-Uncoupler-Inhibitor Titration (SUIT) Protocol:

    • State 2 (Leak Respiration): Add substrates for Complex I (e.g., malate, glutamate, pyruvate) to measure basal oxygen consumption.

    • State 3 (Oxidative Phosphorylation): Add ADP to stimulate ATP synthesis and measure maximal coupled respiration.

    • Complex II Respiration: Add a Complex II substrate (e.g., succinate) to assess its contribution.

    • ETS Capacity: Add an uncoupler (e.g., FCCP) to measure the maximal capacity of the electron transport system.

    • Inhibition: Sequentially add inhibitors (e.g., rotenone for Complex I, antimycin A for Complex III) to dissect the contribution of each complex.

  • Data Analysis: Normalize oxygen consumption rates to mitochondrial protein content or cell number.

Respirometry_Workflow Start Start: Sample Preparation (Isolated Mitochondria or Permeabilized Cells) Respirometer High-Resolution Respirometer (e.g., Oroboros Oxygraph-2k) Start->Respirometer SUIT SUIT Protocol Respirometer->SUIT State2 State 2: Leak Respiration (Complex I Substrates) SUIT->State2 State3 State 3: Oxidative Phosphorylation (ADP) State2->State3 ComplexII Complex II Respiration (Succinate) State3->ComplexII ETS ETS Capacity (Uncoupler - FCCP) ComplexII->ETS Inhibition Inhibition (Rotenone, Antimycin A) ETS->Inhibition Analysis Data Analysis: Normalize Oxygen Consumption Rate Inhibition->Analysis

Workflow for high-resolution respirometry analysis.
Western Blotting for Signaling Proteins

Western blotting is employed to quantify the expression levels of key proteins in the signaling pathways modulated by this compound.

Protocol Outline:

  • Protein Extraction: Lyse cells or tissues in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate proteins by size on a polyacrylamide gel.

  • Protein Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block non-specific binding sites on the membrane with a solution of non-fat milk or bovine serum albumin (BSA).

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-AMPK, AMPK, PGC-1α, NRF-1, TFAM).[4]

  • Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Quantification: Densitometrically quantify the protein bands and normalize to a loading control (e.g., GAPDH, β-actin).[21]

ATP Measurement

Cellular and mitochondrial ATP levels can be quantified using commercially available luminescence-based assays.

Protocol Outline:

  • Sample Preparation: Lyse cells to release cytosolic ATP or isolate mitochondria to measure mitochondrial ATP.

  • Assay Reaction: Use a luciferase/luciferin-based ATP assay kit. The luciferase enzyme catalyzes the oxidation of luciferin in the presence of ATP, producing light.

  • Luminescence Measurement: Measure the light output using a luminometer.

  • Standard Curve: Generate a standard curve with known ATP concentrations to quantify the ATP levels in the samples.

  • Normalization: Normalize ATP levels to protein concentration or cell number.[4]

Conclusion

This compound exerts a significant and beneficial impact on mitochondrial function and biogenesis. Through the activation of the AMPK/SIRT1/PGC-1α signaling pathway, it enhances mitochondrial respiration, boosts ATP production, and maintains a healthy mitochondrial network by modulating mitochondrial dynamics. These effects likely contribute to the observed cardioprotective and metabolic benefits of this compound. The experimental protocols detailed herein provide a robust framework for further investigation into the intricate molecular mechanisms underlying the therapeutic actions of this drug.

References

Empagliflozin's Role in Reducing Oxidative Stress and Inflammation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Empagliflozin, a selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), has demonstrated significant cardiovascular and renal benefits that extend beyond its glucose-lowering effects. A growing body of evidence indicates that these protective effects are, in large part, attributable to the drug's ability to mitigate oxidative stress and inflammation.[1][2][3] This technical guide provides an in-depth analysis of the molecular mechanisms and signaling pathways through which this compound exerts its antioxidant and anti-inflammatory actions, supported by quantitative data and detailed experimental methodologies.

Attenuation of Oxidative Stress

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is a key pathological driver in cardiovascular and renal diseases. This compound counteracts this imbalance through multiple, interconnected pathways.

Core Signaling Pathways

1.1.1. Activation of the Nrf2/ARE Pathway The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the endogenous antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Upon activation, Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of a suite of antioxidant and cytoprotective genes.[4]

This compound has been shown to promote the nuclear translocation of Nrf2, thereby enhancing the expression of downstream targets like heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and glutathione peroxidase (GSH-Px).[2][5][6][7] This activation plays a pivotal role in this compound's ability to ameliorate fibrosis and oxidative damage in various tissues, including the heart, kidneys, and peritoneum.[5][8][9]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Promotes dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Keap1 Keap1 Keap1_Nrf2->Keap1 Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Genes Transcription of Antioxidant Genes (HO-1, SOD, GSH-Px) ARE->Antioxidant_Genes Activates ROS_Reduction ↓ Oxidative Stress Antioxidant_Genes->ROS_Reduction

Caption: this compound-mediated activation of the Nrf2/ARE pathway.

1.1.2. Modulation of the AMPK Signaling Pathway AMP-activated protein kinase (AMPK) is a critical cellular energy sensor. Its activation triggers processes that restore energy homeostasis and protect against cellular stress. This compound has been demonstrated to activate AMPK, which subsequently leads to the reduction of oxidative stress through several mechanisms.[10][11] Activated AMPK can inhibit mitochondrial fission, a process linked to increased mitochondrial ROS (mtROS) production.[12][13] Furthermore, AMPK activation is upstream of Nrf2, suggesting a coordinated response where this compound enhances cellular antioxidant defenses through an AMPK/Nrf2 axis.[14]

AMPK_Pathway cluster_effects Downstream Effects of AMPK Activation This compound This compound AMPK AMPK This compound->AMPK Activates PGC1a PGC-1α AMPK->PGC1a Activates Nrf2_Activation Nrf2 Activation AMPK->Nrf2_Activation Drp1 Drp1 Phosphorylation (Ser637) AMPK->Drp1 Mito_Biogenesis Mitochondrial Biogenesis PGC1a->Mito_Biogenesis Antioxidant_Response Antioxidant Response Nrf2_Activation->Antioxidant_Response Mito_Fission ↓ Mitochondrial Fission Drp1->Mito_Fission ROS_Reduction ↓ mtROS Mito_Fission->ROS_Reduction

Caption: AMPK signaling cascade activated by this compound.

1.1.3. Inhibition of the NHE/PKC/NOX Axis In human coronary artery endothelial cells (HCAECs), pathological stretch can induce ROS production by activating NADPH oxidase (NOX).[15][16] This process is mediated by an increase in intracellular Ca2+ which activates protein kinase C (PKC). This compound has been shown to inhibit this pathway by acting on the Na+/H+ exchanger (NHE), which in turn prevents the downstream activation of PKC and NOX, ultimately suppressing ROS generation.[15][16]

NOX_Pathway This compound This compound NHE NHE This compound->NHE Inhibits Na_in ↑ Intracellular [Na+] NHE->Na_in NCX NCX Na_in->NCX Ca_in ↑ Intracellular [Ca2+] NCX->Ca_in PKC PKC Ca_in->PKC NOX NOX Activation PKC->NOX ROS ↑ ROS Production NOX->ROS

Caption: this compound's inhibition of the NHE/PKC/NOX axis.
Quantitative Data on Oxidative Stress Markers

The antioxidant effects of this compound have been quantified in various preclinical and clinical studies.

ParameterModel / PopulationTreatmentOutcomeReference
Superoxide Production Leukocytes from T2D patients10 mg/day this compound for 24 weeksSignificant reduction[17]
Glutathione (GSH) Content Leukocytes from T2D patients10 mg/day this compound for 24 weeksSignificant increase[17]
SOD & GSH-Px Activity Cardiac tissue of diabetic mice10 mg/kg/day this compound for 10 weeksSignificantly higher vs. untreated diabetic mice (P < 0.05)[7]
Malondialdehyde (MDA) Cardiac tissue of diabetic mice10 mg/kg/day this compound for 10 weeksSignificantly lower vs. untreated diabetic mice (P < 0.05)[7]
NOX4 Expression Cardiac tissue of diabetic mice10 mg/kg/day this compound for 10 weeksSignificantly decreased vs. untreated diabetic mice (P < 0.05)[7]
Lymphocytic ROS T2DM patients with CAD10 mg/day this compound for 6 monthsSignificant reduction vs. placebo[18]
Total Antioxidant Capacity T2DM patients with CAD10 mg/day this compound for 6 monthsSignificant increase vs. placebo[18]

Attenuation of Inflammation

Chronic low-grade inflammation is a hallmark of type 2 diabetes and contributes significantly to its associated complications. This compound exerts potent anti-inflammatory effects by modulating key inflammatory pathways and cytokine profiles.

Core Signaling Pathways & Mechanisms

2.1.1. Reduction of Pro-inflammatory Cytokines Clinical and preclinical studies consistently show that this compound treatment leads to a reduction in circulating and tissue levels of pro-inflammatory mediators. These include high-sensitivity C-reactive protein (hs-CRP), myeloperoxidase (MPO), interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β).[17][18][19][20]

2.1.2. Upregulation of Anti-inflammatory Cytokines Concurrently, this compound promotes an anti-inflammatory environment by increasing the levels of protective cytokines, most notably interleukin-10 (IL-10).[17][19][20] IL-10 is a potent anti-inflammatory cytokine that plays a crucial role in suppressing pro-inflammatory responses.

2.1.3. Inhibition of the NLRP3 Inflammasome The NOD-like receptor protein 3 (NLRP3) inflammasome is a multiprotein complex that, when activated, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18. Dysregulation of the NLRP3 inflammasome is implicated in numerous inflammatory diseases. This compound has been shown to inhibit the activation of the NLRP3 inflammasome, which may be linked to its ability to activate AMPK and reduce ROS, both of which can act as upstream triggers for inflammasome assembly.[2][19][21]

NLRP3_Pathway This compound This compound Pathogenic_Stimuli Pathogenic Stimuli (e.g., ROS, high glucose) This compound->Pathogenic_Stimuli Reduces NLRP3 NLRP3 Inflammasome Assembly This compound->NLRP3 Inhibits Pathogenic_Stimuli->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 Pro_IL1B Pro-IL-1β Caspase1->Pro_IL1B Cleaves Pro_IL18 Pro-IL-18 Caspase1->Pro_IL18 Cleaves IL1B IL-1β Pro_IL1B->IL1B IL18 IL-18 Pro_IL18->IL18 Inflammation Inflammation IL1B->Inflammation IL18->Inflammation

Caption: this compound's inhibitory effect on the NLRP3 inflammasome.
Quantitative Data on Inflammatory Markers

ParameterModel / PopulationTreatmentOutcomeReference
hs-CRP T2D patients10 mg/day this compound for 24 weeksSignificant decrease (p < 0.05)[17]
Myeloperoxidase (MPO) T2D patients10 mg/day this compound for 24 weeksSignificant decrease (p < 0.05)[17]
IL-10 T2D patients10 mg/day this compound for 24 weeksSignificant increase (p < 0.05)[17]
IL-6 T2DM patients with CAD10 mg/day this compound for 6 monthsAdjusted difference vs. placebo: -1.06 pg/mL (p = 0.006)[18]
hs-CRP T2DM patients with CAD10 mg/day this compound for 6 monthsAdjusted difference vs. placebo: -2.86 mg/L (p = 0.003)[18]
Ferritin & Uric Acid T2D patients10 mg/day this compound for 3 monthsSignificant decrease[22][23]
TNF-α, IL-1β, IL-6 Colonic tissue of rats with induced colitisThis compound administrationDecreased expression[19]

Experimental Protocols and Methodologies

The findings described in this guide are based on a variety of experimental models and assays. Below are detailed methodologies for key experiments cited.

In Vitro & Ex Vivo Models
  • Cell Culture Under Pathological Stress:

    • Model: Human Coronary Artery Endothelial Cells (HCAECs).

    • Protocol: Cells are cultured on flexible membranes and subjected to mechanical stretch (e.g., 10%) to mimic pathological conditions. Pre-treatment with this compound (e.g., 1 µM) is performed for a specified duration before applying the stretch.

    • Assays: ROS production is measured using fluorescent probes (e.g., DHE). NOX activity is assessed via lucigenin-enhanced chemiluminescence. Protein expression and phosphorylation (e.g., PKC, NOX subunits) are determined by Western blot.[15][16]

  • Inflammatory Response in Tubular Cells:

    • Model: Human proximal tubular cell lines (e.g., HK-2, RPTEC/TERT1).

    • Protocol: Cells are cultured under normoglycemic conditions and stimulated with an inflammatory cytokine, such as IL-1β (e.g., 10 ng/mL), in the presence or absence of this compound (e.g., 500 nM).

    • Assays: Changes in gene expression are evaluated on a genome-wide level using microarray analysis or on a targeted level using qRT-PCR for specific inflammatory genes (e.g., CXCL8/IL8, MCP-1/CCL2).[24]

Animal Models
  • Diabetic Cardiomyopathy Model:

    • Model: Type 2 diabetic mice (e.g., KK-Ay or db/db mice).

    • Protocol: Mice are treated with this compound (e.g., 10 mg/kg/day via oral gavage) or vehicle for an extended period (e.g., 8-10 weeks).

    • Assays: Cardiac function is evaluated by echocardiography. Heart tissues are harvested for analysis. Oxidative stress markers (SOD, GSH-Px, MDA) are measured using commercial spectrophotometric kits. Fibrosis is assessed by measuring myocardial hydroxyproline concentration. Protein expression of signaling molecules (Nrf2, TGF-β, Smad) is determined by Western blot.[7][11]

  • Doxorubicin-Induced Cardiotoxicity:

    • Model: Non-diabetic mice (e.g., C57Bl/6).

    • Protocol: Mice are treated with doxorubicin to induce cardiotoxicity, with or without co-administration of this compound.

    • Assays: Cardiac function is assessed via echocardiography (measuring ejection fraction, fractional shortening, and myocardial strain). Heart tissue is analyzed for markers of inflammation (NLRP3, MyD88, cytokines via ELISA or Western blot), oxidative stress (xanthine oxidase activity), and fibrosis.[21]

Human Clinical Trials
  • Randomized Controlled Trial (RCT) Design:

    • Population: Patients with type 2 diabetes and established coronary artery disease.

    • Protocol: A double-blind, placebo-controlled trial where patients are randomized to receive this compound (e.g., 10 mg/day) or a placebo, in addition to standard care, for a defined period (e.g., 6 months).

    • Assays: Blood samples are collected at baseline and at the end of the study. A panel of inflammatory (hs-CRP, IL-6, IL-1β) and oxidative stress (lymphocytic ROS, SOD activity, total antioxidant capacity) biomarkers are measured using ELISA, chemiluminescence, or spectrophotometric assays.[18]

Experimental_Workflow cluster_invitro In Vitro / Ex Vivo cluster_invivo In Vivo (Animal Models) cluster_clinical Human Clinical Trials Cell_Models Cell Models (HCAEC, HPTC, Microglia) Stimulation Stimulation (Stretch, Cytokines, LPS) Cell_Models->Stimulation Treatment_vitro This compound Treatment Stimulation->Treatment_vitro Analysis_vitro Molecular Analysis (Western, qPCR, ROS probes) Treatment_vitro->Analysis_vitro Animal_Models Animal Models (Diabetic, Cardiotoxicity) Treatment_vivo This compound Administration Animal_Models->Treatment_vivo Functional_Analysis Functional Analysis (Echocardiography) Treatment_vivo->Functional_Analysis Tissue_Analysis Tissue/Blood Analysis (Histology, ELISA, Assays) Functional_Analysis->Tissue_Analysis Patient_Population Patient Population (T2DM + CAD) RCT Randomized Controlled Trial (this compound vs. Placebo) Patient_Population->RCT Biomarker_Analysis Biomarker Analysis (Baseline vs. Follow-up) RCT->Biomarker_Analysis

Caption: General experimental workflow for investigating this compound's effects.

Conclusion

This compound reduces oxidative stress and inflammation through a complex and multifaceted mechanism of action that is, in part, independent of its SGLT2 inhibitory and glucose-lowering effects. The core mechanisms involve the activation of protective signaling pathways such as Nrf2 and AMPK, and the inhibition of detrimental pathways including the NHE/PKC/NOX axis and the NLRP3 inflammasome. These actions translate into a measurable reduction in oxidative damage and a systemic shift from a pro-inflammatory to an anti-inflammatory state. These molecular and cellular effects are fundamental to the cardiorenal protection observed in large-scale clinical trials and position this compound as a therapeutic agent with significant pleiotropic benefits. Further research into these pathways will continue to refine our understanding and may uncover new therapeutic applications.

References

The Effect of Empagliflozin on Ketone Body Metabolism in Heart Failure: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the effects of the sodium-glucose cotransporter 2 (SGLT2) inhibitor, empagliflozin, on ketone body metabolism in the context of heart failure. It is designed to be a core resource for researchers, scientists, and professionals in drug development, offering a detailed examination of the underlying mechanisms, quantitative clinical and preclinical data, and the experimental protocols used to derive these findings.

Introduction: The "Thrifty Substrate" Hypothesis in Heart Failure

Heart failure (HF) is characterized by a state of cardiac energy deficit, where the failing myocardium's ability to utilize its primary fuel source, fatty acids, is impaired. This leads to a metabolic shift towards less efficient glucose utilization. SGLT2 inhibitors, a class of drugs initially developed for type 2 diabetes, have demonstrated remarkable cardiovascular benefits in patients with HF, irrespective of their diabetic status. One of the leading hypotheses to explain these benefits is the "thrifty substrate" or "super fuel" hypothesis. This theory posits that by inducing a mild, persistent state of ketosis, SGLT2 inhibitors provide the failing heart with a more energy-efficient fuel source—ketone bodies. Ketone bodies, primarily β-hydroxybutyrate (β-OHB), acetoacetate, and acetone, are readily taken up and oxidized by the myocardium, yielding more ATP per unit of oxygen consumed compared to fatty acids and glucose. This guide delves into the evidence supporting this hypothesis, with a specific focus on this compound.

Mechanism of Action: this compound-Induced Ketogenesis

The ketogenic effect of this compound is not a direct action but rather a consequence of its primary mechanism of inhibiting SGLT2 in the proximal tubules of the kidneys. This inhibition leads to glycosuria, a deliberate loss of glucose in the urine, which in turn triggers a cascade of metabolic changes that mimic a fasting-like state.

The key steps in this process are:

  • Reduced Plasma Glucose and Insulin Levels: The urinary glucose excretion lowers blood glucose levels.

  • Increased Glucagon Secretion: The lower glucose levels, along with a direct effect of SGLT2 inhibition on pancreatic α-cells, lead to an increase in glucagon secretion.

  • Altered Insulin-to-Glucagon Ratio: The combination of decreased insulin and increased glucagon results in a significantly lower insulin-to-glucagon ratio.

  • Enhanced Lipolysis: This hormonal milieu promotes the breakdown of triglycerides in adipose tissue, releasing free fatty acids (FFAs) into the circulation.

  • Increased Hepatic Ketogenesis: The liver takes up the increased circulating FFAs and, under the influence of the low insulin-to-glucagon ratio, shifts its metabolism towards β-oxidation and the production of ketone bodies.

This compound This compound SGLT2_Inhibition SGLT2 Inhibition (Kidney) This compound->SGLT2_Inhibition Glycosuria Glycosuria SGLT2_Inhibition->Glycosuria Lower_Glucose Lower Plasma Glucose Glycosuria->Lower_Glucose Lower_Insulin Lower Insulin Lower_Glucose->Lower_Insulin Higher_Glucagon Higher Glucagon Lower_Glucose->Higher_Glucagon Insulin_Glucagon_Ratio Lower Insulin/Glucagon Ratio Lower_Insulin->Insulin_Glucagon_Ratio Higher_Glucagon->Insulin_Glucagon_Ratio Lipolysis Increased Lipolysis (Adipose Tissue) Insulin_Glucagon_Ratio->Lipolysis FFA Increased Circulating FFAs Lipolysis->FFA Ketogenesis Increased Hepatic Ketogenesis FFA->Ketogenesis Ketone_Bodies Increased Circulating Ketone Bodies Ketogenesis->Ketone_Bodies

Caption: Signaling pathway of this compound-induced ketogenesis.

Quantitative Data on the Effect of this compound on Ketone Bodies in Heart Failure

Several clinical trials and preclinical studies have quantified the impact of this compound on circulating ketone body levels in patients with heart failure. The following tables summarize these findings.

Table 1: Clinical Trials of this compound in Heart Failure and Ketone Body Levels
Trial Name (ClinicalTrials.gov ID)Patient PopulationTreatment GroupNBaseline β-OHB (mmol/L, mean ± SD or median [IQR])Follow-up β-OHB (mmol/L, mean ± SD or median [IQR])% Change from Baselinep-valueReference
NCT03128528 Stable Chronic Heart FailureThis compound 10 mg360.12 ± 0.220.16 ± 0.18+33.39%0.017[1][2][3]
Placebo170.08 ± 0.040.11 ± 0.09-0.406[1][2][3]
Empire HF (NCT03198585)Heart Failure with Reduced Ejection FractionThis compound 10 mg940.10 [0.05–0.18]0.11 [0.07–0.2]-0.005 (vs. placebo)[4]
Placebo940.10 [0.06–0.17]0.09 [0.05–0.15]--[4]
EMPA-TROPISM (NCT03485222)Non-diabetic Heart Failure with Reduced Ejection FractionThis compound 10 mg42Data not reportedData not reported--[5]
Placebo42Data not reportedData not reported--[5]
EMPA-VISION (NCT04222509)HFrEF and HFpEFThis compound 10 mg35No significant changeNo significant change->0.05[6][7]
Placebo36No significant changeNo significant change->0.05[6][7]

Note: The EMPA-TROPISM trial focused on cardiac remodeling and function, and while the metabolic effects were a key hypothesis, specific ketone body data was not the primary reported outcome.

Table 2: Clinical Trials of Other SGLT2 Inhibitors in Heart Failure and Ketone Body Levels
Trial NamePatient PopulationTreatment GroupNBaseline β-OHB (µmol/L, mean ± SD)Follow-up β-OHB (µmol/L, mean ± SD)Ketosis (>500 µmol/L)p-valueReference
DEFINE-HF (Dapagliflozin)Heart Failure with Reduced Ejection FractionDapagliflozin 10 mg117Not specifiedIncreased ketone-related metabolites2.5%0.01 (for metabolite cluster)[1][4][8][9]
Placebo117Not specifiedNo significant change0.9%-[1][4][8][9]
PRESERVED-HF (Dapagliflozin)Heart Failure with Preserved Ejection FractionDapagliflozin 10 mg-No significant change in ketone metabolitesNo significant change->0.05[10]
Placebo-No significant changeNo significant change--[10]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the context of this compound and ketone body metabolism research.

Measurement of β-Hydroxybutyrate (β-OHB) in Serum/Plasma (Enzymatic Assay)

This protocol is based on the enzymatic oxidation of β-OHB to acetoacetate.

  • Principle: β-hydroxybutyrate dehydrogenase catalyzes the oxidation of β-OHB to acetoacetate, with the concomitant reduction of NAD+ to NADH. The increase in NADH is measured spectrophotometrically at 340 nm and is directly proportional to the β-OHB concentration in the sample.

  • Instrumentation: Automated clinical chemistry analyzer (e.g., Beckman Coulter DxC 700 AU).

  • Procedure:

    • Sample Collection and Preparation: Collect whole blood in serum separator tubes or EDTA tubes. Centrifuge at 3000 x g for 10 minutes at 4°C to separate serum or plasma. Store samples at -80°C until analysis.

    • Reagent Preparation: Prepare the β-OHB reagent and calibrators according to the manufacturer's instructions (e.g., DiaSys β-Hydroxybutyrate 21 FS).

    • Automated Analysis: Program the clinical chemistry analyzer with the parameters for the β-OHB assay. The instrument will automatically pipette the samples, calibrators, and reagents into cuvettes, incubate the reaction, and measure the change in absorbance at 340 nm.

    • Data Analysis: The analyzer's software calculates the β-OHB concentration in the samples based on the calibration curve generated from the standards.

Sample_Prep Sample Preparation (Serum/Plasma) Automated_Analysis Automated Analysis (Clinical Chemistry Analyzer) Sample_Prep->Automated_Analysis Reagent_Prep Reagent Preparation Reagent_Prep->Automated_Analysis Incubation Incubation Automated_Analysis->Incubation Spectrophotometry Spectrophotometry (340 nm) Incubation->Spectrophotometry Data_Analysis Data Analysis Spectrophotometry->Data_Analysis

Caption: Workflow for enzymatic assay of β-hydroxybutyrate.
Targeted Metabolomics of Acylcarnitines (Mass Spectrometry)

This protocol is used for the simultaneous quantification of multiple acylcarnitines, which are markers of fatty acid oxidation.

  • Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is used to separate and quantify different acylcarnitine species based on their mass-to-charge ratio.

  • Instrumentation: High-performance liquid chromatograph coupled to a tandem mass spectrometer (e.g., AB SCIEX 4000 QTrap).

  • Procedure:

    • Sample Preparation:

      • Thaw plasma samples on ice.

      • Protein precipitation: Add a known volume of cold acetonitrile containing internal standards (isotopically labeled acylcarnitines) to a specific volume of plasma.

      • Vortex and centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

      • Transfer the supernatant to a new tube and dry under a stream of nitrogen.

      • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

    • LC-MS/MS Analysis:

      • Inject the reconstituted sample into the LC-MS/MS system.

      • Separate the acylcarnitines using a suitable chromatography column (e.g., C18 column).

      • Detect and quantify the individual acylcarnitine species using multiple reaction monitoring (MRM) mode on the mass spectrometer.

    • Data Analysis: Process the raw data using specialized software to identify and quantify each acylcarnitine based on its retention time and specific MRM transitions. Normalize the results to the internal standards.

Metabolic Flux Analysis in Cardiac Tissue (Seahorse XF Analyzer)

This protocol measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in live cardiac tissue slices, providing insights into mitochondrial respiration and glycolysis.

  • Principle: The Seahorse XF Analyzer uses solid-state sensors to simultaneously measure the OCR and ECAR in real-time in a microplate format.

  • Instrumentation: Agilent Seahorse XFe96 or XFe24 Analyzer.

  • Procedure:

    • Cardiac Tissue Slice Preparation:

      • Excise the heart and place it in ice-cold cardioplegia solution.

      • Prepare thin (150-300 µm) cardiac tissue slices using a vibratome.

      • Culture the slices for a short period in a physiological buffer to allow for recovery.

    • Seahorse Assay Setup:

      • Hydrate the Seahorse sensor cartridge with calibrant solution overnight.

      • Place the cardiac tissue slices into the wells of a Seahorse XF islet capture microplate containing assay medium supplemented with substrates (e.g., glucose, pyruvate, fatty acids).

      • Load the injection ports of the sensor cartridge with metabolic modulators (e.g., oligomycin, FCCP, rotenone/antimycin A) to assess different parameters of mitochondrial function.

    • Seahorse XF Analysis:

      • Calibrate the sensor cartridge in the Seahorse XF Analyzer.

      • Replace the calibration plate with the cell culture plate containing the tissue slices.

      • Run the assay, which involves cycles of mixing, waiting, and measuring to determine baseline OCR and ECAR, followed by sequential injections of the metabolic modulators.

    • Data Analysis: Use the Seahorse Wave software to analyze the data and calculate key parameters of mitochondrial respiration, such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Tissue_Prep Cardiac Tissue Slice Preparation Assay_Setup Seahorse Assay Setup (Microplate and Cartridge) Tissue_Prep->Assay_Setup Seahorse_Analysis Seahorse XF Analysis (OCR and ECAR Measurement) Assay_Setup->Seahorse_Analysis Data_Analysis Data Analysis (Mitochondrial Respiration Parameters) Seahorse_Analysis->Data_Analysis

Caption: Workflow for Seahorse XF metabolic flux analysis of cardiac tissue.
In Vivo Cardiac Metabolic Flux (Hyperpolarized 13C Magnetic Resonance Spectroscopy)

This advanced imaging technique allows for the real-time, non-invasive assessment of metabolic fluxes in the heart.

  • Principle: A 13C-labeled substrate (e.g., [1-13C]pyruvate) is hyperpolarized to dramatically increase its magnetic resonance signal. Following intravenous injection, the metabolic fate of the 13C label can be tracked as it is converted into downstream metabolites (e.g., [1-13C]lactate, [1-13C]alanine, and H13CO3-), providing a direct measure of metabolic pathway activity.

  • Instrumentation: Magnetic Resonance Imaging (MRI) scanner (e.g., 3T or higher) equipped for 13C detection, and a dynamic nuclear polarization (DNP) polarizer.

  • Procedure:

    • Hyperpolarization: The 13C-labeled substrate is prepared in a glassy state with a stable radical and hyperpolarized at low temperature (around 1 K) and high magnetic field in the DNP polarizer.

    • Dissolution and Injection: The hyperpolarized sample is rapidly dissolved in a superheated aqueous solution and quality controlled for pH, temperature, and concentration before being drawn into a syringe for injection.

    • In Vivo MRS: The subject is positioned in the MRI scanner. The hyperpolarized substrate is injected intravenously, and 13C MR spectra are acquired dynamically from the heart to track the appearance and evolution of the 13C-labeled metabolites.

    • Data Analysis: The acquired spectra are processed to quantify the signal intensity of the substrate and its metabolic products over time. Kinetic modeling is then applied to these time-courses to estimate the rates of metabolic fluxes.

Discussion and Future Directions

The evidence presented in this guide strongly supports the hypothesis that this compound induces a modest but significant increase in circulating ketone bodies in patients with heart failure. This metabolic shift has the potential to provide a more efficient energy source for the failing heart. However, the direct causal link between this increase in ketones and the observed cardiovascular benefits of this compound is still an area of active investigation.

While some studies, such as the NCT03128528 and Empire HF trials, have demonstrated a clear increase in β-OHB with this compound, others like the EMPA-VISION trial did not observe a significant change in circulating ketone bodies.[1][2][3][4][6][7] These discrepancies may be due to differences in patient populations, duration of treatment, and the sensitivity of the assays used.

Future research should focus on:

  • Directly measuring myocardial ketone body uptake and oxidation in response to this compound treatment in humans, potentially using advanced imaging techniques like hyperpolarized 13C MRS.

  • Investigating the downstream signaling effects of ketone bodies in cardiomyocytes, beyond their role as an energy substrate.

  • Conducting further clinical trials with standardized methodologies for ketone body measurement to clarify the consistency and magnitude of the ketogenic effect of this compound across different heart failure phenotypes.

Conclusion

This compound's impact on ketone body metabolism represents a paradigm shift in our understanding of its therapeutic mechanisms in heart failure. The "thrifty substrate" hypothesis provides a compelling explanation for the drug's beneficial effects on cardiac energetics. This in-depth technical guide has summarized the key quantitative data, detailed the experimental protocols used to generate this data, and provided a framework for understanding the underlying signaling pathways. As research in this field continues to evolve, a deeper understanding of the intricate interplay between SGLT2 inhibition, ketone body metabolism, and cardiac function will be crucial for optimizing the treatment of heart failure.

References

Methodological & Application

Application Notes and Protocols for Empagliflozin Administration in Diabetic Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration of empagliflozin in common diabetic mouse models. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and mechanisms of action of SGLT2 inhibitors.

Introduction

This compound is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), which is primarily located in the proximal renal tubules.[1][2] Its mechanism of action involves reducing renal glucose reabsorption, thereby promoting urinary glucose excretion and lowering blood glucose levels in an insulin-independent manner.[2][3][4] Preclinical studies in diabetic mouse models are crucial for understanding the therapeutic potential and underlying molecular mechanisms of this compound in treating diabetes and its complications.

Diabetic Mouse Models

Two primary models are widely used to study the effects of this compound in conditions mimicking type 1 and type 2 diabetes.

Streptozotocin (STZ)-Induced Diabetes Model (Type 1 Diabetes Model)

This model is established by administering streptozotocin, a chemical that is toxic to pancreatic β-cells, leading to insulin deficiency and hyperglycemia.[5] Both single high-dose and multiple low-dose STZ injection protocols can be used.[5][6] The multiple low-dose protocol is often preferred as it more closely mimics the progressive autoimmune islet destruction seen in human type 1 diabetes.[5]

High-Fat Diet (HFD)-Induced Diabetes/Obesity Model (Type 2 Diabetes Model)

This model replicates key features of human type 2 diabetes, including obesity, insulin resistance, and hyperglycemia, by feeding mice a diet with a high percentage of calories from fat.[4][7][8] C57BL/6J mice are a commonly used strain for this model due to their susceptibility to diet-induced obesity.[7][9]

Experimental Protocols

Protocol for Induction of Diabetes

2.1.1. Streptozotocin (STZ)-Induced Diabetes

  • Animal Preparation: Use male mice (e.g., C57BL/6J or NMRI strains), 6-8 weeks old.[10] House animals under standard conditions with ad libitum access to food and water.

  • STZ Preparation: Prepare a fresh solution of STZ in cold 0.1 M sodium citrate buffer (pH 4.5) immediately before use.[1][5] STZ is unstable in solution.[5]

  • STZ Administration (Multiple Low-Dose Protocol):

    • Administer STZ intraperitoneally (i.p.) at a dose of 40 mg/kg body weight for five consecutive days.[1][5]

    • A control group should be injected with an equal volume of citrate buffer.[5]

  • Confirmation of Diabetes:

    • Three days after the final STZ injection, measure blood glucose from the tail vein.[10]

    • Mice with non-fasting blood glucose levels consistently ≥ 15 mmol/L (or >250 mg/dL) are considered diabetic and can be used for subsequent experiments.[6][10]

2.1.2. High-Fat Diet (HFD)-Induced Diabetes

  • Animal Preparation: Use male C57BL/6J mice, typically starting at 6 weeks of age.[11]

  • Dietary Regimen:

    • Feed mice a high-fat diet, with 45% to 60% of kilocalories derived from fat, for a period of 8 to 16 weeks to induce obesity and insulin resistance.[4][7][11]

    • A control group should be fed a standard chow diet (e.g., 10% kcal from fat).[11]

  • Confirmation of Diabetic Phenotype:

    • Monitor body weight weekly.[8]

    • Periodically measure fasting blood glucose and perform glucose and insulin tolerance tests to confirm the development of hyperglycemia and insulin resistance.

Protocol for this compound Administration

This compound can be administered through various routes, including oral gavage, mixed in the diet, or via injection.

2.2.1. Oral Gavage

  • Preparation: Prepare a suspension of this compound in a vehicle such as 0.5% hydroxyethyl cellulose.[12]

  • Administration: Administer a daily dose of this compound by oral gavage. Common dosages range from 3 mg/kg to 30 mg/kg body weight.[3][11][13]

    • Example: For a 10 mg/kg dose, a 25g mouse would receive 0.25 mg of this compound.

  • Duration: Treatment duration can vary from a few days to several weeks (e.g., 4 to 13 weeks), depending on the study's objectives.[3][4][14]

2.2.2. Administration in Diet

  • Preparation: this compound can be commercially incorporated into the rodent diet at a specified concentration.

  • Dosage Calculation: The concentration in the food is calculated to achieve a target dose in mg/kg of body weight per day, based on average daily food consumption.

    • Example Dosages: 116.7 mg/kg of food or aiming for a dose of 30 mg/kg body weight (e.g., 192 mg this compound/1000 g of a Western-type diet).[8][9]

  • Monitoring: Monitor food and water intake, as this compound can increase both.[4][8]

2.2.3. Intramuscular Injection

  • Application: This route has been used in specific contexts, such as studying local effects on revascularization in diabetic hindlimb ischemia.

  • Administration: Inject this compound directly into the target muscle (e.g., gastrocnemius).

    • Example Protocol: 10 mg/kg injected every 3 days for 21 days.[15]

Data Presentation: Quantitative Outcomes

The following tables summarize the effects of this compound on key metabolic parameters in different diabetic mouse models as reported in the literature.

Table 1: Effects of this compound in STZ-Induced Diabetic Mice

ParameterMouse StrainThis compound Dose & DurationControl Group (STZ only)This compound-Treated GroupReference
Glucose Tolerance (AUC) NMRI3 or 10 mg/kg for 8 days3694 ± 863058 ± 180 (3mg/kg), 3090 ± 219 (10mg/kg)[3]
Serum Insulin (relative to control) NMRI3 mg/kg for 8 days1.00 ± 0.121.90 ± 0.43[3]
Free Fatty Acid Levels NMRINot specified, 5-day treatmentHigher levelsDecreased levels[10]

Table 2: Effects of this compound in High-Fat Diet (HFD)-Induced Diabetic/Obese Mice

ParameterMouse StrainThis compound Dose & DurationControl Group (HFD only)This compound-Treated GroupReference
Body Weight Gain C57BL/6J10 mg/kg (oral gavage) for 4 weeksSignificant gainSignificantly improved (reduced gain)[4]
Fasting Blood Glucose C57BL/6J10 mg/kg (oral gavage) for 4 weeksElevatedSignificantly improved (reduced)[4]
Body Weight Gain C57BL/63 or 10 mg/kg in diet for 12 weeksSignificant gainSignificantly attenuated gain[11]
Serum Triglycerides C57BL/610 mg/kg in diet for 12 weeksElevatedSignificantly decreased[11]
Glucose Tolerance C57BL/6JTreatment for 8 weeksImpairedMarkedly improved[7]
Energy Expenditure C57BL/6JTreatment for 3 weeksNo change vs NCEnhanced oxygen consumption[7]
Liver Weight C57BL/6J10 mg/kg (oral gavage) for 4 weeksIncreasedStatistically reduced[4]

AUC: Area Under the Curve; NC: Normal Chow.

Signaling Pathways and Mechanisms of Action

This compound exerts its beneficial effects through various molecular pathways beyond simple glucose lowering.

Key Signaling Pathways
  • AMPK Activation: this compound promotes fat utilization by enhancing AMP-activated protein kinase (AMPK) phosphorylation in skeletal muscle.[16]

  • TGF-β1/SMAD Pathway: In models of diabetic nephropathy, this compound can enhance the expression of the inhibitory protein SMAD7, leading to the downregulation of TGF-β1, a key mediator of inflammation and fibrosis.[17]

  • Inflammation and Macrophage Polarization: The drug has been shown to reduce M1-polarized macrophage accumulation while inducing the anti-inflammatory M2 phenotype in white adipose tissue and the liver, thereby attenuating obesity-related chronic inflammation.[7] It also decreases plasma levels of pro-inflammatory cytokines like IL-6 and MCP-1.[7]

  • Fat Browning and Energy Expenditure: this compound enhances the "browning" of white adipose tissue and thermogenesis in brown adipose tissue, leading to increased energy expenditure.[7][16]

  • Oxidative Stress Reduction: It mitigates oxidative stress by blocking the Advanced Glycation End Product (AGE)-Receptor for AGE (RAGE) axis in the kidneys and adipose tissues of diabetic mice.[14][18]

Visualizations: Diagrams and Workflows

Experimental Workflow

G cluster_0 Phase 1: Model Induction cluster_1 Phase 2: Treatment cluster_2 Phase 3: Outcome Assessment A Animal Acclimatization (e.g., C57BL/6J mice, 6 weeks old) B Random Assignment A->B C Control Diet Group B->C D High-Fat Diet (HFD) Group (8-16 weeks) B->D E STZ Induction Group (e.g., 40mg/kg x 5 days) B->E F Confirmation of Diabetes (Hyperglycemia, Insulin Resistance) D->F E->F G Treatment Initiation F->G H HFD + Vehicle G->H I HFD + this compound (e.g., 10mg/kg, oral gavage) G->I J STZ + Vehicle G->J K STZ + this compound G->K L Metabolic Phenotyping - Blood Glucose - Body Weight - GTT / ITT H->L I->L J->L K->L M Tissue Collection (Liver, Adipose, Kidney, Heart) L->M N Molecular Analysis - Gene Expression (qPCR) - Protein Analysis (Western Blot) - Histology M->N

Caption: General experimental workflow for this compound studies in diabetic mice.

This compound Signaling in Adipose Tissue and Liver

G This compound This compound sglt2 SGLT2 Inhibition (Kidney) This compound->sglt2 glucose_excretion ↑ Urinary Glucose Excretion sglt2->glucose_excretion blood_glucose ↓ Blood Glucose glucose_excretion->blood_glucose m1_macro ↓ M1 Macrophage Accumulation blood_glucose->m1_macro m2_macro ↑ M2 Macrophage Polarization blood_glucose->m2_macro fat_browning ↑ Fat Browning (WAT) blood_glucose->fat_browning thermogenesis ↑ Thermogenesis (BAT) blood_glucose->thermogenesis inflammation ↓ Chronic Inflammation insulin_sens ↑ Insulin Sensitivity inflammation->insulin_sens m1_macro->inflammation m2_macro->inflammation energy_exp ↑ Energy Expenditure energy_exp->insulin_sens ucp1 ↑ UCP1 Expression fat_browning->ucp1 thermogenesis->ucp1 ucp1->energy_exp

Caption: this compound's effects on inflammation and energy expenditure in obese mice.

This compound Signaling in Diabetic Nephropathy

G hyperglycemia Hyperglycemia & Oxidative Stress tgf_beta ↓ TGF-β1 hyperglycemia->tgf_beta induces This compound This compound akt Akt/GSK-3β Pathway This compound->akt smad7 ↑ SMAD7 Expression This compound->smad7 oxidative_damage ↓ Oxidative Damage akt->oxidative_damage smad7->tgf_beta inhibits fibrosis ↓ Renal Fibrosis & Inflammation tgf_beta->fibrosis oxidative_damage->fibrosis renoprotection Renoprotection fibrosis->renoprotection

Caption: this compound's renoprotective signaling pathways.

References

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Empagliflozin in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Audience: This document is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic, bioequivalence, or therapeutic drug monitoring studies of empagliflozin.

Abstract

This application note details a validated Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for the reliable quantification of this compound in human plasma. This compound is a sodium-glucose co-transporter 2 (SGLT2) inhibitor used in the treatment of type 2 diabetes.[1] The accurate measurement of its concentration in biological matrices is crucial for pharmacokinetic and bioequivalence studies.[1] The described method utilizes a simple protein precipitation technique for sample preparation, followed by a rapid UPLC separation and detection using a triple quadrupole mass spectrometer. This compound-d4 is used as the internal standard to ensure accuracy and precision. The method is validated according to regulatory guidelines and demonstrates high sensitivity, specificity, and robustness, making it suitable for high-throughput bioanalysis.[2][3]

Principle of the Method

The method is based on the principle of liquid chromatography for the physical separation of the target analyte (this compound) and its internal standard (IS) from endogenous plasma components, coupled with tandem mass spectrometry for highly selective and sensitive detection.

  • Sample Preparation: Plasma proteins are precipitated using acetonitrile, which efficiently releases the drug and internal standard into the supernatant. This technique is rapid and effective for minimizing matrix effects.[3][4]

  • Chromatographic Separation: The supernatant is injected into a UPLC system equipped with a C18 reverse-phase column. An isocratic mobile phase is used to achieve a short run time while maintaining excellent separation of this compound and its deuterated internal standard from potential interferences.[4]

  • Mass Spectrometric Detection: The column eluent is introduced into a mass spectrometer using an electrospray ionization (ESI) source operating in positive ion mode. Quantification is performed using Multiple Reaction Monitoring (MRM), which involves monitoring specific precursor-to-product ion transitions for both this compound and the internal standard.[4][5][6] This ensures a high degree of specificity and sensitivity.

Materials and Methods

Chemicals and Reagents
  • This compound reference standard

  • This compound-d4 (Internal Standard)[1][4]

  • LC-MS grade acetonitrile[4][7]

  • LC-MS grade methanol[1][7]

  • Formic acid (≥98%)[4][8]

  • Ammonium Acetate[8]

  • Ultrapure water

  • Drug-free human plasma with K2EDTA as an anticoagulant[1]

Instrumentation

The analysis is performed on a UPLC system, such as a Waters Acquity, coupled to a triple quadrupole mass spectrometer, like an AB Sciex API 4000 or a Waters Xevo TQD, equipped with an electrospray ionization (ESI) source.[4][8]

LC-MS/MS Instrumental Parameters

The following table summarizes the optimized instrumental parameters for the analysis.

ParameterCondition
LC System Waters Acquity UPLC or equivalent
ColumnAcquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)[4]
Mobile Phase0.1% Formic Acid in Water : Acetonitrile (75:25, v/v)[5][6]
Flow Rate0.3 mL/min[4]
Injection Volume10 µL[1][3]
Column Temperature50-55 °C[1][6]
Autosampler Temp.10 °C[1]
Run Time3.0 minutes[4][8]
MS System Triple Quadrupole Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive[4][5][6][8]
Capillary Voltage4.0 kV[1]
Desolvation Temp.500 °C[1]
Desolvation Gas Flow800 L/hr[1]
Cone Gas Flow50 L/hr[1]
MRM Transitions
This compoundm/z 451.7 → 71.2 (Quantifier)[4]
This compound-d4 (IS)m/z 455.4 → 75.0 (Quantifier)[4]
Dwell Time200 ms[1]
Cone Voltage20 V[1]
Collision Energy12 eV[1]

Experimental Protocols

Preparation of Standard and Quality Control (QC) Samples
  • Stock Solutions: Prepare primary stock solutions of this compound and this compound-d4 (IS) at a concentration of 1 mg/mL in methanol. Store at 2-8°C.[9]

  • Working Solutions: Prepare serial dilutions of the this compound stock solution with a 50:50 methanol:water mixture to create working solutions for spiking calibration curve (CC) and quality control (QC) samples.

  • Internal Standard Working Solution: Dilute the IS stock solution with acetonitrile to a final concentration of 25 ng/mL.[3]

  • Calibration Curve (CC) and QC Samples: Spike blank human plasma with the appropriate working solutions to prepare a series of CC standards and at least four levels of QC samples (Lower Limit of Quantification (LLOQ), Low, Medium, and High).

Sample Preparation Protocol: Protein Precipitation

The protein precipitation workflow is simple, fast, and suitable for high-throughput analysis.[3][4]

G plasma 1. Plasma Sample (150 µL) add_is 2. Add IS Solution (300 µL of 25 ng/mL EMPA-d4 in Acetonitrile) plasma->add_is vortex1 3. Vortex (30 seconds) add_is->vortex1 freeze 4. Freeze (Optional) (-80°C for 10 min to enhance protein/lipid precipitation) vortex1->freeze centrifuge 5. Centrifuge (5000 rpm for 10 min) freeze->centrifuge supernatant 6. Collect Supernatant (200 µL) centrifuge->supernatant inject 7. Inject into LC-MS/MS (10 µL) supernatant->inject

Caption: Protein precipitation workflow for this compound extraction.

Detailed Steps:

  • Pipette 150 µL of the plasma sample (blank, CC, QC, or unknown) into a microcentrifuge tube.[3]

  • Add 300 µL of the internal standard working solution (in acetonitrile) to each tube.[3]

  • Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.[3]

  • (Optional) For enhanced removal of proteins and lipids, freeze the samples at -80°C for 10 minutes.[3]

  • Centrifuge the tubes for 10 minutes at 5000 rpm to pellet the precipitated proteins.[3]

  • Carefully transfer 200 µL of the clear supernatant into an autosampler vial.

  • Inject 10 µL of the supernatant into the LC-MS/MS system for analysis.[1][3]

Method Validation Summary

The method was validated according to the guidelines set by the FDA and EMA.[2] A summary of the validation results is presented below.

Validation ParameterResult
Linearity Range 2.0 - 250.0 ng/mL[4]
Correlation Coefficient (r²)> 0.999[8]
Lower Limit of Quantification (LLOQ) 2.0 ng/mL[4]
Accuracy at LLOQWithin 80-120%
Precision (CV%) at LLOQ≤ 20%
Accuracy (Intra- & Inter-day) 85-115% of nominal value[8]
Precision (Intra- & Inter-day, CV%) ≤ 15%[8]
Recovery This compound: ~95% this compound-d4: ~92%[8][10]
Matrix Effect No significant ion suppression or enhancement observed[10]
Stability
Bench-Top (6 hours, Room Temp)Stable[9][10]
Freeze-Thaw (3 cycles)Stable[8]
Long-Term (-70°C, 30 days)Stable[8]

Overall Bioanalytical Workflow

The complete process from receiving a sample to generating a final concentration report follows a structured workflow to ensure data integrity and traceability.

G receipt Sample Receipt & Login prep Sample Preparation (Protein Precipitation) receipt->prep lc_sep LC Separation (UPLC C18 Column) prep->lc_sep ms_detect MS/MS Detection (MRM Mode) lc_sep->ms_detect data_proc Data Processing (Peak Integration & Calibration) ms_detect->data_proc report Report Generation (Concentration Calculation) data_proc->report

Caption: High-level workflow for bioanalysis of this compound.

Conclusion

The LC-MS/MS method described provides a rapid, sensitive, and reliable approach for the quantification of this compound in human plasma. The simple protein precipitation sample preparation allows for high throughput, and the use of a deuterated internal standard ensures accuracy. The method meets all regulatory requirements for bioanalytical method validation and is well-suited for use in clinical and preclinical studies requiring the measurement of this compound concentrations.[8]

References

Application Notes and Protocols for Empagliflozin Cell-Based Glucose Uptake Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Empagliflozin is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a protein primarily expressed in the proximal tubules of the kidneys.[1][2] SGLT2 is responsible for the reabsorption of the majority of filtered glucose from the urine back into the bloodstream.[1][2] By inhibiting SGLT2, this compound reduces renal glucose reabsorption and increases urinary glucose excretion, thereby lowering blood glucose levels.[1][2] This insulin-independent mechanism of action makes it an effective therapeutic agent for the management of type 2 diabetes.[1]

These application notes provide detailed protocols for cell-based assays to evaluate the efficacy and mechanism of action of this compound on glucose uptake. The primary method described is a non-radioactive, fluorescence-based assay using the glucose analog 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG).[3][4][5]

Mechanism of Action: SGLT2 Inhibition

This compound selectively targets and inhibits SGLT2, preventing the cotransport of sodium and glucose from the glomerular filtrate into renal epithelial cells. This leads to a reduction in the renal threshold for glucose and a subsequent increase in urinary glucose excretion.[1][6] In vitro cell-based assays are crucial for characterizing the potency and selectivity of SGLT2 inhibitors like this compound.

cluster_lumen Tubular Lumen cluster_cell Proximal Tubule Cell Glucose Glucose SGLT2 SGLT2 Glucose->SGLT2 Na+ Na+ Na+->SGLT2 Intracellular Glucose Intracellular Glucose SGLT2->Intracellular Glucose Glucose Reabsorption This compound This compound This compound->SGLT2 Inhibition

Caption: this compound inhibits SGLT2-mediated glucose reabsorption.

Quantitative Data Summary

The following table summarizes quantitative data for SGLT2 inhibitors from various cell-based assays. This allows for a comparative overview of their potency and effects on glucose uptake.

CompoundCell LineAssay TypeParameterValueReference
This compoundHuman CD4+ T cells[14C] glucose uptakeInhibitionSignificant reduction[7]
This compoundPrimary human renal proximal tubular epithelial cells2-NBDG uptakeInhibitionSignificant reduction at 10, 100, and 500 nM[8]
This compoundHEK293 expressing hSGLT2Not specifiedIC503.1 nM[9]
DapagliflozinHK-22-NBDG uptakeInhibition43.7% reduction at 500 nM[5]
PhlorizinHK-22-NBDG uptakeInhibition30.2% reduction at 100 µM[5]
PhlorizinHEK293 expressing hSGLT1/hSGLT22-NBDG uptakeInhibitionComplete inhibition at 100 µM[3]

Experimental Protocols

2-NBDG Glucose Uptake Assay in HK-2 Cells

This protocol describes a method for measuring glucose uptake in human kidney proximal tubule cells (HK-2), which endogenously express SGLT2, using the fluorescent glucose analog 2-NBDG.[5]

Materials:

  • HK-2 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Sodium-containing buffer (e.g., Krebs-Ringer bicarbonate buffer)

  • Sodium-free buffer (replace NaCl with choline chloride)

  • 2-NBDG (2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose)

  • This compound

  • 96-well black, clear-bottom plates

  • Fluorescence microplate reader (Excitation/Emission ~485/535 nm)

  • Fluorescence microscope (optional)

Cell Culture:

  • Culture HK-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

  • Passage cells upon reaching 80-90% confluency.

  • Seed HK-2 cells into 96-well black, clear-bottom plates at a density of 2-5 x 10^4 cells/well and allow them to adhere overnight.[10]

Assay Procedure:

  • Cell Treatment:

    • Remove the culture medium and wash the cells twice with warm PBS.

    • Treat the cells with various concentrations of this compound or vehicle control in serum-free medium for 1-2 hours at 37°C.[10] For a positive control for glucose uptake inhibition, a non-specific glucose transporter inhibitor like phloretin can be used.[11]

  • Glucose Uptake:

    • After incubation with the test compound, remove the medium and wash the cells once with warm PBS.

    • Add 100 µL of 2-NBDG working solution (e.g., 200 µM in sodium-containing or sodium-free buffer) to each well.[5][11]

    • Incubate the plate at 37°C for 30-60 minutes.[5][10] The optimal incubation time may vary depending on the cell type.[11]

  • Measurement:

    • Remove the 2-NBDG solution and wash the cells three times with ice-cold PBS to stop the uptake and remove extracellular fluorescence.

    • Add 100 µL of PBS or a cell lysis buffer to each well.

    • Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[8]

    • (Optional) Visualize glucose uptake under a fluorescence microscope.[10]

Data Analysis:

  • Subtract the background fluorescence from wells without cells.

  • Normalize the fluorescence intensity to the vehicle control to determine the percentage of glucose uptake inhibition.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

A Seed HK-2 cells in a 96-well plate B Culture overnight to allow attachment A->B C Wash cells with PBS B->C D Incubate with this compound or vehicle control C->D E Wash cells with PBS D->E F Add 2-NBDG solution and incubate E->F G Wash cells with ice-cold PBS to stop uptake F->G H Measure fluorescence G->H

Caption: Experimental workflow for the 2-NBDG glucose uptake assay.

Glucose Uptake Assay in SGLT2-Expressing Recombinant Cells

For more specific analysis of SGLT2 inhibition, a similar protocol can be employed using a cell line that does not endogenously express SGLTs (e.g., HEK293 or CHO cells) but has been stably transfected to express human SGLT2.[3][4]

Key Differences from the HK-2 Protocol:

  • Cell Line: Use HEK293 or CHO cells stably expressing human SGLT2.[3][4] A control cell line (parental or mock-transfected) should be used to determine non-SGLT2-mediated glucose uptake.

  • Controls: Include a non-transfected or mock-transfected cell line to confirm that the observed glucose uptake is SGLT2-dependent.

  • Buffer Composition: The use of sodium-containing and sodium-free buffers is critical to demonstrate the sodium-dependency of SGLT2-mediated transport.

The remainder of the protocol, including the use of 2-NBDG, incubation times, and measurement techniques, would be similar to the one described for HK-2 cells.

Concluding Remarks

The provided protocols offer robust and reproducible methods for assessing the inhibitory effect of this compound on SGLT2-mediated glucose uptake in a cell-based setting. These assays are invaluable tools for the discovery and characterization of novel SGLT2 inhibitors and for further elucidating the cellular mechanisms of existing drugs like this compound. The use of a non-radioactive, fluorescent glucose analog provides a safer and more convenient alternative to traditional radiolabeled assays.

References

Application Notes and Protocols: In Vitro Models for Studying Empagliflozin's Effects on Cardiomyocytes

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Empagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor, has demonstrated significant cardiovascular benefits in clinical trials, extending beyond its glucose-lowering effects.[1][2][3][4] Understanding the direct molecular mechanisms of this compound on cardiomyocytes is crucial for optimizing its therapeutic use and for the development of novel cardioprotective agents. In vitro models provide a powerful platform to dissect these mechanisms in a controlled environment, independent of systemic metabolic changes.[1][3]

These application notes provide a comprehensive overview of established in vitro models and detailed protocols for key experiments to investigate the multifaceted effects of this compound on cardiomyocytes. The focus is on SGLT2-independent mechanisms, which are believed to be central to its direct cardiac effects, as SGLT2 is not predominantly expressed in cardiomyocytes.[1][5] Key areas of investigation include the inhibition of the Na+/H+ exchanger (NHE1), modulation of ion homeostasis, improvement of mitochondrial function, and activation of pro-survival signaling pathways.[1][5][6][7]

In Vitro Models

A variety of in vitro models are employed to study the effects of this compound on cardiomyocytes, each with its own advantages and limitations.

  • Primary Neonatal Rat Ventricular Myocytes (NRVMs): These cells are a well-established model for studying fundamental cardiomyocyte biology and drug responses. They are relatively easy to isolate and culture, and they exhibit spontaneous contractility.

  • H9c2 Cell Line: This is a rat embryonic heart-derived myoblast cell line. H9c2 cells are robust, easy to culture and transfect, making them suitable for high-throughput screening and mechanistic studies. However, they are less differentiated than primary cardiomyocytes and may not fully recapitulate the physiology of adult cardiomyocytes.[2][8]

  • Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes (hiPSC-CMs): hiPSC-CMs offer a human-relevant model and can be generated from healthy individuals or patients with specific genetic predispositions.[9][10][11] This allows for the investigation of drug effects in a patient-specific context. While powerful, the differentiation protocols can be complex and variability between cell lines exists.[1][6][8][12][13]

Key Signaling Pathways and Effects of this compound

This compound exerts its cardioprotective effects through the modulation of several key signaling pathways:

  • Inhibition of Na+/H+ Exchanger 1 (NHE1): this compound has been shown to directly inhibit NHE1 in cardiomyocytes.[1][6][7] This inhibition leads to a reduction in intracellular sodium ([Na+]i) and subsequently, a decrease in intracellular calcium ([Ca2+]i) via the Na+/Ca2+ exchanger (NCX), thereby preventing calcium overload-induced injury.[1]

  • AMPK/PGC-1α Pathway Activation: this compound can activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism.[12] Activated AMPK promotes mitochondrial biogenesis and function through the peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α).[12]

  • RhoA/ROCK Pathway Inhibition: The drug has been found to inhibit the RhoA/ROCK pathway, which is involved in cardiomyocyte apoptosis and mitochondrial injury in the context of diabetic cardiomyopathy.[12]

  • STAT3 Pathway Activation: this compound can activate the STAT3 signaling pathway, which is known to be involved in cardioprotection against ischemia/reperfusion injury by reducing oxidative stress and inflammation.[8]

  • Modulation of Mitochondrial Function: this compound directly improves mitochondrial function by increasing ATP production and reducing the generation of reactive oxygen species (ROS).[1][5]

Data Presentation: Quantitative Effects of this compound in In Vitro Models

The following tables summarize the quantitative data on the effects of this compound from various in vitro studies.

Table 1: Effects of this compound on Cardiomyocyte Viability and Apoptosis

Cell ModelConditionThis compound ConcentrationEffectReference
Neonatal Rat CardiomyocytesHigh Glucose (30 mmol/L)0.1 - 10 μMIncreased cell viability in a dose-dependent manner.[12]
H9c2 cellsHigh Glucose (35 mM)1 or 5 μMRescued high glucose-induced apoptosis.[14]
H9c2 cellsHypoxia/Reoxygenation100 nM, 500 nMIncreased cell viability.[8]
HL-1 mouse cardiomyocytesDoxorubicin-induced injury10, 50, 500 nMReduced cell death.[15]

Table 2: Effects of this compound on Ion Homeostasis

Cell ModelParameter MeasuredThis compound ConcentrationEffectReference
Human Atrial MyocytesNHE1 activity1 μmol/LInhibition of NHE activity, comparable to cariporide.[6]
Human Atrial FibroblastsIntracellular pH1 μmol/LLowered intracellular pH.[7]
Human Atrial FibroblastsER Ca2+ leakage and Ca2+ entry1 μmol/LReduced ER Ca2+ leakage and Ca2+ entry.[7]
hiPSC-CMsNa+ current (INa)1 μMIncreased maximum INa density by 64%.[16]
Dystrophic (mdx) mouse ventricular myocytesPeak Na+ current (INa)1 µM (24h incubation)Significantly increased peak INa.[17]
Streptozotocin-induced diabetic rat ventricular myocytesLate Na+ current10 mg/kg for 4 weeks (in vivo)Reduced late Na+ current.

Table 3: Effects of this compound on Mitochondrial Function and Metabolism

Cell ModelParameter MeasuredThis compound ConcentrationEffectReference
Isolated mouse cardiomyocytesMitochondrial ATPNot specifiedIncreased mitochondrial ATP levels.[5]
hiPSC-CMsGlycolytic capacity5 μMNo significant alteration.[10][18]
HL-1 mouse cardiomyocytesIntracellular ROS production10, 50, 500 nMDecreased ROS production.[15]

Table 4: Effects of this compound on Signaling Pathways

Cell ModelPathway/Protein AnalyzedThis compound ConcentrationEffectReference
Neonatal Rat Cardiomyocytesp-AMPK and PGC-1α protein levels10 μMIncreased protein levels.[12]
Neonatal Rat CardiomyocytesPhosphorylated MYPT1 levels (RhoA/ROCK pathway)10 μMDecreased phosphorylation.[12]
Mouse heart tissue (in vivo)STAT3 phosphorylationNot specifiedIncreased STAT3 phosphorylation.[8]
Human Atrial FibroblastsPhosphorylated PLC1 μmol/LDecreased expression.[7]
Diabetic mouse heart (in vivo)Nrf2/ARE pathway10 mg/kg/day for 8 weeksActivated the pathway.[19]
Diabetic mouse heart (in vivo)TGF-β/SMAD pathway10 mg/kg/day for 8 weeksSuppressed the pathway.[19]

Experimental Protocols

Here are detailed protocols for key experiments to assess the effects of this compound on cardiomyocytes.

Protocol 1: H9c2 Cell Culture and High Glucose Treatment

Objective: To establish an in vitro model of hyperglycemia-induced cardiomyocyte injury.

Materials:

  • H9c2 cell line (ATCC® CRL-1446™)

  • Dulbecco's Modified Eagle's Medium (DMEM), high glucose (4.5 g/L)

  • DMEM, low glucose (1.0 g/L)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • D-glucose

  • This compound

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

Procedure:

  • Cell Culture: Culture H9c2 cells in high glucose DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.[2][7]

  • Subculturing: When cells reach 80-90% confluency, wash with PBS, detach with Trypsin-EDTA, and re-seed at a lower density.

  • High Glucose Treatment:

    • Seed H9c2 cells in low glucose DMEM overnight.

    • The next day, replace the medium with high glucose DMEM (final concentration of 30-35 mM D-glucose) for 24-48 hours to induce hyperglycemic conditions.[12][18] A control group should be maintained in low glucose medium.

  • This compound Treatment: Treat the high-glucose-exposed cells with desired concentrations of this compound (e.g., 1-10 μM) for the specified duration. A vehicle control (e.g., DMSO) should be included.

Protocol 2: Seahorse XF Mito Stress Test

Objective: To assess mitochondrial respiration and function in cardiomyocytes.

Materials:

  • Seahorse XF Analyzer (e.g., XFe96)

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Seahorse XF Base Medium

  • Glucose, Pyruvate, Glutamine

  • Oligomycin, FCCP, Rotenone/Antimycin A (from Seahorse XF Cell Mito Stress Test Kit)

  • Cardiomyocytes (e.g., hiPSC-CMs or H9c2 cells)

Procedure:

  • Cell Seeding: Seed cardiomyocytes in a Seahorse XF cell culture microplate at an optimal density and allow them to adhere and form a monolayer.[20][21]

  • Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 37°C incubator.[20]

  • Assay Medium Preparation: Prepare Seahorse XF assay medium by supplementing XF Base Medium with glucose, pyruvate, and glutamine. Warm to 37°C and adjust pH to 7.4.

  • Cell Plate Preparation:

    • Remove the culture medium from the cells.

    • Wash the cells with the prepared assay medium.

    • Add the final volume of assay medium to each well and incubate the plate in a non-CO2 37°C incubator for 45-60 minutes before the assay.[20]

  • Compound Loading: Load the Seahorse XF Cell Mito Stress Test compounds (oligomycin, FCCP, and rotenone/antimycin A) into the designated ports of the hydrated sensor cartridge.

  • Seahorse Assay:

    • Calibrate the sensor cartridge in the Seahorse XF Analyzer.

    • Replace the calibrant plate with the cell plate.

    • Run the Mito Stress Test protocol on the instrument, which involves sequential injections of the compounds and measurement of the oxygen consumption rate (OCR).

  • Data Analysis: Analyze the OCR data to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Protocol 3: Whole-Cell Patch-Clamp for Sodium Current (INa) Measurement

Objective: To measure the effect of this compound on the cardiac sodium current.

Materials:

  • Patch-clamp amplifier and data acquisition system

  • Microscope

  • Micromanipulator

  • Borosilicate glass capillaries

  • Cardiomyocytes (e.g., hiPSC-CMs)

  • Extracellular (bath) solution (in mM): e.g., 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

  • Intracellular (pipette) solution (in mM): e.g., 120 CsF, 20 CsCl, 10 EGTA, 10 HEPES, 5 MgATP (pH 7.2 with CsOH).

  • This compound

Procedure:

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the intracellular solution.

  • Cell Preparation: Plate cardiomyocytes on glass coverslips suitable for patch-clamp recording.

  • Recording:

    • Place a coverslip with cardiomyocytes in the recording chamber on the microscope stage and perfuse with the extracellular solution.

    • Approach a single cardiomyocyte with the patch pipette and form a high-resistance seal (giga-seal) with the cell membrane.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -100 mV.

    • Apply a series of depolarizing voltage steps (e.g., from -90 mV to +50 mV in 10 mV increments) to elicit the sodium current.

  • This compound Application: After recording baseline currents, perfuse the cell with the extracellular solution containing the desired concentration of this compound and repeat the voltage-clamp protocol.

  • Data Analysis: Measure the peak inward current at each voltage step to construct a current-voltage (I-V) relationship. Analyze changes in peak current density and channel gating properties in the presence of this compound.[16][17]

Protocol 4: Western Blotting for Phosphorylated AMPK

Objective: To determine the effect of this compound on the activation of AMPK.

Materials:

  • Cardiomyocytes treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies: anti-phospho-AMPKα (Thr172), anti-total-AMPKα

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the treated cardiomyocytes with ice-cold RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour.

    • Incubate the membrane with the primary antibody against phospho-AMPKα overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total AMPKα as a loading control.

  • Densitometry: Quantify the band intensities and express the level of phosphorylated AMPK as a ratio to total AMPK.

Protocol 5: Intracellular Calcium Imaging

Objective: To measure changes in intracellular calcium concentration in response to this compound.

Materials:

  • Cardiomyocytes

  • Fluorescent Ca2+ indicator (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or Tyrode's solution

  • Fluorescence microscope with a camera and image acquisition software

  • This compound

Procedure:

  • Dye Loading:

    • Prepare a loading solution of Fluo-4 AM (e.g., 5 μM) and Pluronic F-127 in HBSS.

    • Incubate cardiomyocytes with the loading solution for 30-45 minutes at 37°C.[22]

    • Wash the cells with fresh HBSS to remove excess dye and allow for de-esterification for at least 20 minutes.[22]

  • Imaging:

    • Mount the coverslip with the loaded cells onto the microscope stage.

    • Acquire baseline fluorescence images or time-lapse recordings.

    • Perfuse the cells with a solution containing this compound and continue recording to capture any changes in fluorescence intensity, which reflects changes in intracellular Ca2+ concentration.

  • Data Analysis: Measure the fluorescence intensity over time in regions of interest (ROIs) corresponding to individual cells. Analyze parameters such as the amplitude and frequency of calcium transients.

Protocol 6: TUNEL Assay for Apoptosis Detection

Objective: To quantify apoptosis in cardiomyocytes treated with this compound under stress conditions.

Materials:

  • Cardiomyocytes on coverslips

  • TUNEL assay kit (fluorescent)

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • DAPI or Hoechst for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Cell Treatment: Treat cardiomyocytes with an apoptotic stimulus (e.g., high glucose) with or without this compound.

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with the permeabilization solution.[23]

  • TUNEL Staining:

    • Follow the manufacturer's protocol for the TUNEL assay kit. This typically involves incubating the cells with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and a fluorescently labeled dUTP.[23][24]

  • Counterstaining: Stain the cell nuclei with DAPI or Hoechst.

  • Imaging and Analysis:

    • Visualize the cells using a fluorescence microscope.

    • Count the number of TUNEL-positive (apoptotic) nuclei and the total number of nuclei (DAPI/Hoechst positive).

    • Calculate the percentage of apoptotic cells (apoptotic index).

Mandatory Visualizations

Here are the diagrams for signaling pathways and experimental workflows generated using Graphviz (DOT language).

Empagliflozin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus cluster_mitochondria Mitochondria This compound This compound NHE1 NHE1 This compound->NHE1 inhibits AMPK AMPK This compound->AMPK activates RhoA RhoA This compound->RhoA inhibits STAT3 STAT3 This compound->STAT3 activates Na_out Na+ efflux Na_cyto [Na+]i NHE1->Na_cyto increases NCX NCX (reverse mode) Ca_cyto [Ca2+]i NCX->Ca_cyto increases Na_in Na+ influx Ca_in Ca2+ influx pAMPK p-AMPK AMPK->pAMPK PGC1a PGC-1α pAMPK->PGC1a activates ROCK ROCK RhoA->ROCK Mito_injury Mitochondrial Injury ROCK->Mito_injury promotes pSTAT3 p-STAT3 STAT3->pSTAT3 ATP ATP Production pSTAT3->ATP promotes ROS ROS Production pSTAT3->ROS reduces Mito_Ca Mitochondrial Ca2+ Ca_cyto->Mito_Ca uptake Na_cyto->NCX activates PGC1a->ATP promotes Mito_Ca->ATP modulates Mito_Ca->ROS modulates

Caption: this compound's multifaceted signaling pathways in cardiomyocytes.

Experimental_Workflow_Seahorse cluster_prep Preparation cluster_assay Assay Procedure cluster_run Seahorse Run cluster_analysis Data Analysis A Seed Cardiomyocytes in Seahorse Microplate D Wash Cells & Add Assay Medium A->D B Hydrate Sensor Cartridge (overnight) E Load Compounds into Sensor Cartridge B->E C Prepare Assay Medium C->D F Incubate Cell Plate (non-CO2, 37°C) D->F G Calibrate Sensor Cartridge E->G H Run Mito Stress Test (Sequential Injections) F->H G->H I Measure Oxygen Consumption Rate (OCR) H->I J Calculate Mitochondrial Function Parameters I->J

Caption: Workflow for the Seahorse XF Mito Stress Test.

Experimental_Workflow_Patch_Clamp cluster_prep Preparation cluster_recording Recording cluster_treatment Treatment cluster_analysis Data Analysis A Prepare Intra- & Extra- cellular Solutions B Pull Patch Pipettes A->B D Form Giga-seal B->D C Plate Cardiomyocytes on Coverslips C->D E Achieve Whole-Cell Configuration D->E F Record Baseline Sodium Currents E->F G Perfuse with This compound F->G H Record Post-Treatment Sodium Currents G->H I Measure Peak Current and Gating Properties H->I J Construct I-V Curves & Compare Conditions I->J

Caption: Workflow for whole-cell patch-clamp recording of sodium currents.

References

Empagliflozin's Impact on Cellular Signaling: Application Notes and Protocols for Western Blot Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the key signaling pathways modulated by the SGLT2 inhibitor, empagliflozin. Detailed protocols for Western blot analysis are provided to enable researchers to investigate these pathways in their own experimental models.

This compound has demonstrated significant cardiovascular and renal benefits beyond its glucose-lowering effects. A growing body of evidence suggests that these benefits are mediated through the modulation of several key intracellular signaling pathways. Western blot analysis is a crucial technique for elucidating these mechanisms by quantifying changes in the expression and phosphorylation of key proteins within these pathways.

Key Signaling Pathways Modulated by this compound

This compound has been shown to influence a range of signaling cascades involved in cellular metabolism, inflammation, oxidative stress, and cell survival. The most prominently reported pathways include:

  • AMPK (AMP-activated protein kinase) Pathway: this compound activates AMPK, a central regulator of cellular energy homeostasis.[1][2][3] This activation is thought to contribute to improved mitochondrial function and reduced cellular stress.[4][5]

  • PI3K/Akt (Phosphoinositide 3-kinase/Protein Kinase B) Pathway: The PI3K/Akt pathway is a critical regulator of cell growth, survival, and metabolism. This compound has been shown to modulate this pathway, often leading to pro-survival effects in various cell types.[6][7]

  • STAT3 (Signal Transducer and Activator of Transcription 3) Pathway: STAT3 is a transcription factor involved in inflammation, cell proliferation, and survival. This compound has been reported to modulate STAT3 activity, contributing to its anti-inflammatory and cardioprotective effects.[8][9]

  • Nrf2/HO-1 (Nuclear factor erythroid 2-related factor 2/Heme oxygenase-1) Pathway: This pathway is a major regulator of the cellular antioxidant response. This compound can activate the Nrf2/HO-1 pathway, thereby reducing oxidative stress.[10][11][12]

  • TGF-β/SMAD (Transforming growth factor-beta/SMAD) Pathway: The TGF-β/SMAD pathway is centrally involved in fibrosis. This compound has been shown to inhibit this pathway, which may contribute to its organ-protective effects.[11][12]

Quantitative Data Summary

The following tables summarize quantitative data from Western blot analyses reported in various studies investigating the effects of this compound on key signaling proteins.

Table 1: Effect of this compound on AMPK and Downstream Targets

ProteinModel SystemTreatment ConditionsFold Change vs. ControlReference
p-AMPKα (Thr172)KKAy mice pWAT and eWATThis compound for 8 weeksIncreased[3]
p-AMPKDiabetic miceThis compoundIncreased[4]
p-AMPK/AMPKSpontaneously hypertensive ratsThis compoundIncreased[5]
p-mTOR/mTORH9c2 cardiomyocytesSunitinib + this compoundDecreased (restored)[13]

Table 2: Effect of this compound on PI3K/Akt Pathway

ProteinModel SystemTreatment ConditionsFold Change vs. ControlReference
p-PI3K/PI3KHigh glucose-induced macrophagesThis compoundIncreased[6]
p-Akt (Ser473)Mice with ischemia/reperfusionThis compoundNo significant change[8]
p-AktPDGF-BB-induced VSMCsThis compoundDecreased[14]
p-AktDiabetic ratsOral this compoundUpregulated[15][16]

Table 3: Effect of this compound on STAT3 Pathway

ProteinModel SystemTreatment ConditionsFold Change vs. ControlReference
p-STAT3 (Tyr705)Mice with ischemia/reperfusionThis compoundIncreased[8]
p-STAT3PDGF-BB-induced VSMCsThis compoundDecreased[14]
p-STAT3EAM mouse modelThis compoundInhibited[9]
p-STAT3Diabetic ratsOral this compoundUpregulated[15][16]

Table 4: Effect of this compound on Nrf2/HO-1 and TGF-β/SMAD Pathways

ProteinModel SystemTreatment ConditionsFold Change vs. ControlReference
N-Nrf2HG-stimulated HPMCsThis compoundIncreased[10]
HO-1HG-stimulated HPMCsThis compoundIncreased[10]
TGF-β1Diabetic mice heartThis compoundSuppressed[12]
p-Smad2/3Diabetic mice heartThis compoundSuppressed[12]

Visualizing the Pathways and Workflow

To better understand the interplay of these signaling molecules and the experimental process, the following diagrams are provided.

Empagliflozin_Signaling_Pathways cluster_AMPK AMPK Pathway cluster_PI3KAkt PI3K/Akt Pathway cluster_STAT3 STAT3 Pathway cluster_Nrf2 Nrf2/HO-1 Pathway Empagliflozin1 This compound AMPK AMPK Empagliflozin1->AMPK Activates PGC1a PGC-1α AMPK->PGC1a Mitochondrial_Biogenesis Mitochondrial Biogenesis PGC1a->Mitochondrial_Biogenesis Empagliflozin2 This compound PI3K PI3K Empagliflozin2->PI3K Modulates Akt Akt PI3K->Akt GSK3b GSK3β Akt->GSK3b Inhibits Cell_Survival Cell Survival Akt->Cell_Survival Empagliflozin3 This compound STAT3 STAT3 Empagliflozin3->STAT3 Modulates Inflammation Inflammation STAT3->Inflammation Reduces Empagliflozin4 This compound Nrf2 Nrf2 Empagliflozin4->Nrf2 Activates HO1 HO-1 Nrf2->HO1 Antioxidant_Response Antioxidant Response HO1->Antioxidant_Response

Caption: Key signaling pathways modulated by this compound treatment.

Western_Blot_Workflow start Cell/Tissue Culture + this compound Treatment lysis Cell Lysis & Protein Extraction start->lysis quantification Protein Quantification (BCA Assay) lysis->quantification preparation Sample Preparation (Laemmli Buffer + Heat) quantification->preparation electrophoresis SDS-PAGE preparation->electrophoresis transfer Protein Transfer to PVDF Membrane electrophoresis->transfer blocking Blocking (5% non-fat milk or BSA) transfer->blocking primary_ab Primary Antibody Incubation (overnight at 4°C) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection (ECL) secondary_ab->detection analysis Image Acquisition & Densitometry detection->analysis end Data Analysis & Interpretation analysis->end

References

Application Notes and Protocols: High-Content Imaging Analysis of Mitochondrial Morphology with Empagliflozin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mitochondria are dynamic organelles that constantly undergo fusion and fission to maintain cellular homeostasis. Alterations in mitochondrial morphology are closely linked to cellular function and are a hallmark of various diseases, including diabetic complications. Empagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor, has demonstrated cardioprotective and renoprotective effects that may be linked to its influence on mitochondrial health.[1][2][3] High-content imaging (HCI) offers a powerful platform for the quantitative analysis of mitochondrial morphology in response to therapeutic agents like this compound. These application notes provide a comprehensive overview and detailed protocols for assessing the impact of this compound on mitochondrial dynamics.

Key Findings on this compound's Effect on Mitochondrial Morphology

This compound has been shown to mitigate mitochondrial fragmentation induced by high-glucose conditions in various cell types, including cardiomyocytes and renal proximal tubular cells.[2][4][5][6] Studies suggest that this compound promotes a more fused and elongated mitochondrial network, which is associated with improved mitochondrial function and reduced oxidative stress.[1][4]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on mitochondrial morphology and related protein expression from published studies.

Table 1: Effect of this compound on Mitochondrial Morphology Parameters

Cell/Tissue TypeConditionParameterObservationReference
Atrial Tissue (Diabetic Rats)Diabetes MellitusSubsarcolemmal Mitochondrial AreaDecreased[1]
Atrial Tissue (Diabetic Rats)Diabetes Mellitus + this compoundSubsarcolemmal Mitochondrial AreaAmeliorated Reduction[1]
Atrial Tissue (Diabetic Rats)Diabetes MellitusIntermyofibrillar Mitochondrial AreaDecreased[1]
Atrial Tissue (Diabetic Rats)Diabetes Mellitus + this compoundIntermyofibrillar Mitochondrial AreaAmeliorated Reduction[1]
HK-2 CellsHigh GlucoseMitochondrial Fission RateIncreased[5]
HK-2 CellsHigh Glucose + this compound (100 nM & 500 nM)Mitochondrial Fission RateRescued[5]
H9C2 CellsHigh GlucoseMitochondrial FragmentationIncreased[4][6]
H9C2 CellsHigh Glucose + this compoundMitochondrial FragmentationReduced[4][6]

Table 2: Effect of this compound on Mitochondrial Fission/Fusion Protein Expression

Cell/Tissue TypeConditionProteinChange in ExpressionReference
Atrial Tissue (Diabetic Rats)Diabetes MellitusDrp1Upregulated[1]
Atrial Tissue (Diabetic Rats)Diabetes Mellitus + this compoundDrp1Counteracted Upregulation[1]
Atrial Tissue (Diabetic Rats)Diabetes MellitusMfn1, Mfn2, OPA1Depleted[1]
Atrial Tissue (Diabetic Rats)Diabetes Mellitus + this compoundMfn1, Mfn2, OPA1Counteracted Depletion[1]
HK-2 CellsHigh GlucoseMFN1, MFN2Downregulated[2][3]
HK-2 CellsHigh Glucose + this compoundMFN1, MFN2Enhanced Expression[2][3]
HK-2 CellsHigh GlucoseDRP1, FIS1Upregulated (not significant)[3]
HK-2 CellsHigh Glucose + this compoundDRP1, FIS1Downregulated[2][3]
Palmitate-treated H9C2 CellsPalmitateMFN1, OPA1-[4]
Palmitate-treated H9C2 CellsPalmitate + this compoundMFN1, OPA1Increased[4]
Palmitate-treated H9C2 CellsPalmitateDRP1-[4]
Palmitate-treated H9C2 CellsPalmitate + this compoundDRP1Inhibited[4]

Signaling Pathways

This compound is thought to influence mitochondrial morphology through several signaling pathways, most notably by activating AMP-activated protein kinase (AMPK).

Empagliflozin_Signaling_Pathway This compound This compound AMPK AMPK Activation This compound->AMPK Activates ROS Mitochondrial ROS This compound->ROS Reduces PGC1a PGC-1α AMPK->PGC1a Activates Drp1_S637 p-Drp1 (S637) AMPK->Drp1_S637 Promotes Phosphorylation Drp1_S616 p-Drp1 (S616) AMPK->Drp1_S616 Inhibits Phosphorylation Mitochondrial_Biogenesis Mitochondrial Biogenesis PGC1a->Mitochondrial_Biogenesis Mitochondrial_Fission Mitochondrial Fission Drp1_S637->Mitochondrial_Fission Inhibits Drp1_S616->Mitochondrial_Fission Promotes Improved_Function Improved Mitochondrial Function & Morphology Mitochondrial_Biogenesis->Improved_Function Mitochondrial_Elongation Mitochondrial Elongation & Fusion Mitochondrial_Fission->Mitochondrial_Elongation Mitochondrial_Elongation->Improved_Function ROS->Improved_Function

Caption: this compound signaling pathway impacting mitochondrial dynamics.

Experimental Protocols

This section provides a detailed protocol for the high-content imaging and analysis of mitochondrial morphology in cultured cells treated with this compound.

Experimental Workflow

HCI_Workflow Cell_Culture 1. Cell Culture (e.g., H9c2, HK-2) Treatment 2. Treatment - Control - High Glucose - High Glucose + this compound Cell_Culture->Treatment Staining 3. Staining - MitoTracker (Mitochondria) - Hoechst (Nuclei) Treatment->Staining Image_Acquisition 4. Image Acquisition (High-Content Imager) Staining->Image_Acquisition Image_Processing 5. Image Processing - Segmentation (Nuclei, Cytoplasm, Mitochondria) Image_Acquisition->Image_Processing Feature_Extraction 6. Feature Extraction (Morphological Parameters) Image_Processing->Feature_Extraction Data_Analysis 7. Data Analysis & Visualization Feature_Extraction->Data_Analysis

Caption: High-content imaging experimental workflow.

Materials
  • Cell Lines: H9c2 (rat cardiomyoblasts) or HK-2 (human renal proximal tubular epithelial cells)

  • Culture Media: DMEM, supplemented with 10% FBS and 1% penicillin-streptomycin

  • Reagents:

    • This compound (stock solution in DMSO)

    • D-Glucose

    • MitoTracker™ Red CMXRos or MitoTracker™ Deep Red FM (for live-cell imaging)

    • Hoechst 33342 (for nuclear staining)

    • Paraformaldehyde (PFA) for fixation (optional)

  • Equipment:

    • 96-well imaging plates (black-walled, clear-bottom)

    • High-content imaging system (e.g., PerkinElmer Operetta CLS™, Molecular Devices ImageXpress®)

    • Image analysis software (e.g., Harmony®, MetaXpress®, CellProfiler™)

Cell Culture and Treatment
  • Cell Seeding: Seed H9c2 or HK-2 cells into a 96-well imaging plate at a density that will result in 50-70% confluency at the time of imaging.

  • Cell Culture: Culture cells in standard growth medium (e.g., DMEM with 5.5 mM glucose) for 24 hours.

  • Treatment Conditions:

    • Control: Continue culturing in standard growth medium.

    • High Glucose (HG): Replace the medium with high-glucose medium (e.g., 30 mM D-glucose).

    • HG + this compound: Replace the medium with high-glucose medium containing the desired concentration of this compound (e.g., 100 nM, 500 nM).

    • Include a vehicle control (DMSO) for the this compound treatment group.

  • Incubation: Incubate the cells under treatment conditions for 24-48 hours.

Staining Protocol (Live-Cell Imaging)
  • Prepare Staining Solution: Prepare a fresh staining solution containing MitoTracker™ (e.g., 100-200 nM) and Hoechst 33342 (e.g., 1 µg/mL) in pre-warmed, serum-free medium.

  • Cell Staining: Remove the treatment medium from the wells and add the staining solution.

  • Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.

  • Washing: Gently wash the cells three times with pre-warmed imaging medium (e.g., phenol red-free DMEM) to remove excess dye and reduce background fluorescence.

  • Imaging: Proceed immediately to image acquisition.

High-Content Image Acquisition
  • Microscope Setup: Use a high-content imaging system equipped with appropriate lasers/filters for Hoechst 33342 (e.g., 405 nm excitation) and the chosen MitoTracker™ dye (e.g., 561 nm or 640 nm excitation).

  • Objective: Use a 40x or 60x objective to achieve sufficient resolution for mitochondrial morphology analysis.

  • Image Acquisition:

    • Acquire images from multiple fields of view per well to ensure robust data.

    • Capture images in at least two channels: one for the nuclei (Hoechst) and one for the mitochondria (MitoTracker™).

    • Acquire a z-stack of images for each field of view to capture the entire mitochondrial network within the cell.

Image Analysis
  • Image Segmentation:

    • Nuclei: Use the Hoechst channel to identify and segment individual nuclei. This serves as the primary object for defining individual cells.

    • Cell Body: Define the cell boundaries based on the mitochondrial stain or a whole-cell stain if used.

    • Mitochondria: Segment the mitochondrial network within each cell using the MitoTracker™ channel. An intensity-based thresholding algorithm is commonly used.

  • Feature Extraction: Quantify various morphological parameters of the segmented mitochondria. Key parameters include:

    • Mitochondrial Area/Volume: Total area or volume of mitochondria per cell.

    • Mitochondrial Count: Number of individual mitochondrial fragments per cell.

    • Form Factor: A measure of particle circularity and branching. A value of 1 indicates a perfect circle (fragmented), while higher values indicate a more elongated and branched network. (Formula: (Perimeter^2) / (4 * π * Area))

    • Aspect Ratio: The ratio of the major to the minor axis of a mitochondrion. Higher values indicate more elongated mitochondria.

    • Network Length: Total length of the mitochondrial network.

  • Data Analysis:

    • Calculate the average values for each morphological parameter across all cells for each treatment condition.

    • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed changes between treatment groups.

Conclusion

High-content imaging provides a robust and quantitative method to evaluate the effects of this compound on mitochondrial morphology. The protocols outlined here, in conjunction with the provided data and pathway diagrams, offer a comprehensive guide for researchers investigating the mitochondrial mechanisms of SGLT2 inhibitors. By quantifying changes in mitochondrial fission, fusion, and overall network structure, these methods can provide valuable insights into the therapeutic potential of this compound in diseases associated with mitochondrial dysfunction.

References

Troubleshooting & Optimization

Empagliflozin Technical Support Center: Solubility and Stability in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the solubility and stability of empagliflozin in various cell culture media. The information is presented in a question-and-answer format to address common issues encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to prepare a stock solution of this compound?

A1: this compound is readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and dimethyl formamide.[1] A stock solution can be prepared by dissolving the crystalline solid in one of these solvents. For cell culture experiments, it is recommended to use DMSO to prepare a concentrated stock solution.

Q2: I am observing precipitation when I add my this compound stock solution to the cell culture medium. What can I do?

A2: This is a common issue as this compound is sparingly soluble in aqueous buffers.[1] Here are some troubleshooting steps:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium does not exceed 0.1%. Higher concentrations can be toxic to cells. It is advisable to run a vehicle control (medium with the same percentage of DMSO) to assess any potential effects of the solvent on your cells.

  • Pre-warming: To avoid precipitation due to temperature shock, pre-heat both your this compound stock solution and the cell culture medium to 37°C before mixing.

  • Serial Dilution: Instead of adding the concentrated stock directly to your final volume of media, perform a serial dilution. You can first dilute the stock solution in DMSO to an intermediate concentration before adding it to the cell culture medium.

  • Sonication: If precipitation still occurs, gentle sonication in a water bath for a few minutes can help to redissolve the compound.

Q3: How stable is this compound in aqueous solutions and at different temperatures?

A3: this compound's stability is influenced by pH, temperature, and exposure to light.

  • Aqueous solutions of this compound are not recommended to be stored for more than one day.[1]

  • Forced degradation studies show that this compound is more susceptible to degradation in acidic and alkaline conditions.[2]

  • At 40°C, degradation is slower, with about a 10% decrease in content after 48 hours and around 22.5% degradation after 30 days.[2]

  • The solid crystalline form is stable for at least 4 years when stored at -20°C.[1]

Q4: What is the recommended procedure for preparing this compound working solutions in cell culture media?

A4: To achieve maximum solubility in aqueous buffers like cell culture media, it is recommended to first dissolve this compound in ethanol or DMSO to make a stock solution.[1] This stock solution should then be diluted with the cell culture medium of choice to the final desired concentration. For instance, a 1:1 solution of ethanol:PBS (pH 7.2) can achieve a solubility of approximately 0.5 mg/ml.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitate formation in media Low aqueous solubility of this compound.Follow the troubleshooting steps in FAQ Q2. Ensure the final concentration of the organic solvent is minimal and non-toxic to the cells.
Inconsistent experimental results Degradation of this compound in the culture medium.Prepare fresh working solutions for each experiment. Refer to the stability data and consider the duration of your experiment. Perform a stability test under your specific experimental conditions.
Cell toxicity observed High concentration of the organic solvent (e.g., DMSO).Keep the final DMSO concentration below 0.1%. Always include a vehicle control in your experimental design.

Quantitative Data Summary

Table 1: Solubility of this compound in Different Solvents

SolventSolubilityReference
Ethanol~30 mg/mL[1]
DMSO~30 mg/mL[1], 90 mg/mL[3], 242.5 mg/mL[1][3]
Dimethyl formamide~30 mg/mL[1]
1:1 Ethanol:PBS (pH 7.2)~0.5 mg/mL[1]
Water0.28 mg/mL

Note: Solubility in DMSO can vary, and sonication may be required to achieve higher concentrations.

Table 2: Stability of this compound under Stress Conditions

ConditionDurationDegradation (%)Reference
Alkaline (2M NaOH) 2 hours~19.56%
Alkaline (1M NaOH) 192 hours (8 days)>50%[2]
Acidic (1M HCl) 5 hours~15.69%
Acidic (1M HCl) 192 hours (8 days)>50%[2]
Oxidative (3% H₂O₂) -Complete degradation
Thermal (40°C) 48 hours~9.99%
Thermal (40°C) 30 days~22.48%[2]
Photolytic (UVA) 48 hours~11.64%
Photolytic (UVA) 192 hours (8 days)~29.9%[2]
Photolytic (UVC) 5 hours~23.94%

Note: The stability of this compound in complex cell culture media containing various components like amino acids, vitamins, and serum may differ from these values and should be determined experimentally.

Experimental Protocols

Protocol 1: Determination of this compound Solubility in Cell Culture Media (Shake-Flask Method)

This protocol is adapted from the standard shake-flask method for determining equilibrium solubility.

Materials:

  • This compound crystalline solid

  • Cell culture medium of interest (e.g., DMEM, RPMI-1640) with or without FBS

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Orbital shaker with temperature control (set to 37°C)

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

  • Analytical balance

Procedure:

  • Add an excess amount of this compound to a conical tube containing a known volume of the cell culture medium. The presence of undissolved solid is necessary to ensure saturation.

  • Tightly cap the tubes and place them on an orbital shaker in an incubator at 37°C.

  • Agitate the samples for a predetermined time (e.g., 24 to 72 hours) to reach equilibrium.

  • After incubation, allow the tubes to stand to let the undissolved solid settle.

  • Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Quantify the concentration of this compound in the filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry against a standard curve.

Protocol 2: Assessment of this compound Stability in Cell Culture Media

This protocol outlines a method to evaluate the stability of this compound in your specific cell culture conditions over time.

Materials:

  • This compound stock solution (in DMSO or ethanol)

  • Cell culture medium of interest (with or without FBS)

  • Sterile culture plates or tubes

  • CO₂ incubator (37°C, 5% CO₂)

  • HPLC system for quantification

Procedure:

  • Prepare a working solution of this compound in the desired cell culture medium at the highest concentration you plan to use in your experiments.

  • Aliquot the solution into sterile tubes or wells of a culture plate.

  • Incubate the samples in a CO₂ incubator at 37°C.

  • At various time points (e.g., 0, 4, 8, 24, 48, and 72 hours), remove an aliquot for analysis.

  • Analyze the concentration of the remaining this compound in each sample using a validated HPLC method.

  • The stability is determined by comparing the concentration of this compound at each time point to the initial concentration at time 0. A stability-indicating HPLC method that can separate the parent drug from its degradation products is ideal.

Visualizations

experimental_workflow_solubility cluster_prep Preparation cluster_sampling Sampling & Analysis A Add excess this compound to cell culture medium B Incubate at 37°C on orbital shaker A->B 24-72 hours C Allow solid to settle B->C D Filter supernatant (0.22 µm filter) C->D E Quantify concentration (HPLC or UV-Vis) D->E

Caption: Workflow for determining this compound solubility.

experimental_workflow_stability cluster_prep Preparation & Incubation cluster_analysis Time-Point Analysis A Prepare this compound working solution in media B Incubate at 37°C, 5% CO₂ A->B C Collect aliquots at T=0, 4, 8, 24, 48, 72h B->C D Analyze by HPLC C->D E Compare concentration to T=0 D->E

Caption: Workflow for assessing this compound stability.

empagliflozin_pathway cluster_cell Proximal Tubule Cell SGLT2 SGLT2 Bloodstream Bloodstream SGLT2->Bloodstream reabsorbs Urine Urine SGLT2->Urine increases excretion to This compound This compound This compound->SGLT2 inhibits Glucose Glucose Glucose->SGLT2 Sodium Na+ Sodium->SGLT2

Caption: this compound's mechanism of action on SGLT2.

References

Technical Support Center: Optimizing Empagliflozin Dosage for In Vivo Rodent Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing empagliflozin dosage for in vivo rodent studies. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summaries of quantitative data to facilitate experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting dose for this compound in mice and rats?

A1: A common starting dose for this compound in both mice and rats is 10 mg/kg/day.[1][2][3][4][5] However, effective doses in the literature range from 1 mg/kg to 30 mg/kg per day, depending on the rodent model and the specific disease being studied.[1][2][6] For instance, in some type 2 diabetes models, doses of 10 and 30 mg/kg/day have been shown to be effective in restoring glycemic control.[2]

Q2: What is the most common route of administration for this compound in rodent studies?

A2: Oral gavage is a frequently used method as it ensures precise dosage administration.[1][3][5] However, this compound can also be administered in drinking water or formulated in the chow for longer-term studies to minimize stress from repeated handling.[2][7][8]

Q3: What is the oral bioavailability of this compound in mice and rats?

A3: The oral bioavailability of this compound is high in mice (90–97%) and moderate in rats (31%).[9][10] This difference is important to consider when designing studies and comparing results between these species.

Q4: What are the known signaling pathways affected by this compound?

A4: The primary mechanism of this compound is the inhibition of the sodium-glucose co-transporter 2 (SGLT2) in the renal proximal tubules, leading to increased urinary glucose excretion.[11] Downstream of this, this compound has been shown to activate the AMP-activated protein kinase (AMPK) signaling pathway, which plays a role in regulating metabolism and reducing inflammation.[11][12] Other pathways influenced include the NLRP3 inflammasome and NF-κB signaling.[12][13]

Q5: Are there any known side effects of this compound in rodents?

A5: A primary physiological effect of this compound is an increase in urinary glucose excretion and urine volume.[6] Researchers should monitor for potential dehydration and ensure animals have ad libitum access to water. While generally well-tolerated, the specific animal model and dosage can influence outcomes.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability in blood glucose levels between animals in the same treatment group. Inconsistent drug intake (if administered in food or water).Consider switching to oral gavage for more precise dosing. If using medicated chow or water, measure daily consumption to ensure consistent intake.
Differences in the severity of the induced disease model (e.g., streptozotocin-induced diabetes).Ensure a standardized and consistent disease induction protocol. Stratify animals into treatment groups based on baseline blood glucose levels.
Unexpected mortality in the treatment group. Dehydration due to excessive urination.Ensure constant and easy access to drinking water. Monitor for signs of dehydration (e.g., scruffy fur, lethargy). Consider providing a hydrogel or other water supplement.
Hypoglycemia, although rare with SGLT2 inhibitors alone.[10]Monitor blood glucose levels, especially during the initial phase of treatment. If hypoglycemia is observed, re-evaluate the dosage.
No significant effect on blood glucose levels. Insufficient dosage.The effective dose can vary based on the rodent strain and disease model. Consider a dose-response study to determine the optimal dosage for your specific model. The ED50 for glucose lowering in Zucker rats has been estimated at 0.6 mg/kg.[6]
Issues with drug formulation and stability.Ensure this compound is properly dissolved or suspended in the vehicle. Prepare fresh solutions regularly as recommended for the specific formulation. A common vehicle is hydroxyethyl cellulose (HEC).[1]
Difficulty with oral gavage administration. Animal stress leading to inaccurate dosing or injury.Ensure personnel are properly trained in animal handling and gavage techniques. Consider alternative administration methods like medicated chow or drinking water for long-term studies.

Quantitative Data Summary

Table 1: this compound Dosage in Mouse Models

Mouse Model Disease Dosage Administration Route Duration Reference
C57BL/6Diet-Induced Obesity30 mg/kg/dayIn chow10 weeks[8]
db/dbType 2 Diabetes1 mg/kgOral gavageSingle dose[6]
STZ-inducedType 1 Diabetes3 or 10 mg/kg/dayOral gavage8 days[1]
C57BL/6Heart Failure (TAC)10 mg/kg/dayOral gavage2 weeks[14]
db/dbDiabetic Vascular Calcification10 mg/kg/dayIntragastric12 weeks[15]
Diabetic HLIHindlimb Ischemia10 mg/kgIntramuscular injectionEvery 3 days for 21 days[16]

Table 2: this compound Dosage in Rat Models

Rat Model Disease Dosage Administration Route Duration Reference
Zucker Diabetic Fatty (ZDF)Type 2 Diabetes10 and 30 mg/kg/dayIn drinking water6 weeks[2]
Sprague Dawley (STZ-induced)Type 1 Diabetes10 mg/kg/dayOral gavage8 weeks[3][4]
Sprague Dawley (STZ-induced)Diabetes30 mg/kg/dayNot specified8 weeks[17]
Hypertensive DiabeticHeart FailureNot specifiedNot specifiedNot specified[18]

Experimental Protocols

Protocol 1: Administration of this compound via Oral Gavage in a Mouse Model of Type 1 Diabetes

  • Animal Model: Induce type 1 diabetes in mice using streptozotocin (STZ). Confirm diabetes with blood glucose levels greater than 16 mM.[1]

  • This compound Preparation: Dissolve this compound in a vehicle such as hydroxyethyl cellulose (HEC).[1] Prepare fresh solutions as required to ensure stability.

  • Dosage and Administration: Administer this compound at a dose of 3 or 10 mg/kg by oral gavage once daily.[1] The volume should be adjusted based on the individual animal's body weight.

  • Control Group: Administer the same volume of the vehicle (HEC) alone to the control group.[1]

  • Monitoring: Monitor blood glucose levels, body weight, and water intake regularly throughout the study.

  • Duration: Continue treatment for the planned duration of the experiment, for example, 8 days for acute studies.[1]

Protocol 2: Administration of this compound in Drinking Water to Zucker Diabetic Fatty (ZDF) Rats

  • Animal Model: Use male Zucker diabetic fatty (ZDF) rats as a model of type 2 diabetes.[2]

  • This compound Preparation: Calculate the required concentration of this compound to be dissolved in the drinking water to achieve the target doses of 10 and 30 mg/kg/day. This calculation should be based on the average daily water consumption of the rats.

  • Administration: Provide the medicated drinking water to the treatment groups. The control group should receive regular drinking water.

  • Monitoring: Measure water consumption daily to monitor drug intake. Monitor blood glucose levels, HbA1c, and body weight at regular intervals.

  • Duration: The treatment can be continued for an extended period, for example, 6 weeks.[2]

Visualizations

Empagliflozin_Signaling_Pathway This compound This compound SGLT2 SGLT2 (Renal Proximal Tubule) This compound->SGLT2 Inhibits Urinary_Glucose_Excretion Urinary Glucose Excretion This compound->Urinary_Glucose_Excretion Increases AMPK AMPK Activation This compound->AMPK Activates Glucose_Reabsorption Renal Glucose Reabsorption SGLT2->Glucose_Reabsorption Mediates Blood_Glucose Blood Glucose Glucose_Reabsorption->Blood_Glucose Increases Urinary_Glucose_Excretion->Blood_Glucose Decreases Inflammation Inflammation (e.g., NLRP3, NF-κB) AMPK->Inflammation Inhibits Gluconeogenesis Hepatic Gluconeogenesis AMPK->Gluconeogenesis Inhibits Glycogen_Synthesis Hepatic Glycogen Synthesis AMPK->Glycogen_Synthesis Promotes

Caption: this compound's mechanism of action and downstream signaling pathways.

Experimental_Workflow Start Start: Rodent Model Selection Disease_Induction Disease Induction (e.g., STZ, High-Fat Diet) Start->Disease_Induction Baseline_Measurement Baseline Measurements (Blood Glucose, Body Weight) Disease_Induction->Baseline_Measurement Randomization Randomization into Groups (Control, this compound) Baseline_Measurement->Randomization Treatment This compound Administration (Gavage, Chow, Water) Randomization->Treatment Monitoring In-life Monitoring (Glucose, Weight, Water Intake) Treatment->Monitoring Daily/Weekly Endpoint Endpoint Analysis (e.g., OGTT, Tissue Collection) Treatment->Endpoint End of Study Monitoring->Treatment Data_Analysis Data Analysis and Interpretation Endpoint->Data_Analysis

Caption: General experimental workflow for in vivo rodent studies with this compound.

References

Section 1: Clinical Research Confounding Factors - FAQs

References

Technical Support Center: Interpreting Unexpected Results in Empagliflozin Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results during experiments with empagliflozin.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

In Vitro Cell-Based Assays

Question 1: My cell viability assay (e.g., MTT, crystal violet) shows a decrease in viability after this compound treatment, which was unexpected. What could be the cause?

Answer: While this compound is generally not considered cytotoxic at typical experimental concentrations, some studies have observed context-dependent effects on cell viability. Here are several factors to consider and troubleshoot:

  • High Glucose Conditions: In some cell types, such as the H9C2 cardiomyocyte cell line, high glucose (HG) conditions (e.g., 25-45 mM) can themselves reduce cell viability.[1] this compound has been shown to ameliorate this HG-induced decrease in viability.[1][2] If you are not working under high glucose conditions, this compound's effects might differ.

  • Cell Type Specificity: The effect of this compound can be cell-type specific. For instance, in human proximal tubular cells (HK-2), this compound did not negatively impact cell viability at concentrations up to 2000 nM.[3] However, in certain cancer cell lines, this compound has been shown to inhibit proliferation and induce apoptosis.[4] Ensure that the cell line you are using is appropriate for your experimental question and consider whether it expresses SGLT2.

  • Off-Target Effects: While the primary target of this compound is SGLT2, off-target effects could potentially influence cell viability. These effects may be related to cellular stress pathways, mitochondrial function, or ion exchange.[5][6]

  • Experimental Conditions:

    • Drug Concentration: Are you using an appropriate concentration of this compound? Concentrations used in vitro typically range from nanomolar to low micromolar.[3][7] Very high concentrations may induce non-specific effects.

    • Solvent Control: Ensure you have a proper vehicle control (e.g., DMSO) at the same concentration used to dissolve this compound.

    • Culture Medium: The composition of your cell culture medium, particularly the glucose concentration, can significantly influence the outcome.

Troubleshooting Steps:

  • Confirm Glucose Concentration: Verify the glucose concentration in your culture medium and consider if it is representative of physiological or pathophysiological conditions you aim to model.

  • Dose-Response Curve: Perform a dose-response experiment to determine if the observed effect on viability is dose-dependent.

  • Apoptosis Assay: To determine if the decrease in viability is due to apoptosis, perform a TUNEL assay or measure caspase-3 activity.[1][8] this compound has been shown to reduce high-glucose-induced apoptosis in H9C2 cells.[1][2]

  • Literature Review: Check the literature for studies using this compound in your specific cell line to see if similar effects have been reported.

Question 2: I am observing unexpected changes in mitochondrial function (e.g., ROS production, membrane potential) in my cell-based assay with this compound. How can I interpret this?

Answer: this compound has been shown to have direct effects on mitochondrial function, independent of its SGLT2 inhibitory action. These effects are a key area of research into its cardioprotective mechanisms.

  • Mitochondrial ROS: this compound has been reported to reduce mitochondrial reactive oxygen species (ROS) generation.[9] If you observe an unexpected increase in ROS, it could be due to experimental artifacts or specific cellular responses.

  • Mitochondrial Respiration: Studies have shown that this compound can improve mitochondrial respiratory capacity and ATP production.[9][10]

  • Mitochondrial Morphology: this compound has been shown to ameliorate high glucose-induced mitochondrial fragmentation in HK-2 cells by regulating fission and fusion proteins.[3]

Troubleshooting Steps:

  • Validate your Assay: Ensure your mitochondrial function assays are properly controlled. Use positive and negative controls for ROS production and mitochondrial membrane potential.

  • Examine Mitochondrial Dynamics: Investigate the expression of proteins involved in mitochondrial fission (e.g., FIS1, DRP1) and fusion (e.g., MFN1, MFN2) via Western blot.[3]

  • Assess Cellular Redox State: Measure overall cellular oxidative stress markers to correlate with your mitochondrial findings.

  • Consider Off-Target Effects: The observed mitochondrial effects are likely linked to off-target actions of this compound that are still being elucidated.

In Vivo Animal Models

Question 3: In my animal model of type 2 diabetes, this compound treatment did not improve a specific microvascular complication as expected. Why might this be?

Answer: The effects of this compound can vary depending on the specific diabetic complication and the animal model used. A study comparing type 1 and type 2 diabetes mouse models found that this compound improved diabetic neuropathy in the type 1 model but had no beneficial effect on microvascular complications in the db/db type 2 model.[11]

  • Model-Specific Pathophysiology: The underlying mechanisms driving microvascular complications can differ between type 1 and type 2 diabetes models. The db/db mouse model, for instance, has a complex metabolic phenotype that may not be fully responsive to SGLT2 inhibition alone for certain complications.

  • Duration of Treatment: The length of this compound administration may be a critical factor. Some beneficial effects may only become apparent with long-term treatment.

  • Dosage: Ensure the dosage of this compound is appropriate for the animal model and achieves the desired level of glucosuria. Doses of 10 mg/kg and 30 mg/kg have been used in ZDF rats.[12]

  • Endpoint Measurement: The sensitivity and timing of your endpoint measurements are crucial.

Troubleshooting Steps:

  • Review the Literature: Compare your findings with published studies using the same animal model and investigating similar complications.

  • Confirm Glycemic Control: Verify that this compound is effectively lowering blood glucose and increasing urinary glucose excretion in your model.

  • Histological Analysis: Perform detailed histological examination of the target tissues to look for subtle changes that may not be apparent from functional assays alone.

  • Consider Alternative Mechanisms: The lack of effect on a specific complication, despite good glycemic control, may point to the involvement of other pathogenic pathways that are not addressed by this compound.

Question 4: I am seeing unexpected changes in gene expression in tissues from this compound-treated animals. How should I approach this?

Answer: this compound has been shown to modulate the expression of genes involved in various pathways beyond glucose metabolism, including inflammation, oxidative stress, and mitochondrial biogenesis.

  • Inflammatory Pathways: this compound can downregulate genes related to inflammation, such as those in the NF-κB and JAK/STAT pathways.[13]

  • Mitochondrial Biogenesis: In quadriceps muscle of mice, this compound increased the transcripts of PGC-1α, a master regulator of mitochondrial biogenesis.[14]

  • Cellular Stress: In human cardiomyocytes, this compound was able to partially restore the levels of multiple metabolites and proteins associated with cellular stress that were dysregulated under high glucose conditions.

Troubleshooting Steps:

  • Pathway Analysis: Use bioinformatics tools to perform pathway analysis on your gene expression data to identify enriched biological processes and signaling pathways.

  • Validation: Validate key gene expression changes using a different technique, such as qPCR or Western blotting.

  • Correlate with Phenotype: Try to correlate the observed gene expression changes with the physiological or pathological phenotype of your animal model.

  • Explore Off-Target Effects: The gene expression changes may be a result of the pleiotropic, off-target effects of this compound.

Quantitative Data Summary

Table 1: Effects of this compound on Cell Viability and Apoptosis in H9C2 Cardiomyocytes

ConditionCell Viability (% of Control)Apoptosis (TUNEL positive cells, % of total)Caspase-3 Expression (Fold Change vs. Control)
Normal Glucose (5 mM)100%~5%1.0
High Glucose (35 mM)DecreasedIncreasedIncreased
High Glucose (35 mM) + this compoundAmeliorated decreaseReducedReduced

Data synthesized from findings reported in studies on H9C2 cells.[1][2]

Table 2: Effects of this compound on Mitochondrial Function in HK-2 Proximal Tubule Cells

ConditionMitochondrial ROS ProductionMitochondrial Membrane PotentialATP Generation
Normal Glucose (5 mM)BaselineNormalNormal
High Glucose (30 mM)IncreasedDecreasedDecreased
High Glucose (30 mM) + this compound (500 nM)ReducedRestoredIncreased

Data summarized from findings in a study on HK-2 cells.[3]

Experimental Protocols

TUNEL Assay for Apoptosis Detection in Cell Culture

This protocol is adapted from methods used in studies investigating this compound's effect on apoptosis.[1][3]

Materials:

  • Cells cultured on coverslips or in chamber slides

  • 4% Paraformaldehyde in PBS (Fixative)

  • Permeabilization solution: 0.1% Triton X-100 in PBS

  • TUNEL reaction mixture (e.g., from a commercial kit like Roche In Situ Cell Death Detection Kit)

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Culture cells on coverslips or in chamber slides and treat with this compound and/or high glucose as required by the experimental design.

  • Fixation:

    • Aspirate the culture medium.

    • Wash the cells once with PBS.

    • Add 4% paraformaldehyde and incubate for 15-30 minutes at room temperature.

    • Wash the cells twice with PBS.

  • Permeabilization:

    • Add the permeabilization solution (0.1% Triton X-100 in PBS).

    • Incubate for 2-5 minutes on ice.

    • Wash the cells twice with PBS.

  • TUNEL Staining:

    • Prepare the TUNEL reaction mixture according to the manufacturer's instructions (mix enzyme and label solution).

    • Add the TUNEL reaction mixture to the cells, ensuring the entire surface is covered.

    • Incubate for 60 minutes at 37°C in a humidified chamber, protected from light.

  • Washing: Wash the cells three times with PBS.

  • Microscopy: Mount the coverslips with a mounting medium containing a nuclear counterstain (e.g., DAPI). Visualize the cells using a fluorescence microscope. TUNEL-positive cells will show green fluorescence in the nucleus.

Western Blot for Protein Expression Analysis

This is a general protocol for Western blotting, which can be adapted for specific proteins of interest in this compound research, such as those involved in mitochondrial dynamics or signaling pathways.[8][15][16]

Materials:

  • Cell or tissue lysates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membrane (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to the target protein)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation:

    • Lyse cells or tissues in lysis buffer on ice.

    • Centrifuge to pellet cell debris and collect the supernatant.

    • Determine protein concentration using a protein assay (e.g., BCA assay).

    • Mix the lysate with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • Gel Electrophoresis:

    • Load equal amounts of protein per lane onto an SDS-PAGE gel.

    • Run the gel until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking:

    • Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation:

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation:

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.

    • Capture the signal using an imaging system.

  • Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

Empagliflozin_Signaling_Pathways cluster_this compound This compound cluster_cellular_effects Cellular Effects cluster_downstream Downstream Consequences This compound This compound SGLT2 SGLT2 Inhibition (Primary Target) This compound->SGLT2 Off_Target Off-Target Effects This compound->Off_Target Glucose_Uptake Decreased Glucose Uptake SGLT2->Glucose_Uptake Mitochondria Improved Mitochondrial Function & Biogenesis Off_Target->Mitochondria Oxidative_Stress Reduced Oxidative Stress Off_Target->Oxidative_Stress Inflammation Reduced Inflammation (NF-kB, JAK/STAT) Off_Target->Inflammation Apoptosis Reduced Apoptosis Mitochondria->Apoptosis Oxidative_Stress->Apoptosis Inflammation->Apoptosis

Caption: Overview of this compound's signaling pathways.

Experimental_Workflow_Troubleshooting Start Unexpected Experimental Result Check_Protocols Review Experimental Protocol (Concentration, Time, Controls) Start->Check_Protocols Literature Consult Literature for Similar Findings (Cell/Animal Model Specific) Start->Literature Hypothesis Formulate New Hypothesis (e.g., Off-Target Effects) Check_Protocols->Hypothesis Literature->Hypothesis Validate Validate with Orthogonal Assay (e.g., Viability -> Apoptosis Assay) Hypothesis->Validate Pathway_Analysis Investigate Upstream/Downstream Pathways (Western Blot, qPCR) Hypothesis->Pathway_Analysis Conclusion Interpret Results in Context of Pleiotropic Effects Validate->Conclusion Pathway_Analysis->Conclusion

Caption: Troubleshooting workflow for unexpected results.

References

Empagliflozin Stock Solutions: A Technical Support Guide for Long-Term Storage and Experimental Use

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing empagliflozin, maintaining the integrity and stability of stock solutions is paramount for reproducible and accurate experimental outcomes. This technical support center provides best practices for the long-term storage of this compound stock solutions, troubleshooting guidance for common issues, and detailed experimental protocols.

Troubleshooting Guide

This guide addresses specific issues that users may encounter during the preparation and storage of this compound solutions.

IssuePotential CauseRecommended Solution
Precipitation in stock solution upon storage - Improper storage temperature. - Solvent evaporation. - Use of a solvent with low solubility for this compound.- Store stock solutions at the recommended temperatures (-20°C or -80°C). - Ensure vials are tightly sealed to prevent solvent evaporation. - Use recommended solvents like DMSO or ethanol for preparing stock solutions.[1]
Cloudiness or precipitation when diluting stock solution into aqueous media - Low solubility of this compound in aqueous buffers. - The final concentration of the organic solvent (e.g., DMSO) is too low to maintain solubility.- For maximum solubility in aqueous buffers, first dissolve this compound in ethanol before diluting with the aqueous buffer.[1] - It is recommended not to store aqueous solutions for more than one day.[1] - Pre-warm the aqueous media and the stock solution to 37°C before mixing.
Inconsistent experimental results - Degradation of this compound in the stock solution. - Repeated freeze-thaw cycles.- Store stock solutions in small aliquots to avoid repeated freeze-thaw cycles. - Protect solutions from light. - Avoid exposure to strong acids, bases, and oxidizing agents, as these can cause degradation.[2]
Difficulty dissolving solid this compound - Inappropriate solvent. - Insufficient mixing.- Use organic solvents such as DMSO, ethanol, or dimethyl formamide, where this compound is soluble up to approximately 30 mg/mL.[1] - Gentle warming and sonication can aid in dissolution.

Frequently Asked Questions (FAQs)

Preparation and Storage of Stock Solutions

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and dimethyl formamide.[1] DMSO is a common choice for preparing highly concentrated stock solutions.

Q2: What are the optimal storage conditions for long-term stability of this compound stock solutions?

A2: For long-term storage, it is recommended to store this compound stock solutions at -20°C or -80°C. When stored in a suitable solvent like DMSO, solutions can be stable for up to one year at -20°C and up to two years at -80°C.[3] It is advisable to aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

Q3: How long is an aqueous working solution of this compound stable?

A3: this compound has limited solubility in aqueous buffers. It is strongly recommended not to store aqueous solutions for more than one day.[1] Fresh dilutions should be prepared for each experiment.

Experimental Protocols

Q4: Can you provide a standard protocol for preparing an this compound stock solution?

A4: A detailed protocol for preparing a 10 mM DMSO stock solution is provided in the "Experimental Protocols" section below.

Q5: How should I prepare a working solution for cell culture experiments from a DMSO stock?

A5: To prepare a working solution, the DMSO stock solution should be serially diluted in the cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molar Mass: 450.91 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated balance

  • Vortex mixer

Methodology:

  • Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.

  • Weigh out the desired amount of this compound powder using a calibrated balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.51 mg of this compound.

  • Add the appropriate volume of anhydrous DMSO to the this compound powder. For the example above, add 1 mL of DMSO.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.

  • Aliquot the stock solution into sterile, single-use microcentrifuge tubes or cryovials.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 2 years).

Visualizations

Experimental Workflow: this compound Stock and Working Solution Preparation

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder dissolve Dissolve in DMSO weigh->dissolve vortex Vortex to Mix dissolve->vortex aliquot Aliquot into Vials vortex->aliquot store_stock Store at -20°C / -80°C aliquot->store_stock thaw Thaw Stock Aliquot store_stock->thaw For Experiment dilute Dilute in Aqueous Buffer thaw->dilute use Use Immediately in Experiment dilute->use

Caption: Workflow for preparing this compound stock and working solutions.

Signaling Pathway: Mechanism of Action of this compound

G cluster_kidney Kidney Proximal Tubule SGLT2 SGLT2 Transporter Glucose_Na Glucose & Na+ Reabsorption SGLT2->Glucose_Na mediates Bloodstream Bloodstream Glucose_Na->Bloodstream into Urine Urine Glucose_Na->Urine redirected to Glucose_Excretion Increased Urinary Glucose Excretion Urine->Glucose_Excretion This compound This compound Inhibition This compound->Inhibition Inhibition->SGLT2 blocks Lower_Blood_Glucose Lower Blood Glucose Glucose_Excretion->Lower_Blood_Glucose

Caption: this compound inhibits SGLT2, increasing urinary glucose excretion.

References

Technical Support Center: Overcoming Challenges in Empagliflozin Delivery in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully administering empagliflozin to animal models.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for administering this compound to animal models?

A1: The most common methods for this compound administration in animal studies are oral gavage, diet admixture, and administration via drinking water. For continuous delivery and to maintain stable plasma concentrations, subcutaneous osmotic pumps may also be utilized.

Q2: What is a suitable vehicle for dissolving this compound for oral gavage?

A2: this compound can be suspended in a vehicle of 0.5% sodium carboxymethyl cellulose (CMC-Na) with 5% DMSO[1]. Another option is a solution of 2% dimethyl sulfoxide (DMSO) in saline[2]. For some studies, distilled water has also been used as a vehicle[3].

Q3: How should this compound be mixed with rodent chow for diet admixture studies?

A3: this compound can be directly added to the diet formulation by a specialized provider to achieve the target dose in mg/kg of body weight[4][5]. The concentration in the feed (e.g., mg this compound/1000 g of diet) should be calculated based on the average daily food consumption of the specific animal model to ensure accurate dosing[4].

Q4: Is this compound stable in drinking water for administration?

A4: Yes, this compound can be administered via drinking water. This method has been successfully used in studies with Zucker diabetic fatty (ZDF) rats[6]. The stability of the this compound solution should be monitored, and fresh solutions should be provided regularly.

Troubleshooting Guides

Oral Gavage Administration
Issue Possible Cause Troubleshooting Steps
Inconsistent blood glucose lowering effects. Improper gavage technique leading to incomplete dosing.Ensure proper training on oral gavage techniques to minimize stress and ensure the full dose is delivered to the stomach. Use appropriate gavage needle size for the animal.
Animal stress from handling and gavage procedure.Acclimatize animals to handling and the gavage procedure for several days before the experiment begins. Perform gavage at the same time each day to maintain a consistent routine.
Rapid metabolism of this compound.The half-life of this compound can be relatively short in some species (e.g., ~5.6 hours in male mice)[7]. Consider twice-daily dosing or a different administration method for more stable plasma concentrations.
Regurgitation or aspiration of the administered solution. Incorrect gavage technique or excessive volume.Verify the correct placement of the gavage needle. Administer the solution slowly. Ensure the volume administered is appropriate for the animal's size and does not exceed recommended limits.
Esophageal or gastric injury. Improper gavage needle selection or rough technique.Use a flexible-tipped or ball-tipped gavage needle to minimize the risk of tissue damage. Ensure the needle is smooth and free of any burrs. Lubricate the tip of the needle with a small amount of the vehicle if necessary.
Diet Admixture Administration
Issue Possible Cause Troubleshooting Steps
Variable drug intake and inconsistent results. Differences in individual animal food consumption.Monitor individual food intake to ensure consistent dosing. If significant variations are observed, consider switching to a more controlled administration method like oral gavage.
Palatability issues with the medicated diet.Observe animals for any signs of food aversion. If palatability is a concern, a gradual introduction to the medicated diet may help.
Uneven distribution of this compound in the feed.Ensure the diet is prepared by a reputable supplier that can guarantee homogenous mixing of the compound.
Weight gain despite caloric loss from glycosuria. Compensatory metabolic adaptations.Studies have shown that animals on this compound-medicated diets may not lose weight as expected due to compensatory mechanisms[8][9][10]. Measure food and water intake, and consider monitoring energy expenditure if this is a critical parameter for your study.
Osmotic Pump Administration
Issue Possible Cause Troubleshooting Steps
Surgical complications (e.g., infection, pump extrusion). Improper surgical technique or post-operative care.Follow aseptic surgical procedures for pump implantation[8]. Ensure proper wound closure and provide appropriate post-operative analgesia and monitoring[2][8].
Pump failure or incorrect flow rate.Use pumps from a reputable manufacturer and ensure they are stored and handled according to the instructions. Verify the pump's flow rate and duration before implantation.
Localized inflammation or irritation at the implantation site. Biocompatibility of the pump or formulation.Observe the implantation site for signs of excessive inflammation. If issues persist, consult the pump manufacturer for advice on biocompatibility.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of this compound in Different Animal Models (Oral Administration)
Animal Model Dose (mg/kg) Bioavailability (%) Tmax (h) t1/2 (h) Reference
Mouse (CD-1) 25090-970.33-0.674.31-5.59[11]
Rat (Wistar) 53116.32[11][12][13]
Dog (Beagle) 58916.25[12][13]
Table 2: Effect of this compound on Blood Glucose in Diabetic Animal Models
Animal Model Administration Route Dose Duration Effect on Blood Glucose Reference
Zucker Diabetic Fatty (ZDF) Rat Oral Gavage3 mg/kgSingle doseMaximum reduction of -11.4 mM[14]
db/db Mouse Diet Admixture10 mg/kg/day7 daysSignificantly reduced non-fasting blood glucose from day 1[15]
db/db Mouse Oral Gavage10 mg/kg/day10 weeksSustained decrease in non-fasting blood glucose[16]
STZ-induced Diabetic Rat Oral Gavage10 mg/kg/day24 weeksSignificantly reduced plasma glucose[6]

Experimental Protocols

Protocol 1: Oral Gavage Administration of this compound in Rats
  • Preparation of this compound Suspension:

    • Weigh the required amount of this compound powder.

    • Prepare a 0.5% carboxymethylcellulose (CMC) solution in sterile water.

    • Suspend the this compound powder in the 0.5% CMC solution to the desired final concentration (e.g., 10 mg/mL for a 10 mg/kg dose in a 200g rat with a gavage volume of 0.2 mL).

    • Vortex the suspension thoroughly before each use to ensure homogeneity.

  • Animal Handling and Dosing:

    • Gently restrain the rat.

    • Measure the distance from the tip of the rat's nose to the last rib to determine the correct insertion depth for the gavage needle.

    • Use a sterile, ball-tipped gavage needle appropriate for the size of the rat.

    • Carefully insert the gavage needle into the esophagus and advance it to the predetermined depth.

    • Slowly administer the this compound suspension.

    • Withdraw the needle gently.

    • Monitor the animal for a few minutes to ensure there is no regurgitation or signs of distress.

Protocol 2: Diet Admixture of this compound for Mice
  • Dose Calculation:

    • Determine the target daily dose of this compound in mg/kg body weight (e.g., 30 mg/kg/day)[4][5].

    • Measure the average daily food consumption of the mouse strain being used (e.g., 4 g/day for a 25 g mouse).

    • Calculate the required concentration of this compound in the diet:

      • Daily dose (mg) = 30 mg/kg * 0.025 kg = 0.75 mg

      • Concentration (mg/g of food) = 0.75 mg / 4 g = 0.1875 mg/g

      • Concentration (mg/kg of food) = 0.1875 mg/g * 1000 g/kg = 187.5 mg/kg of chow.

  • Diet Preparation:

    • Provide the calculated concentration to a commercial rodent diet manufacturer for the preparation of the medicated chow.

    • Ensure the manufacturer can guarantee a homogenous mixture of the compound within the diet pellets.

  • Administration and Monitoring:

    • Provide the medicated diet ad libitum.

    • Monitor food and water intake, as well as body weight, regularly to assess for any changes.

Visualizations

Signaling Pathways

SGLT2_Inhibition_Pathway cluster_kidney Kidney Proximal Tubule cluster_systemic Systemic Effects SGLT2 SGLT2 Glucose_Reabsorption Glucose Reabsorption SGLT2->Glucose_Reabsorption Urinary_Glucose_Excretion Increased Urinary Glucose Excretion Glucose_Reabsorption->Urinary_Glucose_Excretion Decreased This compound This compound This compound->SGLT2 Inhibits Blood_Glucose Lowered Blood Glucose Urinary_Glucose_Excretion->Blood_Glucose

Caption: this compound inhibits SGLT2 in the kidney, reducing glucose reabsorption and increasing urinary glucose excretion, which in turn lowers blood glucose levels.

AMPK_Activation_Pathway This compound This compound Mitochondrial_Complex_I Mitochondrial Complex I Inhibition This compound->Mitochondrial_Complex_I AMP_ATP_Ratio Increased AMP/ATP Ratio Mitochondrial_Complex_I->AMP_ATP_Ratio AMPK AMPK Activation AMP_ATP_Ratio->AMPK Downstream_Effects Downstream Effects (e.g., Reduced Inflammation, Improved Metabolism) AMPK->Downstream_Effects

Caption: this compound can activate AMPK, potentially through inhibition of mitochondrial complex I, leading to beneficial downstream metabolic and anti-inflammatory effects.[9][17]

NLRP3_Inhibition_Pathway This compound This compound BHB Increased β-hydroxybutyrate (Ketone Body) This compound->BHB NLRP3_Inflammasome NLRP3 Inflammasome Activation BHB->NLRP3_Inflammasome Inhibits IL1B Reduced IL-1β Secretion NLRP3_Inflammasome->IL1B Decreased

Caption: this compound can lead to an increase in ketone bodies, which in turn can inhibit the NLRP3 inflammasome, resulting in reduced secretion of pro-inflammatory cytokines like IL-1β.[18][19][20][21][22]

Experimental Workflow

Experimental_Workflow Animal_Acclimatization Animal Acclimatization (1 week) Baseline_Measurements Baseline Measurements (Body Weight, Blood Glucose) Animal_Acclimatization->Baseline_Measurements Group_Allocation Random Group Allocation (Vehicle vs. This compound) Baseline_Measurements->Group_Allocation Treatment_Period Treatment Period (e.g., 4-12 weeks) Group_Allocation->Treatment_Period Monitoring Weekly Monitoring (Body Weight, Food/Water Intake, Blood Glucose) Treatment_Period->Monitoring During Final_Measurements Final Measurements & Tissue Collection (e.g., OGTT, Plasma Analysis, Organ Harvesting) Treatment_Period->Final_Measurements End of Data_Analysis Data Analysis & Interpretation Final_Measurements->Data_Analysis

Caption: A typical experimental workflow for evaluating the effects of this compound in an animal model, from acclimatization to data analysis.

References

Empagliflozin Technical Support Center: Mitigating Batch-to-Batch Variability in Research

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the research use of empagliflozin. This resource is designed for researchers, scientists, and drug development professionals to address and mitigate potential batch-to-batch variability of this compound in experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the consistency and reliability of your research data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in a research context?

This compound is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2).[1][2][3][4][5] In preclinical research, its primary mechanism of action is the inhibition of SGLT2 in the renal proximal tubules, which blocks glucose reabsorption and leads to increased urinary glucose excretion.[1][2][3][4] This insulin-independent mechanism makes it a valuable tool for studying glucose homeostasis and the pathophysiology of diseases like type 2 diabetes, heart failure, and kidney disease.[1][2][6]

Beyond its primary target, this compound has been shown to have several "off-target" or pleiotropic effects that are of significant interest in research. These include modulation of pathways related to oxidative stress, inflammation, and cellular metabolism.[1][6]

Signaling Pathway of this compound's Primary Action

Empagliflozin_MoA SGLT2 SGLT2 Glucose_Blood Glucose SGLT2->Glucose_Blood Reabsorption Blocked Na_Blood Na+ SGLT2->Na_Blood Reabsorption Blocked GLUT2 GLUT2 NaK_ATPase Na+/K+ ATPase Glucose_Lumen Glucose Glucose_Lumen->SGLT2 Co-transport Na_Lumen Na+ Na_Lumen->SGLT2 Co-transport Glucose_Blood->GLUT2 Na_Blood->NaK_ATPase K_Blood K+ K_Blood->NaK_ATPase This compound This compound This compound->SGLT2 Inhibits

Caption: this compound's primary mechanism of action: SGLT2 inhibition.

Q2: What are the common causes of batch-to-batch variability in research-grade this compound?

Batch-to-batch variability of chemical compounds like this compound can arise from several factors during synthesis and purification.[7][8] These can include:

  • Impurities: The presence of residual starting materials, by-products, or intermediates from the synthesis process. Even small amounts of these impurities can have biological activity and interfere with experiments.[3][7]

  • Degradation Products: this compound can degrade over time if not stored correctly, leading to the formation of new chemical entities with potentially different activities.[7][9]

  • Polymorphism: The existence of different crystalline forms of the compound, which can affect its solubility and bioavailability.

  • Solvent Content: Residual solvents from the purification process can be present and may have an impact on cellular assays.

  • Water Content: The hydration state of the compound can affect its molecular weight and, consequently, the accuracy of concentration calculations.

Q3: How should I properly store and handle this compound in the laboratory to minimize degradation?

Proper storage and handling are critical for maintaining the integrity of your this compound stock.

ParameterRecommendationRationale
Storage as a Solid Store at -20°C in a tightly sealed container, protected from light and moisture.Prevents degradation from heat, light, and hydrolysis.
Stock Solution Solvent Use high-purity DMSO for initial stock solutions.This compound is highly soluble in DMSO.
Stock Solution Storage Aliquot stock solutions into single-use volumes and store at -80°C.Avoids repeated freeze-thaw cycles which can lead to degradation and precipitation.
Working Solution Prepare fresh working solutions from the stock solution for each experiment. When diluting a DMSO stock into an aqueous buffer or cell culture medium, do so in a stepwise manner to prevent precipitation.Ensures consistent concentration and minimizes the risk of compound degradation in aqueous environments.

Q4: How do I interpret the Certificate of Analysis (CoA) for a new batch of this compound?

The Certificate of Analysis (CoA) is a crucial document that provides information about the quality and purity of a specific batch of a chemical.[1][2][6] Here are the key sections to review:

CoA SectionWhat to Look ForImportance for Your Research
Purity (by HPLC/LC-MS) A high percentage, ideally >98% or higher.Ensures that the observed biological effects are due to this compound and not impurities.
Identity (by ¹H-NMR, MS) Confirmation that the spectral data matches the known structure of this compound.Verifies that you have the correct compound.
Residual Solvents The amount of any remaining solvents from synthesis.High levels of certain solvents can be toxic to cells in culture.
Water Content The percentage of water in the solid material.Important for accurate weighing and preparation of stock solutions of a known concentration.
Appearance Should be a white to off-white solid.Any deviation may indicate the presence of impurities or degradation.

Troubleshooting Guides

Problem 1: Inconsistent results between different batches of this compound.

You have recently started using a new batch of this compound and are observing a different magnitude of effect (e.g., changes in cell viability, gene expression, or protein phosphorylation) compared to the previous batch.

Workflow for Troubleshooting Batch Variability

Troubleshooting_Workflow Start Inconsistent Results Compare_CoA Compare CoAs of old and new batches Start->Compare_CoA Significant_Difference Significant Differences? Compare_CoA->Significant_Difference In_House_QC Perform in-house QC on new batch Significant_Difference->In_House_QC No Contact_Supplier Contact Supplier & Request New Batch Significant_Difference->Contact_Supplier Yes QC_Pass QC Pass? In_House_QC->QC_Pass Bridging_Study Conduct a bridging study QC_Pass->Bridging_Study Yes QC_Pass->Contact_Supplier No Comparable_Potency Comparable Potency? Bridging_Study->Comparable_Potency Comparable_Potency->Contact_Supplier No Review_Protocols Review experimental protocols for other sources of variability Comparable_Potency->Review_Protocols Yes End Problem Resolved Review_Protocols->End

Caption: A logical workflow for troubleshooting inconsistent experimental results.

Possible Causes and Solutions:

Possible CauseSuggested Action
Different Purity Levels Carefully compare the purity values on the CoAs of the old and new batches. If the new batch has a lower purity, this could explain a reduced effect.
Presence of Active Impurities An impurity in the new batch may have its own biological activity, either synergistic or antagonistic to this compound.
Degradation of the Old Batch If the old batch has been in use for a long time or was not stored properly, it may have degraded, leading to a loss of potency.
Inaccurate Concentration of Stock Solutions Re-calculate the amount of compound needed for your stock solution, taking into account the water content and purity from the CoA.

Experimental Protocol: Bridging Study for a New Batch of this compound

A bridging study is a small-scale experiment to directly compare the activity of a new batch of a compound to a previously validated batch.

  • Objective: To determine the relative potency of the new batch of this compound compared to the old batch.

  • Materials:

    • Old batch of this compound (with known, consistent performance)

    • New batch of this compound

    • Appropriate cell line or in vitro assay system (e.g., SGLT2-overexpressing cells for a transport assay, or a cell line where this compound has a known downstream effect).

  • Method: a. Prepare fresh stock solutions of both the old and new batches of this compound at the same concentration (e.g., 10 mM in DMSO), carefully accounting for purity and water content from their respective CoAs. b. Perform a dose-response experiment in parallel for both batches. Use a wide range of concentrations that will span the full dose-response curve (e.g., from 1 nM to 100 µM). c. Include appropriate vehicle controls (e.g., DMSO at the same final concentration as in the drug-treated samples). d. Measure the desired endpoint (e.g., inhibition of glucose uptake, change in a signaling marker, or cell viability). e. Fit the data to a four-parameter logistic curve to determine the IC50 (or EC50) for each batch.

  • Interpretation:

    • If the IC50 values for the old and new batches are within an acceptable range (e.g., +/- 2-fold), the new batch can be considered to have comparable potency.

    • If there is a significant difference in the IC50 values, this confirms a batch-to-batch variability issue.

Problem 2: No effect is observed with a new batch of this compound.

You are using a new batch of this compound in an established assay where you previously saw a clear effect, but now there is no response.

Possible Causes and Solutions:

Possible CauseSuggested Action
Compound Insolubility This compound may have precipitated out of your stock solution or working solution. Visually inspect your solutions for any precipitate. If you suspect precipitation, try preparing a fresh stock solution and be careful during the dilution steps.
Incorrect Compound Identity Although rare, it is possible that the wrong compound was supplied. Review the identity data on the CoA. If you have access to analytical equipment, you could perform a simple identity check.
Degraded Compound The compound may have degraded due to improper shipping or storage.
Assay System Failure The lack of effect may be due to a problem with the assay itself (e.g., cell passage number, reagent failure) and not the this compound.

Experimental Protocol: In-House Quality Control of this compound by HPLC

This is a simplified protocol for researchers with access to a standard HPLC system to get a general idea of the purity of their this compound batch. For definitive, quantitative results, analysis by a certified analytical laboratory is recommended.

  • Objective: To qualitatively assess the purity of a batch of this compound.

  • Materials:

    • This compound solid

    • HPLC-grade acetonitrile

    • HPLC-grade water

    • HPLC-grade formic acid (optional, for pH adjustment)

    • C18 reverse-phase HPLC column

  • Method: a. Sample Preparation: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water. b. Mobile Phase: Prepare a mobile phase consisting of acetonitrile and water (e.g., a 50:50 mixture). A small amount of formic acid (e.g., 0.1%) can be added to both solvents to improve peak shape. c. HPLC Conditions:

    • Column: Standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
    • Flow Rate: 1.0 mL/min.
    • Injection Volume: 10 µL.
    • Detection: UV at 224 nm.
    • Run Time: 10-15 minutes. d. Analysis: Inject your this compound solution. In the resulting chromatogram, a pure sample should show one major peak. The presence of multiple peaks indicates the presence of impurities. The area of the main peak relative to the total area of all peaks can give a rough estimate of purity.

  • Interpretation:

    • If you see a single, sharp peak, it is likely that your compound is of high purity.

    • If you see multiple peaks, this suggests the presence of impurities. If the impurity peaks are significant in area compared to the main peak, this could be the source of your experimental problems.

HPLC Troubleshooting Workflow

HPLC_Troubleshooting Start HPLC Problem Problem_Type Problem Type? Start->Problem_Type No_Peaks No Peaks Problem_Type->No_Peaks No Peaks Broad_Peaks Broad/Tailing Peaks Problem_Type->Broad_Peaks Broad/Tailing Peaks Extra_Peaks Extra/Ghost Peaks Problem_Type->Extra_Peaks Extra Peaks Check_Injector Check Injector & Detector No_Peaks->Check_Injector Check_System Check System for Leaks No_Peaks->Check_System Check_Mobile_Phase Check Mobile Phase pH & Composition Broad_Peaks->Check_Mobile_Phase Check_Column Check Column Health Broad_Peaks->Check_Column Check_Sample_Prep Check Sample Prep & Contamination Extra_Peaks->Check_Sample_Prep

Caption: A simplified workflow for troubleshooting common HPLC issues.

By following these guidelines and protocols, researchers can better control for the potential batch-to-batch variability of this compound, leading to more reproducible and reliable experimental outcomes.

References

Validation & Comparative

Empagliflozin vs. Dapagliflozin: A Mechanistic Comparison for the Research Professional

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide to the distinct and shared pharmacological profiles of two leading SGLT2 inhibitors, supported by experimental data and detailed methodologies.

Empagliflozin and dapagliflozin, both prominent members of the sodium-glucose cotransporter 2 (SGLT2) inhibitor class, have revolutionized the management of type 2 diabetes and demonstrated significant benefits in heart failure and chronic kidney disease.[1][2] While their primary mechanism of action—inhibition of renal glucose reabsorption—is the same, subtle yet significant differences in their molecular interactions and downstream physiological effects are of considerable interest to researchers and drug development professionals. This guide provides a detailed comparison of their mechanistic nuances, supported by quantitative data and experimental protocols.

Core Mechanism of Action: SGLT2 Inhibition

Both this compound and dapagliflozin exert their primary effect by competitively inhibiting SGLT2 in the proximal convoluted tubule of the kidney. This inhibition reduces the reabsorption of filtered glucose from the tubular fluid, thereby increasing urinary glucose excretion and lowering blood glucose levels.[3] This shared mechanism underlies their efficacy in glycemic control.

Key Mechanistic Differences and Similarities

Selectivity for SGLT2 over SGLT1

A primary differentiator between this compound and dapagliflozin is their selectivity for SGLT2 over the closely related sodium-glucose cotransporter 1 (SGLT1). SGLT1 is predominantly found in the small intestine, where it is responsible for glucose and galactose absorption, and to a lesser extent in the S3 segment of the proximal tubule.[4] this compound exhibits a higher selectivity for SGLT2 compared to dapagliflozin.[3][5] This higher selectivity may translate to a more targeted effect on renal glucose excretion with potentially fewer off-target effects related to SGLT1 inhibition in the gut.

InhibitorSGLT2 IC50 (nM)SGLT1 IC50 (nM)Selectivity Ratio (SGLT1/SGLT2)Reference
This compound1.33300~2500[4]
Dapagliflozin1.11300~1200[4]
Renal Hemodynamics and Tubuloglomerular Feedback

Both drugs influence renal hemodynamics, which is believed to contribute to their nephroprotective effects. They activate the tubuloglomerular feedback (TGF) mechanism by increasing sodium delivery to the macula densa.[6][7] This leads to afferent arteriolar vasoconstriction, a reduction in intraglomerular pressure, and a decrease in glomerular hyperfiltration, a key driver of diabetic kidney disease.[7][8]

Studies suggest that while both drugs reduce the glomerular filtration rate (GFR) initially, the underlying hemodynamic changes might differ. In patients with type 1 diabetes and hyperfiltration, this compound has been shown to increase afferent arteriolar resistance.[7] Conversely, a study with dapagliflozin in patients with type 2 diabetes suggested a reduction in efferent arteriolar resistance.[7][9]

Cardiac Metabolism and Ketogenesis

This compound and dapagliflozin have been shown to induce a mild, persistent state of ketosis by increasing the production of ketone bodies (e.g., β-hydroxybutyrate).[10][11] This is thought to be a beneficial metabolic shift, as ketones are a more energy-efficient fuel for the heart than fatty acids or glucose, particularly in the context of heart failure.[10] The proposed mechanism involves a decrease in the insulin-to-glucagon ratio, which promotes lipolysis and hepatic ketogenesis.[11]

Studies using 18F-fluorodeoxyglucose (18F-FDG) positron emission tomography (PET) have shown that SGLT2 inhibitor treatment is associated with reduced myocardial glucose uptake.[12] This further supports the concept of a metabolic switch towards the utilization of ketones and fatty acids in the heart.

Off-Target Effects: The Na+/H+ Exchanger (NHE1) Controversy

A significant area of investigation into the pleiotropic effects of SGLT2 inhibitors is their potential interaction with the sodium-hydrogen exchanger 1 (NHE1). Some preclinical studies have suggested that this compound and dapagliflozin can inhibit NHE1 in cardiomyocytes.[13][14][15] Inhibition of NHE1 would lead to a reduction in intracellular sodium and subsequently calcium levels, which could be cardioprotective.

However, other studies have failed to demonstrate a direct inhibitory effect of this compound on NHE1 activity or a reduction in intracellular sodium in the heart.[16] This remains an area of active research and debate within the scientific community.

Experimental Protocols

In Vitro SGLT2 Inhibition and Selectivity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound for SGLT2 and SGLT1 to assess its potency and selectivity.

Methodology:

  • Cell Culture: Human embryonic kidney 293 (HEK293) cells are stably transfected to express human SGLT1 or SGLT2.

  • Uptake Assay:

    • Cells are seeded in 96-well plates and grown to confluence.

    • On the day of the assay, cells are washed with a sodium-containing buffer.

    • Cells are then incubated with varying concentrations of the test inhibitor (e.g., this compound or dapagliflozin) for a predetermined time.

    • A radiolabeled substrate, such as 14C-alpha-methyl-D-glucopyranoside ([14C]AMG), a non-metabolizable glucose analog, is added to the wells.

    • After an incubation period, the uptake is stopped by washing the cells with ice-cold buffer.

    • Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

  • Data Analysis: The percentage of inhibition at each drug concentration is calculated relative to a control (no inhibitor). The IC50 value is determined by fitting the data to a sigmoidal dose-response curve. Selectivity is calculated as the ratio of the IC50 for SGLT1 to the IC50 for SGLT2.[4][17]

Measurement of Renal Hemodynamics

Objective: To assess the effects of SGLT2 inhibitors on glomerular filtration rate (GFR) and effective renal plasma flow (ERPF).

Methodology:

  • Subject Preparation: Subjects are studied in a recumbent position after an overnight fast.

  • Catheterization: Intravenous catheters are placed in both arms, one for infusions and the other for blood sampling.

  • Inulin and Para-aminohippurate (PAH) Infusion:

    • A priming dose of inulin and PAH is administered, followed by a continuous infusion to maintain stable plasma concentrations. Inulin is a substance that is freely filtered by the glomerulus but not reabsorbed or secreted, making its clearance a measure of GFR. PAH is filtered and actively secreted by the tubules, and its clearance is used to estimate ERPF.

  • Blood and Urine Sampling: Timed blood and urine samples are collected at regular intervals.

  • Biochemical Analysis: Plasma and urine concentrations of inulin and PAH are measured using colorimetric assays.[9][18]

  • Calculations:

    • GFR is calculated as (Urine Inulin Concentration × Urine Flow Rate) / Plasma Inulin Concentration.

    • ERPF is calculated as (Urine PAH Concentration × Urine Flow Rate) / Plasma PAH Concentration.

    • Renal blood flow can be calculated from the ERPF and hematocrit.

    • Filtration fraction is calculated as GFR / ERPF.

Hyperinsulinemic-Euglycemic Clamp

Objective: To assess whole-body insulin sensitivity.

Methodology:

  • Subject Preparation: Subjects are studied after an overnight fast.

  • Catheterization: Two intravenous catheters are inserted, one for infusions and one for blood sampling from a heated hand vein to obtain arterialized venous blood.[19]

  • Insulin and Glucose Infusion:

    • A primed-continuous infusion of insulin is started to raise plasma insulin to a high physiological or supraphysiological level.[19]

    • A variable infusion of 20% dextrose is started and adjusted to maintain a constant blood glucose level (euglycemia).

  • Blood Glucose Monitoring: Blood glucose is monitored every 5-10 minutes.

  • Steady State: The clamp is typically maintained for at least 2 hours. The glucose infusion rate during the last 30-60 minutes of the clamp, when a steady state has been achieved, is taken as a measure of insulin-stimulated whole-body glucose disposal.[1]

Signaling Pathway and Workflow Visualizations

SGLT2_Inhibition_TGF cluster_proximal_tubule Proximal Tubule cluster_macula_densa Macula Densa cluster_glomerulus Glomerulus SGLT2_Inhibitor This compound or Dapagliflozin SGLT2 SGLT2 SGLT2_Inhibitor->SGLT2 Inhibits Glucose_Na_Reabsorption Glucose & Na+ Reabsorption SGLT2->Glucose_Na_Reabsorption Mediates Increased_NaCl Increased NaCl in Tubular Fluid Glucose_Na_Reabsorption->Increased_NaCl Decreased Reabsorption Leads to Macula_Densa_Sensing Macula Densa Sensing Increased_NaCl->Macula_Densa_Sensing Afferent_Arteriole_Constriction Afferent Arteriole Vasoconstriction Macula_Densa_Sensing->Afferent_Arteriole_Constriction Signals Reduced_IGP Reduced Intraglomerular Pressure & Hyperfiltration Afferent_Arteriole_Constriction->Reduced_IGP

Caption: Tubuloglomerular feedback mechanism activated by SGLT2 inhibitors.

SGLT2i_Ketogenesis SGLT2_Inhibitor This compound or Dapagliflozin Urinary_Glucose_Excretion Increased Urinary Glucose Excretion SGLT2_Inhibitor->Urinary_Glucose_Excretion Lower_Blood_Glucose Lower Blood Glucose Urinary_Glucose_Excretion->Lower_Blood_Glucose Decreased_Insulin Decreased Insulin Lower_Blood_Glucose->Decreased_Insulin Increased_Glucagon Increased Glucagon Lower_Blood_Glucose->Increased_Glucagon Decreased_Insulin_Glucagon_Ratio Decreased Insulin/Glucagon Ratio Decreased_Insulin->Decreased_Insulin_Glucagon_Ratio Increased_Glucagon->Decreased_Insulin_Glucagon_Ratio Lipolysis Increased Lipolysis in Adipose Tissue Decreased_Insulin_Glucagon_Ratio->Lipolysis FFA_to_Liver Increased Free Fatty Acid (FFA) delivery to Liver Lipolysis->FFA_to_Liver Hepatic_Ketogenesis Increased Hepatic Ketogenesis FFA_to_Liver->Hepatic_Ketogenesis Increased_Ketones Increased Circulating Ketone Bodies Hepatic_Ketogenesis->Increased_Ketones

Caption: Proposed pathway for SGLT2 inhibitor-induced ketogenesis.

NHE1_Hypothesis cluster_cardiomyocyte Cardiomyocyte SGLT2_Inhibitor This compound or Dapagliflozin NHE1 Na+/H+ Exchanger 1 (NHE1) SGLT2_Inhibitor->NHE1 Inhibits (Debated) Intracellular_Na Decreased Intracellular [Na+] NHE1->Intracellular_Na Reduced Na+ influx leads to NCX Na+/Ca2+ Exchanger (NCX) Intracellular_Na->NCX Alters gradient for Intracellular_Ca Decreased Intracellular [Ca2+] NCX->Intracellular_Ca Reduces Ca2+ influx via Cardioprotection Cardioprotective Effects Intracellular_Ca->Cardioprotection

Caption: The debated off-target effect on the Na+/H+ exchanger 1 (NHE1).

Conclusion

This compound and dapagliflozin, while sharing the primary mechanism of SGLT2 inhibition, exhibit distinct profiles in terms of their selectivity for SGLT2 over SGLT1. Their profound cardiovascular and renal benefits are likely multifactorial, extending beyond simple glucose lowering to include modulation of renal hemodynamics, a shift in cardiac metabolism towards more efficient fuel sources like ketones, and potentially, though controversially, direct cardiac effects via off-target interactions. For researchers and drug development professionals, understanding these mechanistic nuances is crucial for identifying patient populations that may derive differential benefits and for guiding the development of future therapies with optimized efficacy and safety profiles. Further head-to-head clinical trials and mechanistic studies are warranted to fully elucidate the clinical implications of these differences.[20][21][22][23]

References

Comparative efficacy of empagliflozin and canagliflozin on renal outcomes

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of sodium-glucose cotransporter 2 (SGLT2) inhibitors, both empagliflozin and canagliflozin have emerged as formidable agents in mitigating the progression of chronic kidney disease (CKD) in patients with type 2 diabetes. While direct head-to-head clinical trials focused solely on renal outcomes are lacking, a wealth of data from large cardiovascular outcome trials (CVOTs), dedicated renal outcome studies, meta-analyses, and real-world evidence provides a basis for a comparative assessment of their efficacy.

Quantitative Comparison of Renal Outcomes

A systematic review of major clinical trials and meta-analyses reveals a comparable efficacy profile between this compound and canagliflozin in reducing key renal endpoints. Both have demonstrated a significant reduction in the progression to macroalbuminuria and composite renal outcomes, which typically include a sustained decline in estimated glomerular filtration rate (eGFR), end-stage kidney disease (ESKD), or renal death.

A network meta-analysis of 30 trials with over 50,000 patients suggested that canagliflozin may have the greatest therapeutic effect in reducing the risk of renal impairment.[1][2] Conversely, a real-world study of nearly 4,500 patients indicated that this compound showed a sustained reduction in the risk of renal outcomes across various stages of CKD when compared to both canagliflozin and dapagliflozin.[3][4][5]

The landmark trials for each compound, EMPA-REG OUTCOME for this compound and the CANVAS Program and CREDENCE for canagliflozin, provide the foundational evidence for their renoprotective effects.[4][6][7][8][9] The CREDENCE trial, in particular, was the first dedicated renal outcomes trial for an SGLT2 inhibitor and showed substantial benefits of canagliflozin in patients with type 2 diabetes and established CKD.[5][10][11]

Renal OutcomeThis compound (EMPA-REG OUTCOME)Canagliflozin (CANVAS Program)Canagliflozin (CREDENCE Trial)Network Meta-Analysis/Real-World Evidence
Primary Composite Renal Endpoint Incident or worsening nephropathy: HR 0.61 (95% CI 0.53–0.70)[4]Composite of sustained 40% reduction in eGFR, need for renal-replacement therapy, or renal death: HR 0.60 (95% CI 0.47–0.77)[12]Composite of end-stage kidney disease, doubling of serum creatinine, or renal or cardiovascular death: HR 0.70 (95% CI 0.59-0.82)Canagliflozin associated with a reduced risk of renal impairment (SUCRA: 90.8%)[1]. This compound showed sustained risk reduction across CKD stages in a real-world study[3][5].
Progression to Macroalbuminuria HR 0.62 (95% CI 0.54–0.72)HR 0.73 (95% CI 0.67-0.79)Not reported as a primary or secondary outcomeBoth agents have shown significant reductions in albuminuria progression.[7]
Doubling of Serum Creatinine Accompanied by eGFR ≤45 ml/min/1.73 m²: HR 0.56 (95% CI 0.39–0.79)[13]Included in composite endpointHR 0.60 (95% CI 0.48-0.76)SGLT2 inhibitors as a class reduce the risk of doubling of serum creatinine (RR = 0.67)[14].
Initiation of Renal Replacement Therapy HR 0.45 (95% CI 0.21–0.97)Included in composite endpointHR 0.68 (95% CI 0.54-0.86)SGLT2 inhibitors as a class reduce the risk of dialysis or renal replacement therapy (RR = 0.71)[14].

HR: Hazard Ratio; RR: Risk Ratio; CI: Confidence Interval; SUCRA: Surface Under the Cumulative Ranking Curve.

Experimental Protocols of Key Clinical Trials

The methodologies of the pivotal trials evaluating the renal outcomes of this compound and canagliflozin share similarities in their randomized, double-blind, placebo-controlled designs, but differ in their specific patient populations and primary renal endpoints.

EMPA-REG OUTCOME (this compound)
  • Objective: To evaluate the effect of this compound on cardiovascular and renal outcomes in patients with type 2 diabetes and established cardiovascular disease.[4]

  • Patient Population: 7,020 patients with type 2 diabetes and established atherosclerotic cardiovascular disease. Baseline eGFR was ≥30 mL/min/1.73 m².[4][13]

  • Intervention: Patients were randomized to receive this compound (10 mg or 25 mg daily) or placebo, in addition to standard of care.[4]

  • Primary Renal Outcome: A composite of new-onset or worsening nephropathy, defined as progression to macroalbuminuria, doubling of serum creatinine, initiation of renal-replacement therapy, or death from renal disease.[4]

  • Follow-up: Median of 3.1 years.[4]

CANVAS Program (Canagliflozin)
  • Objective: To assess the cardiovascular safety and efficacy of canagliflozin in a broad population of patients with type 2 diabetes at high cardiovascular risk.[8][9]

  • Patient Population: 10,142 patients with type 2 diabetes who were either ≥30 years old with a history of symptomatic atherosclerotic cardiovascular disease or ≥50 years old with at least two cardiovascular risk factors. Baseline eGFR was >30 mL/min/1.73 m².[12][15]

  • Intervention: Patients were randomized to receive canagliflozin (100 mg or 300 mg daily) or placebo.[9]

  • Primary Renal Outcome: A pre-specified, but not the primary outcome of the trial, was a composite of a 40% reduction in eGFR, the need for renal-replacement therapy, or death from renal causes.[12]

  • Follow-up: Mean of 188.2 weeks.[9]

CREDENCE Trial (Canagliflozin)
  • Objective: To determine the effect of canagliflozin on renal and cardiovascular outcomes in patients with type 2 diabetes and established chronic kidney disease.[10][11]

  • Patient Population: 4,401 patients with type 2 diabetes, an eGFR of 30 to <90 mL/min/1.73 m², and albuminuria (urine albumin-to-creatinine ratio >300 to 5000 mg/g).[5][10][11]

  • Intervention: Patients were randomized to receive canagliflozin 100 mg daily or placebo, on a background of standard of care including an ACE inhibitor or ARB.[5]

  • Primary Renal Outcome: A composite of end-stage kidney disease (dialysis, transplantation, or a sustained eGFR of <15 mL/min/1.73 m²), a doubling of the serum creatinine level, or death from renal or cardiovascular causes.[5][10][11]

  • Follow-up: The trial was stopped early due to overwhelming efficacy, with a median follow-up of 2.62 years.[5]

Mechanistic Insights into Renal Protection

The renoprotective effects of this compound and canagliflozin are attributed to a class effect of SGLT2 inhibitors, primarily mediated through hemodynamic and metabolic pathways.

cluster_0 SGLT2 Inhibition in Proximal Tubule cluster_1 Intrarenal Hemodynamic Effects cluster_2 Metabolic and Other Effects cluster_3 Renal Outcomes SGLT2_Inhibition This compound / Canagliflozin Inhibit SGLT2 Increased_Glucose_Excretion Increased Urinary Glucose Excretion SGLT2_Inhibition->Increased_Glucose_Excretion Increased_Sodium_Delivery Increased Sodium Delivery to Macula Densa SGLT2_Inhibition->Increased_Sodium_Delivery Improved_Tubular_Oxygenation Improved Tubular Oxygenation SGLT2_Inhibition->Improved_Tubular_Oxygenation Reduced_Oxidative_Stress Reduced Oxidative Stress SGLT2_Inhibition->Reduced_Oxidative_Stress TGF_Restoration Restoration of Tubuloglomerular Feedback (TGF) Increased_Sodium_Delivery->TGF_Restoration Afferent_Arteriole_Constriction Afferent Arteriole Vasoconstriction TGF_Restoration->Afferent_Arteriole_Constriction Intraglomerular_Pressure_Reduction Decreased Intraglomerular Pressure Afferent_Arteriole_Constriction->Intraglomerular_Pressure_Reduction Hyperfiltration_Reduction Reduced Glomerular Hyperfiltration Intraglomerular_Pressure_Reduction->Hyperfiltration_Reduction Reduced_Inflammation Reduced Inflammation and Fibrosis Hyperfiltration_Reduction->Reduced_Inflammation Renal_Protection Long-term Renal Protection Hyperfiltration_Reduction->Renal_Protection Reduced_Inflammation->Renal_Protection Improved_Tubular_Oxygenation->Renal_Protection Reduced_Oxidative_Stress->Renal_Protection

Proposed signaling pathway for the renal protective effects of SGLT2 inhibitors.

By inhibiting SGLT2 in the proximal tubule, these drugs increase sodium delivery to the macula densa, leading to the restoration of tubuloglomerular feedback. This, in turn, causes vasoconstriction of the afferent arteriole, reducing intraglomerular pressure and mitigating glomerular hyperfiltration, a key driver of diabetic kidney disease.[1][14][16] Additional mechanisms include a reduction in inflammation, oxidative stress, and fibrosis within the kidneys.[1][2]

Experimental Workflow of a Renal Outcome Trial

The design and execution of a clinical trial to assess the renal outcomes of a new therapeutic agent follows a structured and rigorous process.

cluster_0 Phase 1: Trial Design and Patient Recruitment cluster_1 Phase 2: Treatment and Follow-up cluster_2 Phase 3: Endpoint Adjudication and Analysis Protocol Development of Study Protocol (Inclusion/Exclusion Criteria, Endpoints) Screening Patient Screening and Informed Consent Protocol->Screening Randomization Randomization to Treatment or Placebo Screening->Randomization Treatment Administration of Investigational Drug or Placebo Randomization->Treatment FollowUp Regular Follow-up Visits (e.g., every 3-6 months) Treatment->FollowUp DataCollection Collection of Renal Function Data (eGFR, UACR, Serum Creatinine) FollowUp->DataCollection Endpoint Adjudication of Pre-specified Composite Renal Endpoints DataCollection->Endpoint StatisticalAnalysis Statistical Analysis of Time-to-Event Data Endpoint->StatisticalAnalysis Results Reporting of Efficacy and Safety Results StatisticalAnalysis->Results

Generalized experimental workflow for a clinical trial assessing renal outcomes.

References

Head-to-Head Comparison of SGLT2 Inhibitors in Preclinical Heart Failure Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors has marked a paradigm shift in the management of heart failure (HF). While clinical trials have unequivocally demonstrated their efficacy, direct preclinical comparisons in controlled heart failure models are crucial for elucidating nuanced mechanistic differences and guiding future drug development. This guide provides a head-to-head comparison of key SGLT2 inhibitors—empagliflozin, dapagliflozin, canagliflozin, and the dual SGLT1/2 inhibitor sotagliflozin—based on available experimental data from preclinical heart failure models.

Summary of Preclinical Efficacy in Heart Failure Models

Direct comparative studies of all four major SGLT2 inhibitors in a single preclinical heart failure model are currently limited in the published literature. However, by synthesizing data from various studies, we can construct a comparative overview of their effects on key cardiac parameters.

SGLT2 InhibitorHeart Failure ModelKey FindingsReference
This compound Zebrafish (DM-HFrEF)Improved survival and cardiac contractility.[1][2]
Mouse (Pressure Overload)Attenuated cardiac hypertrophy and fibrosis.[3]
Sotagliflozin Zebrafish (DM-HFrEF)Improved survival and cardiac contractility; potentially less effective at higher concentrations compared to this compound.[1][2]
Mouse (Pressure Overload)Attenuated cardiac hypertrophy and fibrosis in normoglycemic mice.[3]
Dapagliflozin Rat (Myocardial Infarction)Reduced cardiac fibrosis and apoptosis.[4]
Cardiomyocytes (Glucolipotoxicity)Attenuated oxidative stress and apoptosis via SGLT1 inhibition.[5]
Canagliflozin Swine (Chronic Myocardial Ischemia)Improved myocardial perfusion and function, and reduced fibrosis.[6][7][8]
Cardiomyocytes (Glucolipotoxicity)Attenuated oxidative stress and apoptosis via SGLT1 inhibition, with a potentially greater inhibitory effect on SGLT1 than dapagliflozin.[5]

Detailed Experimental Data and Protocols

Direct Comparison: this compound vs. Sotagliflozin in a Diabetic Heart Failure with Reduced Ejection Fraction (DM-HFrEF) Zebrafish Model[1][2]

This study provides a direct head-to-head comparison of this compound and the dual SGLT1/2 inhibitor sotagliflozin.

Experimental Protocol:

  • Animal Model: A zebrafish model of diabetic heart failure with reduced ejection fraction (DM-HFrEF) was established.

  • Drug Administration: DM-HFrEF zebrafish larvae were treated with varying concentrations of this compound or sotagliflozin (0.2, 1, 5, and 25 μM).

  • Key Parameters Measured: Survival, locomotion, and myocardial contractile function (ventricular fractional shortening) were evaluated. The underlying mechanism was investigated through in silico molecular docking and in vitro assays for sodium-hydrogen exchanger 1 (NHE1) activity.

Quantitative Data:

Treatment GroupConcentration (μM)Survival Rate (%)Ventricular Fractional Shortening (%)
Control-~100~35
DM-HFrEF (Vehicle)-~40~20
This compound0.2ImprovedImproved
1ImprovedImproved
5ImprovedSignificantly Improved
25ImprovedSignificantly Improved
Sotagliflozin0.2ImprovedImproved
1ImprovedImproved
5ImprovedSignificantly Improved
25Lower than this compoundLess improvement than this compound

Key Observation: Both this compound and sotagliflozin improved survival and cardiac function in a DM-HFrEF model. However, at the highest concentration (25 μM), sotagliflozin showed reduced efficacy and potential toxicity compared to this compound.

Sotagliflozin in a Non-Diabetic Pressure Overload-Induced Heart Failure Mouse Model[3]

This study investigated the effects of the dual SGLT1/2 inhibitor sotagliflozin in a clinically relevant model of pressure overload.

Experimental Protocol:

  • Animal Model: Male C57BL/6J mice were subjected to transverse aortic constriction (TAC) to induce pressure overload, leading to left ventricular hypertrophy and cardiac fibrosis with preserved ejection fraction.

  • Drug Administration: Four weeks post-TAC, mice were treated with sotagliflozin (10 mg/kg/day) or vehicle via oral gavage for 7 weeks.

  • Key Parameters Measured: Cardiac hypertrophy (heart weight to tibia length ratio), cardiac fibrosis (histological analysis), and markers of whole-body and cardiac metabolism.

Quantitative Data:

Treatment GroupHeart Weight / Tibia Length (mg/mm)Interstitial Fibrosis (%)
Sham + Vehicle~5~1
TAC + Vehicle~7.5~4
TAC + Sotagliflozin~6~2

Key Observation: Sotagliflozin attenuated the development of cardiac hypertrophy and fibrosis in a non-diabetic model of pressure overload-induced heart failure.

Signaling Pathways and Mechanisms of Action

The cardioprotective effects of SGLT2 inhibitors are multifaceted and extend beyond their glucose-lowering actions. Several key signaling pathways are implicated.

Inhibition of the Sodium-Hydrogen Exchanger 1 (NHE1)

A prominent proposed mechanism is the inhibition of the cardiac Na+/H+ exchanger 1. This is thought to reduce intracellular sodium and subsequently calcium levels, leading to improved mitochondrial function and reduced cardiac stress.[1][2]

NHE1_Inhibition_Pathway SGLT2i SGLT2 inhibitors (this compound, Sotagliflozin) NHE1 NHE1 Inhibition SGLT2i->NHE1 Na_influx Reduced Intracellular Na+ NHE1->Na_influx Ca_overload Reduced Intracellular Ca2+ Overload Na_influx->Ca_overload Mitochondria Improved Mitochondrial Function Ca_overload->Mitochondria Cardiac_Protection Cardioprotection Mitochondria->Cardiac_Protection

Proposed mechanism of SGLT2 inhibitor-mediated cardioprotection via NHE1 inhibition.
Anti-Fibrotic Signaling

SGLT2 inhibitors have been shown to attenuate cardiac fibrosis, a key pathological feature of heart failure. This is likely mediated through the modulation of pro-fibrotic signaling pathways.

Anti_Fibrotic_Pathway SGLT2i SGLT2 inhibitors (e.g., Canagliflozin, Sotagliflozin) Pro_Fibrotic Pro-Fibrotic Signaling (e.g., Jak/STAT) SGLT2i->Pro_Fibrotic Inhibits Fibroblast_Activation Fibroblast Activation Pro_Fibrotic->Fibroblast_Activation ECM_Deposition Extracellular Matrix Deposition Fibroblast_Activation->ECM_Deposition Cardiac_Fibrosis Cardiac Fibrosis ECM_Deposition->Cardiac_Fibrosis

Anti-fibrotic signaling pathway modulated by SGLT2 inhibitors.

Experimental Workflow for Preclinical Heart Failure Studies

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of SGLT2 inhibitors in a preclinical model of pressure overload-induced heart failure.

Experimental_Workflow Animal_Model Animal Model Selection (e.g., Mouse, Rat) HF_Induction Heart Failure Induction (e.g., Transverse Aortic Constriction) Animal_Model->HF_Induction Baseline Baseline Cardiac Function Assessment (Echocardiography) HF_Induction->Baseline Randomization Randomization Baseline->Randomization Treatment Treatment Groups (Vehicle, SGLT2i) Randomization->Treatment Endpoint Endpoint Cardiac Function & Histology (Echocardiography, Fibrosis Staining) Treatment->Endpoint Analysis Data Analysis and Comparison Endpoint->Analysis

Generalized workflow for preclinical SGLT2 inhibitor studies in heart failure.

Conclusion

Preclinical head-to-head comparisons of SGLT2 inhibitors in heart failure models are beginning to emerge, providing valuable insights into their comparative efficacy and mechanisms of action. The available data suggest that while there may be a class effect in improving cardiac outcomes, subtle differences between individual agents, such as potency and potential off-target effects, may exist. The dual SGLT1/2 inhibitor sotagliflozin shows promise in non-diabetic heart failure models, though further research is needed to delineate its comparative profile against selective SGLT2 inhibitors. Future direct comparative studies in various mammalian heart failure models are warranted to fully characterize the unique properties of each SGLT2 inhibitor and to guide the development of next-generation cardioprotective therapies.

References

Validating the Cardioprotective Effects of Empagliflozin in a Preclinical Model of Heart Failure

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

This guide provides an objective comparison of the cardioprotective effects of empagliflozin in a well-established animal model of pressure-overload heart failure, induced by transverse aortic constriction (TAC). The data presented herein is a synthesis of findings from multiple preclinical studies, offering researchers, scientists, and drug development professionals a comprehensive overview of this compound's performance against placebo controls. This guide includes quantitative data on cardiac function and tissue remodeling, detailed experimental protocols, and visualizations of the key signaling pathways implicated in this compound's mechanism of action.

Data Presentation: this compound's Efficacy at a Glance

The following tables summarize the quantitative data from studies evaluating the effects of this compound in rodent models of heart failure.

Table 1: Echocardiographic Assessment of Cardiac Function

ParameterControl/Vehicle Group (Post-HF Induction)This compound-Treated Group (Post-HF Induction)Percentage ImprovementKey Findings
Left Ventricular Ejection Fraction (LVEF) 28.2 ± 3.0%[1]42.8 ± 4.0%[1]~52%This compound significantly improves systolic function.
Left Ventricular Fractional Shortening (LVFS) 40.75 ± 0.61%[2]43.97 ± 0.92%[2]~8%Treatment with this compound leads to enhanced contractile function.
Left Ventricular End-Diastolic Diameter (LVEDD) Increased post-HF[3]Attenuated increase[3][4]N/AThis compound mitigates adverse ventricular remodeling.
Left Ventricular End-Systolic Diameter (LVESD) Increased post-HF[3]Attenuated increase[3]N/AThis compound reduces the extent of ventricular dilation during systole.

Table 2: Histological and Biomarker Analysis of Cardiac Remodeling

ParameterControl/Vehicle Group (Post-HF Induction)This compound-Treated Group (Post-HF Induction)Percentage ReductionKey Findings
Myocardial Fibrosis (% of area) Significant increase (~12.3-fold vs. sham)[5]Attenuated increase[5][6]Variable, significant reductionThis compound reduces interstitial and perivascular fibrosis.[4]
Cardiomyocyte Size (Cross-sectional area) Increased hypertrophy[6]Attenuated hypertrophy[6]Significant reductionThis compound limits the pathological enlargement of cardiomyocytes.
Serum B-type Natriuretic Peptide (BNP) Markedly elevated[6]Significantly lower[6]Significant reductionThis compound reduces a key biomarker of heart failure severity.
Myocardial Oxidative Stress (MDA levels) Increased[2][7]Reduced[2][7]Significant reductionThis compound mitigates oxidative damage in the myocardium.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Animal Model: Transverse Aortic Constriction (TAC)-Induced Heart Failure

A widely used and reproducible model to study pressure-overload cardiac hypertrophy and heart failure.[8][9]

  • Animals: Male C57BL/6 mice, 8-10 weeks old.[8][9]

  • Anesthesia: Isoflurane or another suitable anesthetic.[9]

  • Procedure:

    • A midline cervical or thoracic incision is made to expose the trachea and aortic arch.[9]

    • The transverse aorta is isolated between the innominate and left carotid arteries.[9]

    • A suture (e.g., 6-0 silk) is tied around the aorta and a blunted needle (e.g., 26-gauge).[9]

    • The needle is then removed, creating a defined constriction of the aorta.[9]

    • The chest and skin are closed in layers. Sham-operated animals undergo the same procedure without the aortic constriction.[9]

  • Post-operative Care: Analgesia is administered as required. Animals are monitored for signs of distress. Heart failure development is typically assessed 2-4 weeks post-surgery via echocardiography.[8]

  • Treatment: this compound (e.g., 10 mg/kg/day) or vehicle is administered daily by oral gavage.[1][8]

Echocardiography for Cardiac Function Assessment

A non-invasive method to evaluate cardiac structure and function.

  • Equipment: High-resolution ultrasound system with a high-frequency linear transducer.

  • Procedure:

    • Mice are lightly anesthetized, and their chest is shaved.

    • Two-dimensional M-mode echocardiography is performed from the parasternal short-axis view at the level of the papillary muscles.

    • Measurements of left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs) are obtained.

  • Calculations:

    • Fractional Shortening (FS %): [(LVIDd - LVIDs) / LVIDd] x 100.

    • Ejection Fraction (EF %): Calculated using the Teichholz formula or other validated methods.

Histological Analysis of Cardiac Fibrosis: Masson's Trichrome Staining

This staining technique is used to differentiate collagen fibers (blue) from myocardium (red) and nuclei (dark brown/black).[10][11][12]

  • Tissue Preparation:

    • Hearts are excised, washed in PBS, and fixed in 10% neutral buffered formalin.

    • Tissues are then dehydrated through a graded series of ethanol, cleared in xylene, and embedded in paraffin.[13]

    • 5 µm thick sections are cut and mounted on slides.[13]

  • Staining Protocol:

    • Deparaffinization and Rehydration: Sections are deparaffinized in xylene and rehydrated through a graded series of ethanol to water.[13]

    • Mordanting: Sections are incubated in Bouin's solution at 56°C for 15 minutes to improve staining quality.[13]

    • Nuclear Staining: Slides are stained with Weigert's iron hematoxylin.

    • Cytoplasmic Staining: Staining with Biebrich scarlet-acid fuchsin solution.[13]

    • Differentiation: Incubation in phosphomolybdic-phosphotungstic acid solution.[13]

    • Collagen Staining: Counterstaining with aniline blue.[13]

    • Dehydration and Mounting: Sections are dehydrated, cleared, and mounted with a permanent mounting medium.[13]

  • Quantification: The fibrotic area (blue) is quantified as a percentage of the total myocardial area using image analysis software (e.g., ImageJ).

Western Blotting for Signaling Pathway Proteins

Used to detect and quantify specific proteins involved in cardioprotective signaling pathways (e.g., p-STAT3, p-AMPK, Nrf2).

  • Protein Extraction:

    • Frozen heart tissue is homogenized in RIPA buffer containing protease and phosphatase inhibitors.

    • Lysates are centrifuged, and the supernatant containing the protein is collected.

    • Protein concentration is determined using a BCA assay.

  • Electrophoresis and Transfer:

    • Equal amounts of protein are separated by SDS-PAGE.

    • Proteins are transferred to a PVDF membrane.

  • Immunoblotting:

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with primary antibodies against the target proteins (e.g., anti-p-STAT3, anti-STAT3, anti-p-AMPK, anti-AMPK, anti-Nrf2) overnight at 4°C.

    • The membrane is then washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band densities are quantified and normalized to a loading control (e.g., GAPDH or β-actin).

Mandatory Visualization: Signaling Pathways and Experimental Workflow

Signaling Pathways in this compound-Mediated Cardioprotection

This compound's cardioprotective effects are attributed to its influence on several key signaling pathways. These pathways are interconnected and contribute to reduced oxidative stress, inflammation, and improved cellular energetics.

Empagliflozin_Signaling_Pathways This compound This compound AMPK AMPK Activation This compound->AMPK Activates STAT3 STAT3 Activation This compound->STAT3 Activates Nrf2 Nrf2 Activation This compound->Nrf2 Stabilizes/Activates Mitochondria Improved Mitochondrial Function & Energetics AMPK->Mitochondria Anti_Inflammatory Reduced Pro-inflammatory Cytokines (e.g., IL-6) STAT3->Anti_Inflammatory Antioxidant Increased Antioxidant Response (e.g., HO-1) Nrf2->Antioxidant Cardioprotection Cardioprotection (Reduced Fibrosis, Improved Function) Mitochondria->Cardioprotection Antioxidant->Cardioprotection Anti_Inflammatory->Cardioprotection

Caption: Key signaling pathways activated by this compound leading to cardioprotection.

Experimental Workflow for Validating Cardioprotective Effects

The following diagram illustrates a typical experimental workflow for assessing the cardioprotective effects of a compound in a preclinical model of heart failure.

Experimental_Workflow Animal_Model Induction of Heart Failure (e.g., TAC Surgery) Treatment Treatment Administration (this compound vs. Vehicle) Animal_Model->Treatment Functional_Assessment In Vivo Cardiac Function Assessment (Echocardiography) Treatment->Functional_Assessment Tissue_Collection Tissue and Blood Collection Functional_Assessment->Tissue_Collection Histology Histological Analysis (e.g., Masson's Trichrome) Tissue_Collection->Histology Biomarkers Biomarker Analysis (e.g., Serum BNP) Tissue_Collection->Biomarkers Molecular_Analysis Molecular Analysis (Western Blot for Signaling Pathways) Tissue_Collection->Molecular_Analysis Data_Analysis Data Analysis and Comparison Histology->Data_Analysis Biomarkers->Data_Analysis Molecular_Analysis->Data_Analysis

Caption: Standard experimental workflow for preclinical cardioprotection studies.

References

Empagliflozin and Metformin Combination Therapy: A Preclinical Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of preclinical research for type 2 diabetes (T2D) and its associated complications, the combination of empagliflozin, a sodium-glucose cotransporter-2 (SGLT2) inhibitor, and metformin, a biguanide, has garnered significant attention. This guide provides a comparative analysis of the preclinical data on this combination therapy, detailing its effects on glycemic control, cardiovascular parameters, and renal function. The experimental protocols for key studies are outlined, and relevant signaling pathways and workflows are visualized.

Mechanism of Action: A Complementary Approach

This compound and metformin exert their glucose-lowering effects through distinct and complementary mechanisms.[1][2] this compound inhibits SGLT2 in the proximal tubules of the kidneys, reducing glucose reabsorption and increasing urinary glucose excretion.[1][3] This process is independent of insulin secretion or action.[2] Metformin's primary mechanism involves the reduction of hepatic glucose production, alongside improvements in insulin sensitivity and peripheral glucose uptake.[1][2] The combination of these two agents, therefore, targets multiple pathophysiological defects in T2D.[1][4]

Preclinical Efficacy: A Synopsis of Key Findings

Preclinical studies have consistently demonstrated the enhanced efficacy of this compound and metformin combination therapy compared to monotherapy in various animal models of T2D and related cardiovascular and renal conditions.

Glycemic Control and Metabolic Parameters

In a study utilizing db/db mice, a model of T2D, the combination of this compound (10 mg/kg/day) and metformin (250 mg/kg/day) was evaluated.[5] While both this compound monotherapy and the combination therapy significantly improved lipid profiles compared to a control group, the study found no statistically significant difference between the combination and this compound alone in improving glucose and lipid metabolism after four weeks of treatment.[5]

ParameterThis compound (10 mg/kg/day)This compound (10 mg/kg/day) + Metformin (250 mg/kg/day)T2DM Control (DM)
Plasma HDL-C+139.6%+154.9%Baseline
Plasma TC-22.9%-13.7%Baseline
Plasma TG-26%-19.7%Baseline
Hepatic TG-30.3%-28.6%Baseline
Data presented as percentage change from the T2DM control group.[5]
Cardioprotective Effects

Preclinical evidence strongly supports the cardiovascular benefits of both this compound and metformin.[6][7] A study in a mouse model of heart failure with preserved ejection fraction (HFpEF) compared the effects of this compound (10 mg/kg/d) and metformin (200 mg/kg/d).[6] Both treatments led to improvements in diastolic function, reduced heart weight, and attenuated myocardial fibrosis and hypertrophy.[6] Mechanistically, both drugs were found to downregulate transforming growth factor-beta (TGFβ), a key player in fibrosis.[6] this compound also uniquely downregulated Heat Shock Protein 90 (HSP90).[6]

ParameterThis compound (10 mg/kg/d)Metformin (200 mg/kg/d)Control
Diastolic FunctionImprovedImprovedBaseline
Heart WeightReducedReducedBaseline
Myocardial FibrosisAttenuatedAttenuatedBaseline
Myocardial HypertrophyAttenuatedAttenuatedBaseline
TGFβ ExpressionDownregulatedDownregulatedBaseline
HSP90 ExpressionDownregulatedNo significant changeBaseline
Renoprotective Effects

The combination of this compound and metformin has demonstrated additive protective effects on renal tissue in preclinical models of diabetic nephropathy.[8][9] In a study using Sprague Dawley rats with streptozotocin (STZ)-induced T2D, the combination of this compound (10 mg/kg) and metformin (250 mg/kg) resulted in significant improvements in renal function and reductions in markers of inflammation and apoptosis.[8][9][10]

ParameterThis compound (10 mg/kg)Metformin (250 mg/kg)Combination TherapyDiabetic Control
Blood GlucoseSignificantly DecreasedSignificantly DecreasedSignificantly DecreasedElevated
Serum CreatinineSignificantly DecreasedSignificantly DecreasedSignificantly DecreasedElevated
Blood Urea NitrogenSignificantly DecreasedSignificantly DecreasedSignificantly DecreasedElevated
Serum IL-6Significantly DecreasedSignificantly DecreasedSignificantly DecreasedElevated
Serum TNF-αSignificantly DecreasedSignificantly DecreasedSignificantly DecreasedElevated
Renal Tissue Caspase-3Significantly DecreasedSignificantly DecreasedFurther DecreasedElevated
All comparisons are relative to the diabetic control group.[8][9][10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are the protocols for the key experiments cited in this guide.

T2DM Mouse Model for Metabolic Studies[5]
  • Animal Model: Nine-week-old male C57BLKS/J db/db mice were used as the T2DM model, with age-matched C57BLKS/J db/m mice as normal controls.

  • Grouping and Treatment:

    • DMT1 group: Metformin (250 mg/kg/day)

    • DMT2 group: Metformin (250 mg/kg/day) + this compound (10 mg/kg/day)

    • DMT3 group: this compound (10 mg/kg/day)

    • T2DM control group (DM): 0.5% Natrosol

    • Normal control (db/m): 0.5% Natrosol

  • Duration: Four weeks.

  • Key Parameters Measured: Plasma HDL-C, TC, TG, and hepatic TG. Protein expressions of SREBP1c, APOC-III, CPT1A, and ApoA1 were also assessed.

HFpEF Mouse Model for Cardiac Function[6]
  • Animal Model: A "Two-hit"-induced HFpEF mouse model was established.

  • Grouping and Treatment:

    • Metformin (MET) group: 200 mg/kg/d by gavage.

    • This compound (EMPA) group: 10 mg/kg/d by gavage.

  • Key Parameters Measured: Glucose tolerance test (GTT), insulin tolerance test (ITT), exercise exhaustion test, echocardiography, plasma NT-proBNP levels, and pathological morphological staining.

STZ-Induced Diabetic Rat Model for Renal Complications[8][9][10][11]
  • Animal Model: Adult male Sprague Dawley rats.

  • Induction of Diabetes: A single intraperitoneal injection of streptozotocin (40 mg/kg) following two weeks of 10% fructose solution in their drinking water.[9][10][11]

  • Grouping and Treatment:

    • Normal control

    • Diabetic control

    • Metformin group (250 mg/kg)

    • This compound group (10 mg/kg)

    • Combination therapy group

  • Duration: Eight weeks.

  • Key Parameters Measured: Blood glucose, creatinine, urea nitrogen, inflammatory markers (IL-6, TNF-α), and renal tissue caspase-3.[8][9][10] Oxidative stress markers such as serum malondialdehyde (MDA) and superoxide dismutase (SOD) were also assessed.[11]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological interactions and experimental processes is essential for a clear understanding of the research.

cluster_this compound This compound cluster_Metformin Metformin This compound This compound SGLT2 SGLT2 (Kidney) This compound->SGLT2 Inhibits Urinary_Glucose_Excretion Urinary Glucose Excretion This compound->Urinary_Glucose_Excretion Increases Glucose_Reabsorption Renal Glucose Reabsorption SGLT2->Glucose_Reabsorption Mediates SGLT2->Urinary_Glucose_Excretion Blood_Glucose_E Blood Glucose Glucose_Reabsorption->Blood_Glucose_E Increases Urinary_Glucose_Excretion->Blood_Glucose_E Decreases Metformin Metformin AMPK AMPK Activation Metformin->AMPK Activates Hepatic_Gluconeogenesis Hepatic Gluconeogenesis AMPK->Hepatic_Gluconeogenesis Inhibits Insulin_Sensitivity Insulin Sensitivity AMPK->Insulin_Sensitivity Improves Blood_Glucose_M Blood Glucose Hepatic_Gluconeogenesis->Blood_Glucose_M Increases Insulin_Sensitivity->Blood_Glucose_M Decreases

Caption: Mechanisms of Action for this compound and Metformin.

cluster_workflow Preclinical Experimental Workflow cluster_endpoints Endpoints Animal_Model Animal Model Selection (e.g., db/db mice, STZ-rats) Grouping Randomization into Treatment Groups Animal_Model->Grouping Treatment Drug Administration (Monotherapy vs. Combination) Grouping->Treatment Monitoring In-life Monitoring (Body Weight, Food/Water Intake) Treatment->Monitoring Endpoint Endpoint Data Collection Monitoring->Endpoint Analysis Data Analysis & Comparison Endpoint->Analysis Glycemic Glycemic Control Endpoint->Glycemic Cardiovascular Cardiovascular Function Endpoint->Cardiovascular Renal Renal Function Endpoint->Renal

Caption: General workflow for preclinical evaluation.

cluster_pathway Cardioprotective Signaling This compound This compound TGFb TGFβ Signaling This compound->TGFb Downregulates HSP90 HSP90 Signaling This compound->HSP90 Downregulates Metformin Metformin Metformin->TGFb Downregulates Fibrosis Myocardial Fibrosis TGFb->Fibrosis Hypertrophy Myocardial Hypertrophy TGFb->Hypertrophy HSP90->Hypertrophy

Caption: Key signaling in cardioprotection.

References

Synergistic Effects of Empagliflozin in Combination Therapies for Type 2 Diabetes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The management of type 2 diabetes (T2D) is continuously evolving, with a growing emphasis on combination therapies that target multiple pathophysiological pathways to achieve optimal glycemic control and reduce the risk of complications. Empagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor, has emerged as a cornerstone in T2D treatment, not only for its glucose-lowering efficacy but also for its demonstrated cardiovascular and renal benefits. This guide provides a comprehensive comparison of the synergistic effects of this compound when used in combination with other major classes of diabetes medications, supported by experimental data from key clinical trials.

This compound and Metformin: A Foundational Combination

The combination of this compound and metformin is one of the most widely used and studied therapies for T2D. Their complementary mechanisms of action—metformin primarily reduces hepatic glucose production and improves insulin sensitivity, while this compound increases urinary glucose excretion—result in robust glycemic control.[1][2][3]

Quantitative Data Summary: this compound and Metformin
StudyPatient PopulationTreatment ArmsMean Baseline HbA1c (%)Mean Change in HbA1c from Baseline (%)Mean Change in Body Weight (kg)
NCT01719003 [4]Drug-naïve patients with T2DThis compound 12.5 mg BID + Metformin 1000 mg BID8.6-8.9-1.9 to -2.1-2.8 to -3.8
This compound 5 mg BID + Metformin 1000 mg BID
This compound 25 mg QD-1.4
Metformin 1000 mg BID-1.2 to -1.8-0.5 to -1.3
EMPA-REG MET (NCT01131676) [3]Patients with T2D inadequately controlled on metforminThis compound 10 mg QD + Metformin7.0-10.0-0.70Significant reduction vs. placebo
This compound 25 mg QD + Metformin-0.77Significant reduction vs. placebo
Placebo + Metformin-0.13
Experimental Protocol: NCT01719003

This phase III, randomized, double-blind, parallel-group trial evaluated the efficacy and safety of initial combination therapy with this compound and metformin in drug-naïve patients with T2D.[4]

  • Study Design: 1,364 patients were randomized to one of eight treatment arms for 24 weeks.[4]

  • Inclusion Criteria: Drug-naïve patients with HbA1c >7.5% to ≤12%.[4]

  • Interventions: Various doses of this compound and metformin, both as monotherapy and in combination, were administered.[4]

  • Primary Endpoint: The primary endpoint was the change from baseline in HbA1c at week 24.[4]

  • Key Methodologies: HbA1c levels were measured using standardized laboratory methods. Bodyweight was measured at baseline and at specified follow-up visits.

Signaling Pathway: this compound and Metformin Synergy

The synergistic effects of this compound and metformin extend beyond their primary glucose-lowering mechanisms. Preclinical studies suggest a potential interaction at the cellular level, influencing inflammatory pathways. For instance, in-silico docking experiments have suggested that this compound can interact with Toll-like receptor 2 (TLR2) and DECTIN-1 receptors. Both this compound and metformin have been observed to increase the expression of Tlr2 and Clec7a.[5] When used in combination, they appear to modulate inflammatory gene expression in macrophages differently than when used as single agents.[5]

This compound This compound SGLT2 SGLT2 Inhibition (Kidney) This compound->SGLT2 Inhibits TLR2_DECTIN1 TLR2 & DECTIN-1 Expression This compound->TLR2_DECTIN1 Influences Metformin Metformin Hepatic_Glucose Decreased Hepatic Glucose Production Metformin->Hepatic_Glucose Reduces Insulin_Sensitivity Improved Insulin Sensitivity Metformin->Insulin_Sensitivity Improves Metformin->TLR2_DECTIN1 Influences Glucose_Excretion Increased Urinary Glucose Excretion SGLT2->Glucose_Excretion Glycemic_Control Improved Glycemic Control Hepatic_Glucose->Glycemic_Control Glucose_Excretion->Glycemic_Control Insulin_Sensitivity->Glycemic_Control Macrophage Macrophage Inflammatory Response TLR2_DECTIN1->Macrophage Modulation Modulation of Inflammation Macrophage->Modulation Combination Effect

Caption: Synergistic mechanisms of this compound and Metformin.

This compound and Linagliptin: A Dual Approach to Incretin and Glucose Transport

The combination of this compound with the dipeptidyl peptidase-4 (DPP-4) inhibitor linagliptin offers a dual mechanism of action that targets both the SGLT2 transporter and the incretin system. Linagliptin prevents the breakdown of incretin hormones like GLP-1, which in turn stimulates insulin secretion and suppresses glucagon secretion in a glucose-dependent manner.[2] This complements the insulin-independent action of this compound.

Quantitative Data Summary: this compound and Linagliptin
StudyPatient PopulationTreatment ArmsMean Baseline HbA1c (%)Mean Change in HbA1c from Baseline (%)
NCT01422876 [6]Patients with T2D inadequately controlled on metforminThis compound 25 mg/Linagliptin 5 mg + Metformin7.90-8.02-1.19
This compound 10 mg/Linagliptin 5 mg + Metformin-1.08
This compound 25 mg + Metformin-0.62
Linagliptin 5 mg + Metformin-0.70
NCT02752113 [7]Patients with T2DThis compound 10 mg + Linagliptin 5 mg-Greater reduction in central systolic BP (-5.56 mmHg) vs. Metformin + Insulin
Experimental Protocol: NCT01422876

This phase III, randomized, double-blind, active-controlled, parallel-group trial assessed the efficacy and safety of this compound and linagliptin combination therapy as add-on to metformin.[6]

  • Study Design: Patients were randomized to one of five treatment arms for 52 weeks.[6]

  • Inclusion Criteria: Patients with T2D inadequately controlled on metformin.[6]

  • Interventions: Combinations of this compound and linagliptin, as well as each drug individually, were administered as add-on therapy to metformin.[6]

  • Primary Endpoint: The primary endpoint was the change from baseline in HbA1c at week 24.[6]

Signaling Pathway: this compound and Linagliptin Crosstalk

The synergy between SGLT2 inhibitors and DPP-4 inhibitors is thought to involve counter-regulation of glucagon secretion. SGLT2 inhibition can lead to a modest increase in glucagon levels, which may slightly offset the glucose-lowering effect. DPP-4 inhibitors, by enhancing GLP-1 activity, suppress glucagon secretion, thereby potentially counteracting this effect and leading to a more pronounced reduction in blood glucose.[8] Preclinical studies in diabetic mice have also shown that this combination can have beneficial effects on pancreatic β-cell mass and function, particularly in the early stages of diabetes.[9]

This compound This compound SGLT2 SGLT2 Inhibition This compound->SGLT2 Linagliptin Linagliptin DPP4 DPP-4 Inhibition Linagliptin->DPP4 Glucosuria Glucosuria SGLT2->Glucosuria Glucagon_E Increased Glucagon (Potential Side Effect) SGLT2->Glucagon_E GLP1 Increased GLP-1 DPP4->GLP1 Glycemic_Control Enhanced Glycemic Control Glucosuria->Glycemic_Control Glucagon_L Decreased Glucagon GLP1->Glucagon_L Insulin Increased Insulin (Glucose-dependent) GLP1->Insulin Beta_Cell Improved β-cell Function GLP1->Beta_Cell Glucagon_E->Glycemic_Control Counteracts Glucagon_L->Glycemic_Control Insulin->Glycemic_Control

Caption: Complementary actions of this compound and Linagliptin.

This compound and GLP-1 Receptor Agonists: A Potent Combination for Glycemic and Weight Control

The combination of this compound with a glucagon-like peptide-1 (GLP-1) receptor agonist, such as liraglutide, represents a powerful therapeutic strategy. Both classes of drugs are associated with weight loss and have demonstrated cardiovascular benefits. Their distinct mechanisms of action on glucose metabolism and appetite regulation lead to additive or even synergistic effects.

Quantitative Data Summary: this compound and Liraglutide
StudyPatient PopulationTreatment ArmsMean Change in HbA1c from Baseline (%)Mean Change in Body Weight (kg)
NCT02589626 [10]Japanese patients with T2D inadequately controlled on liraglutideThis compound 10 mg + Liraglutide-0.55-2.6
This compound 25 mg + Liraglutide-0.77-3.1
Randomized Controlled Trial [11]Patients with T2D on metforminLiraglutide + this compoundImproved left atrial reservoir strain-
Experimental Protocol: NCT02589626

This was a randomized, double-blind, parallel-group phase 4 trial to investigate the safety and efficacy of this compound as an add-on therapy to liraglutide in Japanese patients with T2D.[10]

  • Study Design: Patients were randomized to receive either this compound 10 mg or 25 mg, or placebo, in addition to their ongoing liraglutide therapy for 52 weeks.[10][12]

  • Inclusion Criteria: Japanese patients with T2D with insufficient glycemic control on liraglutide alone.[12]

  • Interventions: this compound (10 mg or 25 mg) or placebo was administered once daily.[12]

  • Primary Endpoint: The primary endpoint was the incidence of drug-related adverse events. Efficacy endpoints included change from baseline in HbA1c.[12]

Signaling Pathway: this compound and GLP-1 RA Synergy

The synergistic effects of this combination are multifaceted. GLP-1 receptor agonists activate signaling pathways, including the PKA and MAPK/ERK pathways, which are crucial for their effects on insulin secretion and neuronal function.[13][14][15] The combination with this compound, which acts independently of insulin, provides a comprehensive approach to glycemic control. Furthermore, both drug classes have been shown to reduce neurohumoral markers and improve mitochondrial function in patients with diabetes, suggesting a potential for enhanced cardioprotection.[16]

This compound This compound SGLT2 SGLT2 Inhibition This compound->SGLT2 CV_Benefits Cardiovascular Benefits This compound->CV_Benefits Hemodynamic Effects GLP1_RA GLP-1 RA GLP1_R GLP-1 Receptor Activation GLP1_RA->GLP1_R GLP1_RA->CV_Benefits Anti-atherosclerotic Effects Glucose_Excretion Increased Urinary Glucose Excretion SGLT2->Glucose_Excretion Insulin_Secretion Increased Insulin Secretion GLP1_R->Insulin_Secretion Glucagon_Suppression Glucagon Suppression GLP1_R->Glucagon_Suppression Gastric_Emptying Delayed Gastric Emptying GLP1_R->Gastric_Emptying Appetite Reduced Appetite GLP1_R->Appetite Glycemic_Control Improved Glycemic Control Glucose_Excretion->Glycemic_Control Weight_Loss Weight Loss Glucose_Excretion->Weight_Loss Caloric Loss Insulin_Secretion->Glycemic_Control Glucagon_Suppression->Glycemic_Control Gastric_Emptying->Glycemic_Control Appetite->Weight_Loss

Caption: Additive effects of this compound and GLP-1 Receptor Agonists.

This compound and Sulfonylureas: A Combination Requiring Caution

While the combination of this compound with sulfonylureas can lead to significant improvements in glycemic control, it is associated with an increased risk of hypoglycemia. Sulfonylureas stimulate insulin secretion irrespective of glucose levels, and when combined with the glucose-lowering effect of this compound, this can lead to dangerously low blood sugar.

Quantitative Data Summary: this compound and Sulfonylureas
StudyPatient PopulationTreatment ArmsMean Change in HbA1c from Baseline (%)Incidence of Hypoglycemia
NCT01159600 [17]Patients with T2D inadequately controlled on metformin + sulfonylureaThis compound 10 mg + Metformin + SulfonylureaSignificant reduction vs. placeboHigher than placebo
This compound 25 mg + Metformin + SulfonylureaSignificant reduction vs. placeboHigher than placebo
Placebo + Metformin + Sulfonylurea-Lower than this compound arms
Experimental Protocol: NCT01159600

This was a randomized, placebo-controlled, double-blind phase III study to evaluate the efficacy and safety of this compound as add-on therapy to metformin plus a sulfonylurea.[17]

  • Study Design: Patients were randomized to receive this compound 10 mg, 25 mg, or placebo once daily for 24 weeks.[17]

  • Inclusion Criteria: Patients with T2D (HbA1c ≥7% to ≤10%) on a stable regimen of metformin and a sulfonylurea.[17]

  • Interventions: this compound (10 mg or 25 mg) or placebo was added to the existing dual therapy.[17]

  • Primary Endpoint: The primary endpoint was the change from baseline in HbA1c at week 24. Safety assessments included the incidence of hypoglycemic events.[17]

Logical Relationship: Hypoglycemia Risk

The increased risk of hypoglycemia with this combination is a direct consequence of their mechanisms of action. This necessitates careful patient monitoring and potentially a reduction in the sulfonylurea dosage when initiating this compound.

This compound This compound Glucose_Lowering Glucose Lowering This compound->Glucose_Lowering Sulfonylurea Sulfonylurea Insulin_Secretion Glucose-Independent Insulin Secretion Sulfonylurea->Insulin_Secretion Hypoglycemia Increased Risk of Hypoglycemia Glucose_Lowering->Hypoglycemia Contributes to Insulin_Secretion->Hypoglycemia Contributes to

References

Comparative Analysis of the Anti-inflammatory Effects of SGLT2 Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory properties of three prominent Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors: canagliflozin, dapagliflozin, and empagliflozin. This analysis is supported by experimental data from various studies, detailing the molecular mechanisms and comparative efficacy of these agents in modulating inflammatory responses.

SGLT2 inhibitors, primarily known for their glucose-lowering effects in the management of type 2 diabetes, have demonstrated significant anti-inflammatory properties that contribute to their cardiovascular and renal protective benefits.[1][2] These effects are mediated through various signaling pathways, including the inhibition of the NLRP3 inflammasome and the NF-κB signaling cascade, leading to a reduction in pro-inflammatory cytokine production.[3][4]

Comparative Efficacy in Modulating Inflammatory Markers

While direct head-to-head clinical trials comprehensively comparing the anti-inflammatory effects of all three SGLT2 inhibitors are limited, existing in vitro and clinical data provide valuable insights into their relative potencies.

A study assessing the effects of four SGLT2 inhibitors in a high-glucose-induced inflammation model in BV-2 mouse microglial cells found that canagliflozin more markedly inhibited the secretion of proinflammatory molecules such as COX-2, TNF-α, IL-1β, iNOS, and NLRP3 compared to dapagliflozin and this compound.[3] In contrast, a retrospective observational study on patients with type 2 diabetes suggested that This compound led to greater reductions in the pan-immune-inflammation value (PIV) and systemic immune-inflammation index (SII) compared to dapagliflozin.[5]

A meta-analysis of randomized controlled trials indicated that SGLT2 inhibitors as a class significantly reduce levels of interleukin-6 (IL-6), with some evidence suggesting that dapagliflozin may have a more pronounced IL-6-lowering effect than this compound or canagliflozin.[6]

The following tables summarize the quantitative data from various studies on the effects of canagliflozin, dapagliflozin, and this compound on key inflammatory markers.

Inflammatory Marker SGLT2 Inhibitor Cell/System Type Key Findings Reference
TNF-α CanagliflozinBV-2 mouse microglial cells (High-glucose induced)More marked inhibition compared to dapagliflozin and this compound.[3]
DapagliflozinHeart tissue (Viral myocarditis mouse model)Decreased levels.[3]
This compoundRAW 264.7 macrophages (LPS-stimulated)Decreased production.[3]
IL-6 CanagliflozinHuman THP-1 and mouse RAW 264.7 cells (LPS-stimulated)Inhibitory effect on secretion.[7]
DapagliflozinHeart tissue (Viral myocarditis mouse model)Decreased levels.[3]
This compoundRAW 264.7 macrophages (LPS-stimulated)Decreased production.[3]
IL-1β CanagliflozinBV-2 mouse microglial cells (High-glucose induced)More marked inhibition compared to dapagliflozin and this compound.[3]
DapagliflozinHeart tissue (Viral myocarditis mouse model)Decreased levels.[3]
This compoundMacrophages from patients with type 2 diabetesReduced production.[7]
NLRP3 Inflammasome CanagliflozinBV-2 mouse microglial cells (High-glucose induced)More marked inhibition compared to dapagliflozin and this compound.[3]
DapagliflozinDiabetic miceReduced activation.[8]
This compoundMacrophages from patients with type 2 diabetesAttenuated activation.[9]
NF-κB Activation CanagliflozinBV-2 mouse microglial cells (High-glucose induced)Decreased activity.[3]
DapagliflozinMacrophagesDecreased activation.[3]
This compoundRAW 264.7 macrophages (LPS-stimulated)Inhibited phosphorylation.[3]

Signaling Pathways Modulated by SGLT2 Inhibitors

The anti-inflammatory effects of SGLT2 inhibitors are underpinned by their ability to modulate key intracellular signaling pathways. The primary mechanisms involve the inhibition of the NLRP3 inflammasome and the NF-κB pathway.

NLRP3 Inflammasome Pathway

SGLT2 inhibitors have been shown to suppress the activation of the NLRP3 inflammasome, a multiprotein complex that plays a crucial role in the innate immune response and the production of pro-inflammatory cytokines IL-1β and IL-18.[8][9]

NLRP3_Inflammasome_Pathway cluster_SGLT2i SGLT2 Inhibitors cluster_pathway NLRP3 Inflammasome Activation Canagliflozin Canagliflozin NLRP3 NLRP3 Canagliflozin->NLRP3 Inhibits Dapagliflozin Dapagliflozin Dapagliflozin->NLRP3 Inhibits This compound This compound This compound->NLRP3 Inhibits ASC ASC NLRP3->ASC Assembly & Activation Pro_Caspase1 Pro-Caspase-1 ASC->Pro_Caspase1 Assembly & Activation Caspase1 Caspase-1 Pro_Caspase1->Caspase1 Assembly & Activation Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b Cleavage Pro_IL18 Pro-IL-18 Caspase1->Pro_IL18 Cleavage IL1b IL-1β (Active) Pro_IL1b->IL1b IL18 IL-18 (Active) Pro_IL18->IL18

Caption: SGLT2 inhibitors block the activation of the NLRP3 inflammasome.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes. SGLT2 inhibitors can suppress the activation of NF-κB, thereby reducing the transcription of inflammatory cytokines.[3][4]

NFkB_Signaling_Pathway cluster_SGLT2i SGLT2 Inhibitors cluster_pathway NF-κB Activation Pathway Canagliflozin Canagliflozin IKK IKK Complex Canagliflozin->IKK Inhibits Dapagliflozin Dapagliflozin Dapagliflozin->IKK Inhibits This compound This compound This compound->IKK Inhibits Stimuli Inflammatory Stimuli (e.g., LPS, High Glucose) Stimuli->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) NFkB_active Active NF-κB (Translocation to Nucleus) IkB->NFkB_active Degradation & Release Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, etc.) NFkB_active->Genes Induces

Caption: SGLT2 inhibitors suppress NF-κB activation by inhibiting IKK.

Experimental Protocols

This section provides an overview of the methodologies used in the cited studies to assess the anti-inflammatory effects of SGLT2 inhibitors.

In Vitro Inflammation Model and Drug Treatment

A common experimental workflow to study the anti-inflammatory effects of SGLT2 inhibitors in vitro involves stimulating immune cells, such as macrophages or microglial cells, with an inflammatory agent and then treating them with the SGLT2 inhibitors.

Experimental_Workflow cluster_workflow In Vitro Experimental Workflow Cell_Culture 1. Cell Culture (e.g., Macrophages, Microglia) Stimulation 2. Inflammatory Stimulation (e.g., LPS, High Glucose) Cell_Culture->Stimulation Treatment 3. Treatment with SGLT2 Inhibitors (Canagliflozin, Dapagliflozin, this compound) Stimulation->Treatment Incubation 4. Incubation (e.g., 24 hours) Treatment->Incubation Analysis 5. Analysis of Inflammatory Markers Incubation->Analysis

Caption: General workflow for in vitro anti-inflammatory studies.

Measurement of Inflammatory Cytokines by ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used method to quantify the concentration of secreted cytokines in cell culture supernatants.

Protocol Overview:

  • Coating: 96-well plates are coated with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α, anti-IL-6, or anti-IL-1β) and incubated overnight.[10]

  • Blocking: The plates are washed, and a blocking buffer is added to prevent non-specific binding.[10]

  • Sample Incubation: Cell culture supernatants from the experimental groups are added to the wells and incubated.

  • Detection: A biotinylated detection antibody specific for the cytokine is added, followed by an enzyme-conjugated streptavidin.[10]

  • Substrate Addition: A substrate solution is added, which reacts with the enzyme to produce a colorimetric signal.[10]

  • Measurement: The absorbance is read using a microplate reader, and the cytokine concentration is determined by comparison to a standard curve.[7]

Analysis of NF-κB Activation by Western Blot

Western blotting is a common technique to assess the activation of the NF-κB pathway by measuring the phosphorylation of key proteins, such as the p65 subunit.

Protocol Overview:

  • Protein Extraction: Cells are lysed, and the total protein concentration is determined. For analyzing nuclear translocation, nuclear and cytoplasmic fractions are separated.[11]

  • SDS-PAGE: Protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is incubated with a blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-NF-κB p65).[11]

  • Secondary Antibody Incubation: A horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody is added.

  • Detection: A chemiluminescent substrate is added, and the signal is detected using an imaging system. The intensity of the bands corresponds to the amount of the target protein.

Conclusion

The available evidence strongly suggests that canagliflozin, dapagliflozin, and this compound all possess significant anti-inflammatory properties, primarily through the inhibition of the NLRP3 inflammasome and NF-κB signaling pathways. While some studies suggest potential differences in their potency, with canagliflozin showing more marked effects on a broad range of inflammatory molecules in one in vitro study and this compound showing greater effects on systemic inflammatory markers in a clinical setting, more direct, head-to-head comparative studies are needed to definitively establish a hierarchy of their anti-inflammatory efficacy. The choice of SGLT2 inhibitor may be guided by the specific inflammatory pathways of interest and the cellular context of the research. The detailed experimental protocols provided in this guide offer a foundation for designing and conducting further comparative studies in this promising area of research.

References

SGLT2 Inhibitors and Cardiovascular Outcomes: A Network Meta-Analysis Comparison

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Sodium-glucose cotransporter 2 (SGLT2) inhibitors, initially developed as glucose-lowering therapies for type 2 diabetes, have demonstrated significant cardiovascular benefits, reducing the risk of major adverse cardiovascular events (MACE), cardiovascular death, and hospitalization for heart failure.[1][2][3] This guide provides a comparative overview of the cardiovascular outcomes associated with different SGLT2 inhibitors, drawing upon data from multiple network meta-analyses.

Comparative Efficacy of SGLT2 Inhibitors on Cardiovascular Outcomes

Network meta-analyses allow for the simultaneous comparison of multiple treatments from a network of clinical trials, even in the absence of head-to-head comparisons.[4][5] The following tables summarize the quantitative data from several key network meta-analyses on the effects of various SGLT2 inhibitors on major cardiovascular endpoints.

Table 1: Major Adverse Cardiovascular Events (MACE)

MACE is a composite endpoint that typically includes cardiovascular death, non-fatal myocardial infarction, and non-fatal stroke.

SGLT2 Inhibitor Class/DrugRisk Reduction vs. Placebo (Hazard Ratio/Odds Ratio, 95% CI)Key Findings from Network Meta-AnalysesCitations
SGLT2 Inhibitors (Class Effect) HR: 0.88 (0.82-0.94)A 12% relative reduction in MACE.[6]
HR: 0.91 (0.87-0.96)A 9% reduction in the rate of MACE.[1][7]
OR: 0.86 (0.80-0.93)Significant reduction in the incidence of MACE.[8]
Empagliflozin OR: 0.43-0.47 (vs. placebo for 10mg/25mg doses)May be better than other SGLT2 inhibitors in reducing cardiovascular events.[9][10]
Canagliflozin OR: 4.83-5.31 (higher risk vs. This compound 10mg)Associated with a significantly higher risk of cardiovascular events compared to this compound in one analysis.[9][10]
Table 2: Cardiovascular Death
SGLT2 Inhibitor Class/DrugRisk Reduction vs. Placebo (Hazard Ratio/Odds Ratio, 95% CI)Key Findings from Network Meta-AnalysesCitations
SGLT2 Inhibitors (Class Effect) HR: 0.86 (0.81-0.92)Clear effect on reducing cardiovascular death.[1][11]
OR: 0.74 (0.67-0.81)Significant reduction in cardiovascular mortality.[8]
HR: 0.85 (0.78-0.91)Protects 15% from cardiovascular death in patients with heart failure.[12]
This compound RR: 0.81 (0.71-0.92)Significant reduction in the risk of cardiovascular death.[13]
Dapagliflozin RR: 0.88 (0.79-0.98)Significant reduction in the risk of cardiovascular death.[13]
Table 3: Hospitalization for Heart Failure (HHF)
SGLT2 Inhibitor Class/DrugRisk Reduction vs. Placebo (Hazard Ratio/Odds Ratio, 95% CI)Key Findings from Network Meta-AnalysesCitations
SGLT2 Inhibitors (Class Effect) HR: 0.71 (0.67-0.76)A 29% reduction in hospitalizations for heart failure.[12]
HR: 0.69 (0.62-0.76)Decreased risk of hospitalization for heart failure.[14]
OR: 0.67 (0.59-0.76)Significant reduction in heart failure/hospitalization for heart failure.[15]
RR: 0.72 (0.69-0.76)A 28% reduction in the risk of HHF.[13]
Table 4: Myocardial Infarction (MI) and Stroke
OutcomeSGLT2 Inhibitor Class Effect (Risk Reduction vs. Placebo)Key Findings from Network Meta-AnalysesCitations
Myocardial Infarction OR: 0.86 (0.79-0.94)Associated with a reduction in the incidence of myocardial infarction.[8]
HR: 0.95 (0.87-1.04)No clear effect on MI in the overall population.[1]
Stroke OR: 0.95 (0.85-1.07)Risk of ischemic stroke was not reduced.[8]
HR: 0.99 (0.91-1.07)No effect on stroke.[1]

Experimental Protocols: Network Meta-Analysis Methodology

The findings presented are derived from network meta-analyses of randomized controlled trials (RCTs). The general methodology for these analyses is as follows:

  • Systematic Literature Search: A comprehensive search of electronic databases such as MEDLINE, Embase, and the Cochrane Library is conducted to identify all relevant RCTs.[8][15]

  • Inclusion and Exclusion Criteria: Studies are included based on predefined criteria, which typically involve placebo-controlled, phase 3, outcomes trials of SGLT2 inhibitors in specific patient populations (e.g., type 2 diabetes, heart failure, chronic kidney disease).[1][2]

  • Data Extraction: Key data from the included trials are extracted, including study characteristics, patient demographics, interventions, and cardiovascular outcomes.

  • Network of Evidence: A network diagram is constructed to visualize the direct and indirect comparisons between the different SGLT2 inhibitors and placebo.[16]

  • Statistical Analysis: A random-effects model is commonly used to pool the results from the trials.[11][15] This approach accounts for potential heterogeneity between studies. Statistical methods such as Bayesian or frequentist approaches are employed to perform the network meta-analysis.

  • Assessment of Heterogeneity and Inconsistency: The consistency of direct and indirect evidence is evaluated to ensure the validity of the network meta-analysis.[17]

G cluster_0 Methodology cluster_1 Inputs cluster_2 Outputs Systematic Search Systematic Search Study Selection Study Selection Systematic Search->Study Selection Apply Inclusion/Exclusion Criteria Data Extraction Data Extraction Study Selection->Data Extraction Network Geometry Network Geometry Data Extraction->Network Geometry Statistical Analysis Statistical Analysis Network Geometry->Statistical Analysis Bayesian or Frequentist Model Results Results Statistical Analysis->Results Effect Sizes, Rankings Comparative Efficacy Comparative Efficacy Results->Comparative Efficacy Databases MEDLINE, Embase, Cochrane Databases->Systematic Search RCTs Randomized Controlled Trials RCTs->Systematic Search Clinical Guidelines Clinical Guidelines Comparative Efficacy->Clinical Guidelines

Workflow of a Network Meta-Analysis.

Signaling Pathways for Cardiovascular Benefits

The cardiovascular protective effects of SGLT2 inhibitors are believed to be multifactorial, extending beyond their glucose-lowering action.[3][18] Several signaling pathways are implicated:

  • Hemodynamic Effects: SGLT2 inhibitors induce osmotic diuresis and natriuresis, leading to a reduction in plasma volume and blood pressure. This reduces cardiac preload and afterload.[19]

  • Metabolic Effects: By promoting a shift towards ketone body utilization as an energy source for the heart, SGLT2 inhibitors improve cardiac energy efficiency.[3] They may also activate the AMPK pathway, which has protective effects against myocardial injury.[19]

  • Anti-inflammatory and Anti-fibrotic Effects: SGLT2 inhibitors have been shown to suppress inflammatory pathways, such as the NF-κB pathway, and reduce pro-inflammatory cytokines.[20] They can also attenuate cardiac fibrosis.[3]

  • Direct Cardiac and Vascular Effects: Some studies suggest direct effects on the myocardium and vasculature, including inhibition of the Na+/H+ exchanger, which can reduce intracellular sodium and calcium levels, and improvement in endothelial function.[3]

G cluster_0 SGLT2 Inhibition cluster_1 Mechanisms cluster_2 Cardiovascular Outcomes SGLT2i SGLT2 Inhibitors Hemodynamic Hemodynamic Effects (↓ Preload, ↓ Afterload) SGLT2i->Hemodynamic Metabolic Metabolic Shift (↑ Ketones, ↑ AMPK) SGLT2i->Metabolic AntiInflammatory Anti-inflammatory (↓ NF-κB, ↓ Cytokines) SGLT2i->AntiInflammatory DirectEffects Direct Cardiac/Vascular Effects (↓ Na+/H+ Exchange, ↑ Endothelial Function) SGLT2i->DirectEffects CV_Outcomes Improved Cardiovascular Outcomes (↓ MACE, ↓ CV Death, ↓ HHF) Hemodynamic->CV_Outcomes Metabolic->CV_Outcomes AntiInflammatory->CV_Outcomes DirectEffects->CV_Outcomes

Proposed Signaling Pathways of SGLT2 Inhibitors.

References

Safety Operating Guide

Proper Disposal of Empagliflozin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidelines for the safe handling and disposal of empagliflozin in a research environment, ensuring the safety of personnel and environmental protection.

For researchers, scientists, and drug development professionals, the proper management of chemical waste is a critical component of laboratory safety and regulatory compliance. This document provides a comprehensive overview of the recommended procedures for the disposal of this compound, a sodium-glucose co-transporter 2 (SGLT2) inhibitor. Adherence to these guidelines is essential to minimize environmental impact and ensure a safe working environment.

Core Principles of this compound Disposal

The fundamental principle governing the disposal of this compound is the avoidance of environmental contamination. Therefore, it is imperative that this compound and its containers are not disposed of in household garbage or flushed down the sink or toilet.[1][2] Improper disposal can lead to the contamination of water supplies and soil, posing a risk to wildlife and potentially human health.[3]

In a laboratory setting, all waste materials, including unused or expired this compound, contaminated personal protective equipment (PPE), and empty containers, must be handled as regulated pharmaceutical waste.[4] Disposal procedures should always be in accordance with local, state, and federal regulations.[5][6]

Step-by-Step Disposal Protocol for Laboratory Settings

The following protocol outlines the necessary steps for the safe disposal of this compound in a research or drug development environment.

1. Personal Protective Equipment (PPE): Before handling this compound for disposal, it is crucial to wear appropriate PPE. This includes:

  • Gloves: Impermeable and resistant to the chemical.

  • Protective Clothing: A lab coat or other suitable protective garment.

  • Eye/Face Protection: Safety glasses or a face shield to prevent splashes.[5]

2. Waste Segregation and Containment:

  • Designated Waste Container: Place all this compound waste, including residual powder, contaminated labware (e.g., weighing boats, spatulas), and PPE, into a designated and clearly labeled hazardous waste container.[5][7]

  • Avoid Mixing: Do not mix this compound waste with other incompatible chemical waste streams.

  • Secure Closure: Ensure the waste container is tightly sealed to prevent leaks or spills.[5]

3. Labeling:

  • Properly label the hazardous waste container with the words "Hazardous Waste," the name of the chemical (this compound), and any other information required by your institution's environmental health and safety (EHS) department.

4. Storage:

  • Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible substances and sources of ignition.[5]

5. Professional Disposal:

  • Arrange for the collection and disposal of the hazardous waste container through your institution's EHS department or a licensed hazardous waste disposal company.[5][7] These specialized services will ensure the waste is transported to a permitted treatment, storage, and disposal facility (TSDF) for proper management, which typically involves incineration.[8]

Accidental Spills: In the event of a spill, prevent further leakage if it is safe to do so.[5][6] Absorb the spilled material with an inert substance, such as diatomite or universal binders, and place it into a suitable disposal container.[6] Decontaminate the affected surfaces with alcohol.[6]

Disposal Workflow for this compound

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

This compound Disposal Workflow cluster_start Start cluster_assessment Waste Assessment cluster_procedure Disposal Procedure cluster_end End start This compound Waste Generated assess Is the waste contaminated with this compound? start->assess ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) assess->ppe Yes non_hazardous Dispose as Non-Hazardous Waste (Follow Institutional Guidelines) assess->non_hazardous No segregate Segregate into a Labeled Hazardous Waste Container ppe->segregate store Store Securely in a Designated Area segregate->store dispose Arrange for Professional Disposal (EHS or Licensed Contractor) store->dispose end Proper Disposal Complete dispose->end non_hazardous->end

Caption: Workflow for the proper disposal of this compound waste in a laboratory.

Guidelines for Disposal of Unused or Expired this compound (Non-Laboratory)

While the primary audience is laboratory professionals, it is beneficial to be aware of the recommended disposal procedures for unused or expired this compound in a non-laboratory or household setting.

The preferred method for disposing of unwanted medications is through drug take-back programs.[3] These programs provide a safe and environmentally sound way to dispose of pharmaceuticals. You can find authorized collection sites through the U.S. Drug Enforcement Administration (DEA) website.[9]

If a take-back program is not available, the following steps can be taken for disposal in household trash:[10][11]

  • Mix, Do Not Crush: Mix the this compound tablets or capsules (do not crush them) with an unpalatable substance such as dirt, cat litter, or used coffee grounds.[10][11] This makes the medication less appealing to children and pets and unrecognizable to individuals who might go through the trash.[12]

  • Seal: Place the mixture in a sealed container, such as a plastic bag or an empty can, to prevent the medication from leaking out.[9][10]

  • Dispose: Throw the sealed container in your household trash.[10]

  • Remove Personal Information: Before discarding the original packaging, be sure to scratch out all personal information on the prescription label to protect your privacy.[10][11]

Important Note: Never flush this compound down the toilet or drain unless specifically instructed to do so by the product's labeling, which is not the case for this medication.[9][12] The U.S. Environmental Protection Agency (EPA) has prohibited the flushing of hazardous waste pharmaceuticals by healthcare facilities.[2][8]

References

Essential Safety and Handling of Empagliflozin in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of active pharmaceutical ingredients like Empagliflozin is paramount. This guide provides immediate and essential safety protocols, logistical information for handling and disposal, and step-by-step procedures to minimize risk and ensure a safe laboratory environment.

Personal Protective Equipment (PPE) and Engineering Controls

Proper use of personal protective equipment and engineering controls is the first line of defense against exposure to this compound. The following table summarizes the recommended PPE based on various safety data sheets.

PPE CategoryRecommendationCitations
Eye/Face Protection Wear chemical splash-resistant safety glasses or goggles with side protection.[1][2][3]
Skin Protection - Wear appropriate chemical-resistant gloves (standard BS EN 374:2003 or equivalent). - Impervious clothing should be worn. - Inspect gloves prior to use and wash hands thoroughly after handling.[4][5][6]
Respiratory Protection - Use a suitable respirator if risk assessment indicates it is necessary, or if exposure limits are exceeded. - A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended.[4][5][6][7]
Engineering Controls - Handle in a well-ventilated area. - Use in a chemical fume hood where applicable. - Ensure the laboratory is equipped with a safety shower and eyewash station.[1][4][5]
Hazard Identification and First Aid

This compound is classified with several hazards that necessitate careful handling. Understanding these and the appropriate first aid response is critical.

Hazard ClassificationFirst Aid MeasuresCitations
Reproductive Toxicity (Suspected) Obtain special instructions before use. Do not handle until all safety precautions have been read and understood.[1][4][8]
Acute Oral Toxicity (Harmful if swallowed) Rinse mouth with water. Do not induce vomiting. Immediately call a doctor or Poison Control Center.[2][5][8]
Skin Irritation Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[1][5]
Serious Eye Irritation Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and get medical advice/attention.[1][5]
Respiratory Tract Irritation Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[1][5]

Operational Plan for Handling this compound

A systematic approach to handling this compound will minimize the risk of exposure and contamination.

Step-by-Step Handling Protocol
  • Preparation :

    • Read and understand the Safety Data Sheet (SDS) for this compound before starting any work.[4]

    • Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.

    • Verify that a safety shower and eyewash station are accessible.[4][5]

    • Assemble all necessary materials and equipment before handling the compound.

  • Donning PPE :

    • Put on all required PPE as detailed in the table above, including a lab coat, chemical-resistant gloves, and safety goggles.

  • Handling the Compound :

    • Avoid the formation of dust and aerosols.[4][9]

    • If weighing the solid, do so in a fume hood or a ventilated balance enclosure.

    • Minimize the quantities of this compound handled to what is necessary for the experiment.

    • Keep the container tightly closed when not in use.[1][9]

  • Post-Handling :

    • Wash hands thoroughly with soap and water after handling is complete.[1][4]

    • Clean the work area and any equipment used, decontaminating surfaces where necessary.[5]

    • Remove and properly dispose of contaminated PPE.

Experimental Workflow for Handling this compound

This compound Handling Workflow cluster_prep 1. Preparation cluster_ppe 2. Don PPE cluster_handling 3. Handling cluster_post 4. Post-Handling A Review SDS B Prepare Work Area (Fume Hood) A->B C Verify Safety Equipment B->C D Lab Coat C->D E Gloves D->E F Goggles E->F G Weigh/Handle in Fume Hood F->G H Minimize Dust/Aerosols G->H I Clean Work Area H->I J Dispose of Waste I->J K Wash Hands J->K

Caption: A flowchart outlining the key steps for the safe handling of this compound in a laboratory setting.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Management Protocol
  • Segregation :

    • All disposable materials that have come into contact with this compound, such as gloves, pipette tips, and paper towels, should be considered contaminated waste.

    • Keep this compound waste separate from other laboratory waste streams.

  • Containment :

    • Place all solid and liquid waste contaminated with this compound into clearly labeled, sealed, and appropriate waste containers.[7]

    • Do not let the product enter drains or waterways.[1][4]

  • Disposal :

    • Dispose of contents and containers in accordance with local, state, and federal regulations.[1][4]

    • It is recommended to use a licensed hazardous material disposal company.[2]

    • Excess and expired materials should also be offered to a licensed hazardous material disposal company.[2]

Logical Relationship for Disposal Decision-Making

This compound Disposal Decision Flow Start Material Contaminated with this compound IsLiquid Is the waste liquid or solid? Start->IsLiquid LiquidWaste Collect in a sealed, labeled liquid waste container IsLiquid->LiquidWaste Liquid SolidWaste Collect in a sealed, labeled solid waste container IsLiquid->SolidWaste Solid Disposal Dispose via licensed hazardous waste contractor LiquidWaste->Disposal SolidWaste->Disposal

Caption: A decision-making diagram for the proper disposal of materials contaminated with this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Empagliflozin
Reactant of Route 2
Empagliflozin

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.